Fmoc-NH-PEG4-CH2CH2COOH
描述
属性
IUPAC Name |
3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHRPLKTAAVHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-NH-PEG4-CH2CH2COOH: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG4-CH2CH2COOH is a heterobifunctional chemical linker that has emerged as a critical tool in the fields of drug development, bioconjugation, and materials science. This guide provides a comprehensive technical overview of its chemical properties, core applications, and detailed experimental protocols. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers researchers precise control over the synthesis of complex biomolecules. This document serves as a detailed resource for professionals utilizing this linker in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other advanced therapeutic and diagnostic agents.
Introduction
This compound, systematically named Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid, is a versatile linker molecule designed for covalent modification of proteins, peptides, and other biomolecules.[1] Its architecture provides a strategic advantage in multi-step synthetic processes. The key features of this linker include:
-
Fmoc Protecting Group: A base-labile protecting group for the primary amine, allowing for controlled deprotection under mild basic conditions, typically with piperidine (B6355638). This is a cornerstone of its utility in solid-phase peptide synthesis (SPPS).[1]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol chain composed of four repeating ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and can improve in vivo pharmacokinetic properties.[1]
-
Carboxylic Acid Terminus: A reactive functional group that can be activated to form a stable amide bond with primary amines on target molecules, such as antibodies or E3 ligase ligands.[2][3]
This combination of features makes this compound an ideal candidate for applications requiring precise control over conjugation chemistry and improved biophysical properties of the final product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following tables summarize key quantitative data for this molecule.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 557756-85-1 | [1][4] |
| Molecular Formula | C26H33NO8 | [1][2] |
| Molecular Weight | 487.5 g/mol | [1][2] |
| Appearance | Yellow oil | [3] |
| Purity | Typically ≥95% | [2] |
Table 2: Calculated Physicochemical Parameters
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 112.55 Ų | [5] |
| logP | 3.0662 | [5] |
| Hydrogen Bond Acceptors | 7 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Rotatable Bonds | 17 | [5] |
Table 3: Solubility and Storage
| Parameter | Details | Reference |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and DCM. | [1] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture and light. | [1][4] |
| Stock Solution Stability | In DMSO: 2 weeks at 4°C, 6 months at -80°C. | [4] |
Core Applications and Experimental Protocols
This compound is a key reagent in several advanced applications within drug development and biotechnology. This section details its primary uses and provides illustrative experimental protocols.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this linker is used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug directly to target cells.[6][7][8] The hydrophilic PEG4 spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
-
Activation of this compound: Dissolve this compound (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Conjugation to Cytotoxic Drug: To the activated linker solution, add the amine-containing cytotoxic drug (1 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification of Linker-Drug Conjugate: Upon completion, purify the Fmoc-linker-drug conjugate using reverse-phase HPLC.
-
Fmoc Deprotection: Dissolve the purified Fmoc-linker-drug conjugate in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.
-
Purification of Amine-Linker-Drug: Remove the piperidine and DMF under vacuum and purify the resulting amine-linker-drug conjugate by reverse-phase HPLC.
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). If conjugating to lysine residues, the antibody is ready for use. For cysteine conjugation, partially reduce the antibody with a reducing agent like TCEP.
-
Final Conjugation: Activate the amine-linker-drug conjugate (if necessary, depending on the conjugation strategy) and add it to the prepared antibody solution. The reaction conditions (e.g., pH, temperature, time) will depend on the specific conjugation chemistry being employed.
-
Purification of ADC: Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.
PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound serves as a versatile PEG-based linker to connect the target-binding ligand and the E3 ligase ligand.[6]
Caption: Workflow for PROTAC synthesis.
-
Coupling to E3 Ligase Ligand:
-
Activate the carboxylic acid of this compound (1.1 equivalents) with a coupling reagent like HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 2-4 hours and monitor the reaction by LC-MS.
-
Purify the resulting Fmoc-linker-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified conjugate in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Evaporate the solvent and piperidine under reduced pressure.
-
Purify the amine-linker-E3 ligase ligand by HPLC.
-
-
Coupling to Target Protein Ligand:
-
Dissolve the purified amine-linker-E3 ligase ligand (1 equivalent) and the carboxylic acid-containing target protein ligand (1.2 equivalents) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
-
Final Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Peptide Synthesis and Modification
The Fmoc group makes this linker directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). It can be used to introduce a hydrophilic PEG spacer at the N-terminus of a peptide or within a peptide sequence.[1]
Caption: N-terminal peptide PEGylation workflow.
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Linker Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes.
-
Add the activated linker solution to the resin-bound peptide.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the final PEGylated peptide by reverse-phase HPLC.
Conclusion
This compound is a high-value chemical tool for researchers and professionals in drug development and biotechnology. Its well-defined structure, combining an orthogonally protected amine, a biocompatible PEG spacer, and a reactive carboxylic acid, provides a robust platform for the synthesis of advanced biomolecular constructs. The detailed information and protocols provided in this guide aim to facilitate its effective application in the creation of next-generation therapeutics and diagnostics, including ADCs and PROTACs, ultimately contributing to advancements in medicine and life sciences.
References
- 1. 557756-85-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Fmoc-NH-PEG4-CH2COOH | C25H31NO8 | CID 66615355 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fmoc-NH-PEG4-CH2CH2COOH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG4-CH2CH2COOH is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and drug delivery systems.[1] This molecule incorporates three key chemical entities: a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, complete with detailed experimental protocols and workflow visualizations.
Chemical Structure and Functionality
The versatility of this compound stems from its distinct molecular components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a well-established protecting group for primary and secondary amines.[1] Its key feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to acidic and neutral conditions. This orthogonality is fundamental to its use in solid-phase peptide synthesis (SPPS).[1]
-
PEG4 (Tetraethylene Glycol) Spacer: The PEG4 linker is a short, hydrophilic chain composed of four ethylene (B1197577) glycol units.[1] This spacer imparts several beneficial properties to the parent molecule and its conjugates, including increased aqueous solubility, reduced immunogenicity, and enhanced bioavailability.[1] The defined length of the PEG4 spacer also allows for precise spatial control between conjugated molecules.
-
Carboxylic Acid (-COOH) Group: The terminal carboxylic acid provides a reactive handle for conjugation to primary and secondary amines through the formation of a stable amide bond.[3][4] This reaction is typically mediated by carbodiimide (B86325) coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C26H33NO8 | [1] |
| Molecular Weight | 487.54 g/mol | [1] |
| CAS Number | 557756-85-1 | [1] |
| Appearance | Colorless to light yellow liquid or solid/viscous liquid | [1][5] |
| Purity (typical) | ≥95% - 99.64% (HPLC/LCMS) | [3][4][6] |
| Solubility | Soluble in DMF, DMSO, and DCM. Specifically, 100 mg/mL in DMSO. | [1][5][7] |
| Storage Conditions | -20°C, sealed from moisture and light. | [1][7] |
| Stability | Stable under acidic and neutral conditions; labile to bases. For long-term storage in solvent, -80°C is recommended. | [1][8] |
Key Applications and Experimental Protocols
This compound is a versatile tool in several areas of biochemical research and development.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be used to introduce a hydrophilic spacer at the N-terminus of a peptide chain. The carboxylic acid end is coupled to the free amine of the growing peptide on the solid support. After synthesis, the Fmoc group is removed, revealing a primary amine that can be further functionalized, for instance, by attaching a fluorophore or a biotin (B1667282) tag.[1]
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Linker Activation and Coupling:
-
Dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and then DMF (3x).
-
Fmoc Deprotection of the Linker: Treat the resin with 20% piperidine in DMF as described in step 2. This will expose the terminal amine of the PEG linker for further functionalization if desired.
-
Cleavage and Purification: Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Antibody-Drug Conjugates (ADCs)
This compound is an excellent linker for the synthesis of ADCs.[2] Its heterobifunctional nature allows for the sequential attachment of a cytotoxic drug and an antibody. The carboxylic acid can be coupled to an amine-functionalized drug, and after Fmoc deprotection, the newly exposed amine can be conjugated to the antibody, often via an activated ester on the antibody's surface.
-
Drug-Linker Conjugation:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and stir at room temperature for 4 hours to activate the carboxylic acid.
-
Add the amine-containing cytotoxic drug (1 equivalent) to the activated linker solution and stir overnight at room temperature.
-
Purify the Fmoc-linker-drug conjugate by flash column chromatography.
-
-
Fmoc Deprotection: Dissolve the purified Fmoc-linker-drug conjugate in DMF and add piperidine to a final concentration of 20%. Stir at room temperature for 1 hour. Evaporate the solvent and purify the amine-linker-drug conjugate by reverse-phase HPLC.
-
Antibody Conjugation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
If not already activated, the antibody can be functionalized with an NHS ester by reacting it with a bifunctional crosslinker like disuccinimidyl suberate (B1241622) (DSS).
-
Add the purified amine-linker-drug conjugate to the activated antibody solution at a specific molar ratio (to be optimized).
-
Incubate the reaction at 4°C for 4-12 hours with gentle mixing.
-
-
Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker. Characterize the ADC by methods such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), SDS-PAGE, and functional assays.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] this compound is an ideal PEG-based linker for PROTAC synthesis, connecting the target protein-binding ligand and the E3 ligase-binding ligand.[2][9]
-
Synthesis of Linker-E3 Ligase Ligand:
-
Activate the carboxylic acid of this compound with HATU (1.1 equivalents) and DIPEA (2 equivalents) in DMF.
-
Add an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) (1 equivalent) and stir at room temperature for 4-6 hours.
-
Purify the Fmoc-linker-E3 ligand conjugate by flash chromatography.
-
-
Fmoc Deprotection: Remove the Fmoc group from the conjugate using 20% piperidine in DMF as described previously. Purify the resulting amine-linker-E3 ligand.
-
Conjugation to the Target Protein Ligand:
-
Activate a carboxylic acid on the target protein ligand (warhead) using standard coupling reagents (e.g., HATU/DIPEA).
-
Add the purified amine-linker-E3 ligand to the activated warhead and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
-
Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in chemistry, biology, and drug development. Its well-defined structure, combining an orthogonal Fmoc-protected amine, a biocompatible PEG spacer, and a reactive carboxylic acid, provides a powerful tool for the systematic construction of complex and functional biomolecules. The protocols and workflows provided herein serve as a guide for the effective utilization of this reagent in pioneering research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 4. Fmoc-NH-PEG4-CH2CO2H, 437655-95-3 | BroadPharm [broadpharm.com]
- 5. FMOC-15-AMINO-4,7,10,13-TETRAOXAPENTADECANOIC ACID | 557756-85-1 [chemicalbook.com]
- 6. 557756-85-1 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 7. chempep.com [chempep.com]
- 8. chempep.com [chempep.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Fmoc-N-amido-PEG4-acid: Function, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Fmoc-N-amido-PEG4-acid
Fmoc-N-amido-PEG4-acid is a heterobifunctional crosslinker paramount in the fields of bioconjugation, drug delivery, and peptide synthesis. Its unique molecular architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for the covalent modification of biomolecules.
The primary function of this reagent is to link molecules together. The hydrophilic PEG4 spacer not only enhances the solubility of the resulting conjugate in aqueous media but also provides a flexible bridge between the conjugated molecules, which can be crucial for maintaining biological activity.[1][2][3] The Fmoc-protected amine and the terminal carboxylic acid offer orthogonal reactivity, allowing for a stepwise and controlled conjugation strategy.[2]
Key Features:
-
Fmoc-Protected Amine: This protecting group is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. This exposes a primary amine for subsequent conjugation.
-
PEG4 Spacer: The polyethylene (B3416737) glycol chain imparts hydrophilicity, which can improve the solubility and reduce the immunogenicity of the modified molecule.[4] It also provides a defined spacer arm length, offering control over the distance between the conjugated moieties.
-
Terminal Carboxylic Acid: This functional group can be activated to react with primary amines, forming a stable amide bond. This is a common strategy for conjugating the linker to proteins, peptides, or other amine-containing molecules.
Mechanism of Action in Bioconjugation
The utility of Fmoc-N-amido-PEG4-acid lies in its ability to facilitate a two-step conjugation process. This allows for the sequential attachment of two different molecules.
Step 1: Carboxylic Acid Activation and First Conjugation
The terminal carboxylic acid is first activated to make it more susceptible to nucleophilic attack by a primary amine on the target molecule (e.g., a protein). This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester intermediate readily reacts with a primary amine on the target molecule to form a stable amide bond.
Step 2: Fmoc Deprotection and Second Conjugation
Once the first conjugation is complete, the Fmoc protecting group on the other end of the linker is removed. This is typically accomplished by treating the conjugate with a solution of piperidine in a solvent like dimethylformamide (DMF). The removal of the Fmoc group exposes a primary amine. This newly available amine can then be conjugated to a second molecule of interest that possesses a suitable reactive group, such as an activated carboxylic acid.
This stepwise approach is particularly advantageous when creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs, where precise control over the assembly of the final molecule is critical.[2]
Quantitative Data
The following table summarizes the key quantitative data for Fmoc-N-amido-PEG4-acid.
| Property | Value |
| Molecular Weight | 487.5 g/mol [2] |
| Molecular Formula | C26H33NO8[2] |
| Purity | Typically ≥95% |
| Spacer Arm Length | 18.1 Å |
| Solubility | Soluble in regular aqueous solutions and most organic solvents.[4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[4] |
Experimental Protocols
The following are detailed protocols for the key steps involved in using Fmoc-N-amido-PEG4-acid.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes a general two-step method for conjugating the carboxylic acid end of Fmoc-N-amido-PEG4-acid to a protein containing primary amines.
Materials:
-
Fmoc-N-amido-PEG4-acid
-
Protein or other amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of Fmoc-N-amido-PEG4-acid:
-
Dissolve Fmoc-N-amido-PEG4-acid in the Activation Buffer.
-
Add a 1.1-fold molar excess of EDC and Sulfo-NHS to the Fmoc-N-amido-PEG4-acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the protein or other amine-containing molecule in the Coupling Buffer.
-
Add the activated Fmoc-N-amido-PEG4-acid solution to the protein solution. The molar ratio of the linker to the protein may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
Fmoc-conjugated molecule
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Dissolution:
-
Dissolve the Fmoc-conjugated molecule in a minimal amount of DMF.
-
-
Deprotection Reaction:
-
Add the Deprotection Solution to the dissolved conjugate. A typical ratio is 1:4 (conjugate solution to deprotection solution).
-
Incubate the reaction at room temperature for 10-30 minutes. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Removal of Piperidine:
-
After the reaction is complete, the piperidine and byproducts are typically removed by precipitation of the deprotected product with a non-polar solvent like diethyl ether, followed by centrifugation and washing. Alternatively, for larger molecules, purification can be achieved through size-exclusion chromatography or dialysis.
-
Visualizations
Chemical Structure and Functional Components
Caption: Functional components of Fmoc-N-amido-PEG4-acid.
Experimental Workflow for Bioconjugation
Caption: General workflow for sequential bioconjugation.
References
- 1. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 2. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 3. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 4. High Purity Peg Derivatives Fmoc - N - Amido- PEG 36 - Acid Implicated In Drug Release [m.polyethyleneglycolpeg.com]
The Pivotal Role of the PEG4 Spacer in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic use of linker molecules is paramount to the success of complex therapeutic and diagnostic agents. Among these, the tetra-ethylene glycol (PEG4) spacer has emerged as a workhorse, offering a unique combination of properties that enhance the performance and developability of bioconjugates. This technical guide provides an in-depth exploration of the core principles and practical applications of PEG4 spacers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows.
Introduction to PEG4 Spacers in Bioconjugation
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and highly hydrophilic polymer. A PEG4 spacer is a monodisperse PEG molecule with exactly four ethylene (B1197577) glycol units, providing a defined length and molecular weight.[1][2] This discrete nature is a significant advantage over polydisperse PEG mixtures, ensuring homogeneity in the final bioconjugate.[2] The primary role of a PEG4 spacer is to covalently link a biomolecule (e.g., an antibody, peptide, or oligonucleotide) to another molecule, such as a drug, a fluorescent dye, or a solid support.[3][4] This seemingly simple bridge imparts a range of beneficial physicochemical properties to the resulting conjugate.
The core advantages conferred by PEG4 spacers in bioconjugation include:
-
Improved Solubility: The hydrophilic nature of the PEG4 chain can significantly increase the aqueous solubility of hydrophobic molecules, preventing aggregation and improving formulation characteristics.[5][6]
-
Enhanced Stability and Half-Life: PEGylation, even with a short PEG4 spacer, can shield the bioconjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[7][8]
-
Reduced Immunogenicity: The PEG4 moiety can mask immunogenic epitopes on the biomolecule, potentially reducing the incidence of anti-drug antibody (ADA) formation.[5][9][10]
-
Flexible Spacer Arm: The PEG4 chain provides a flexible spacer that can reduce steric hindrance between the conjugated molecules, allowing each component to maintain its biological activity.[2][4]
Physicochemical Properties and Their Impact
The ethylene oxide repeats in the PEG4 spacer form hydrogen bonds with water molecules, creating a hydration shell around the bioconjugate.[7] This hydration is key to many of its beneficial properties.
Solubility Enhancement
The conjugation of a PEG4 spacer can dramatically improve the solubility of poorly soluble drugs. While specific fold-increase is highly dependent on the parent molecule, studies on hydrophobic compounds like curcumin (B1669340) and paclitaxel (B517696) have demonstrated significant solubility enhancements with the use of PEGs.[11][12][13][14][15] For instance, the solubility of curcumin has been shown to increase with the use of PEGs, and this effect is influenced by the molecular weight of the PEG.[13]
Table 1: Impact of PEGylation on the Solubility of Hydrophobic Drugs
| Drug | PEG Derivative | Fold Increase in Solubility | Reference |
| Simvastatin | PEG 12000 | ~3-fold (dissolution rate) | [16] |
| Paclitaxel | PEG-VC-PABC conjugate | ~1000-fold | [15] |
| Curcumin | PEG 2000 | >3-fold (in sonicated complexes) | [13] |
Note: Data presented is for various PEG lengths as specific quantitative data for PEG4 is often embedded within broader PEGylation studies.
Pharmacokinetics and Stability
The inclusion of a PEG spacer, even a short one like PEG4, can have a profound impact on the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation reduces the rate of renal filtration, leading to a longer plasma half-life.[7]
Table 2: Effect of PEG Spacer Length on ADC Pharmacokinetics
| ADC Linker | PEG Length | Clearance Rate (mL/day/kg) | Half-life (days) |
| Linker 1 | PEG2 | ~15 | ~1.5 |
| Linker 2 | PEG4 | ~10 | ~2.5 |
| Linker 3 | PEG8 | ~5 | ~4.0 |
(Data is illustrative and compiled from trends observed in literature. Actual values are ADC- and animal model-specific.)
Immunogenicity
While PEG itself is generally considered to have low immunogenicity, the generation of anti-PEG antibodies is a recognized phenomenon that can lead to accelerated blood clearance (ABC) of PEGylated therapeutics.[5][9][10][17] However, shorter PEG chains like PEG4 are generally considered to be less immunogenic than their higher molecular weight counterparts.[2] The anti-PEG IgM response is often the primary driver of the ABC phenomenon.[2]
Key Applications of PEG4 Spacers
The versatility of PEG4 spacers has led to their widespread adoption in various bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
In ADCs, a PEG4 spacer is often incorporated into the linker that connects the monoclonal antibody to the cytotoxic payload. The spacer improves the solubility of the often-hydrophobic drug, prevents aggregation of the ADC, and can influence the drug-to-antibody ratio (DAR).[]
Peptide and Protein Modification
PEGylation of peptides and proteins with PEG4 can improve their therapeutic properties. For example, PEGylated peptides often exhibit increased stability against enzymatic degradation and a longer in vivo half-life.[7]
PROTACs
In the field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein binder and the E3 ligase ligand is a critical component. PEG4 linkers are frequently used to optimize the solubility, cell permeability, and ternary complex formation of PROTACs.
Diagnostic and Imaging Agents
PEG4 spacers are used to link targeting molecules (e.g., antibodies, peptides) to imaging agents (e.g., fluorescent dyes, radioisotopes) or biotin (B1667282) for detection assays. The spacer helps to maintain the function of both the targeting moiety and the detection label.[1][3][19]
Experimental Protocols
Detailed and reproducible protocols are crucial for successful bioconjugation. Below are generalized protocols for common bioconjugation strategies involving PEG4 linkers.
Protocol 1: Amine-Reactive Conjugation using NHS-PEG4-Biotin
This protocol describes the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized PEG4 linker.
Materials:
-
Antibody (purified, in amine-free buffer like PBS, pH 7.2-7.4)
-
NHS-PEG4-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted NHS-PEG4-Biotin using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) using a suitable method, such as the HABA assay.
Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4-Linker
This protocol outlines the conjugation of a thiol-containing molecule (e.g., a peptide with a cysteine residue) to a maleimide-functionalized PEG4 linker.
Materials:
-
Thiol-containing peptide
-
Maleimide-PEG4-Linker
-
Conjugation Buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, if reducing disulfide bonds)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: If necessary, reduce any disulfide bonds in the peptide using a suitable reducing agent like TCEP. Purify the reduced peptide to remove the reducing agent.
-
Reagent Preparation: Dissolve the Maleimide-PEG4-Linker in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 1.2-fold molar excess of the Maleimide-PEG4-Linker to the peptide solution in conjugation buffer.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the peptide-PEG4 conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 3: Click Chemistry using Azide-PEG4-NHS Ester and an Alkyne-modified Peptide
This protocol describes a two-step conjugation process involving an initial amine-reactive labeling followed by a copper-free click chemistry reaction.
Materials:
-
Protein with primary amines
-
Azide-PEG4-NHS Ester
-
Alkyne-modified peptide
-
DBCO-functionalized linker (if protein is not already DBCO-labeled)
-
Reaction Buffer (amine-free, e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Protein Azidation: a. Dissolve the protein in the reaction buffer at 1-5 mg/mL. b. Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in DMSO. c. Add a 10-fold molar excess of the azide-NHS ester to the protein solution. d. Incubate for 30-60 minutes at room temperature. e. Remove excess reagent using a desalting column.
-
Copper-Free Click Reaction: a. Add a 2- to 4-fold molar excess of the alkyne-modified peptide to the azide-labeled protein. b. Incubate the reaction overnight at 4°C.
-
Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography (SEC).
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex processes.
Caption: General bioconjugation workflow.
Caption: GLP-1 Receptor Signaling Pathway.
Conclusion
The PEG4 spacer is a versatile and powerful tool in the field of bioconjugation. Its well-defined structure and favorable physicochemical properties enable the development of more effective and safer bioconjugates. By improving solubility, enhancing stability, and reducing immunogenicity, the PEG4 spacer addresses many of the challenges associated with the development of complex biologics. As our understanding of the structure-activity relationships of bioconjugates continues to grow, the rational application of PEG4 and other discrete PEG linkers will remain a cornerstone of innovative drug design and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Anti-PEG IgM Is a Major Contributor to the Accelerated Blood Clearance of Polyethylene Glycol-Conjugated Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. PEGylated Exendin-4, a Modified GLP-1 Analog Exhibits More Potent Cardioprotection than Its Unmodified Parent Molecule on a Dose to Dose Basis in a Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 7. Tolerogenic Immunomodulation by PEGylated Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic-RGDfK peptide conjugated succinoyl-TPGS nanomicelles for targeted delivery of docetaxel to integrin receptor over-expressing angiogenic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of curcumin oral absorption and pharmacokinetics of curcuminoids and curcumin metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Glucagon-like peptide-1 receptor agonist exendin 4 ameliorates diabetes-associated vascular calcification by regulating mitophagy through the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 19. tools.thermofisher.com [tools.thermofisher.com]
The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread adoption in solid-phase peptide synthesis (SPPS) is a testament to its unique chemical properties, particularly its base lability, which allows for an orthogonal protection strategy. This technical guide provides a comprehensive overview of the chemistry of the Fmoc group, including its structure, properties, and application in SPPS, supplemented with detailed experimental protocols and quantitative data.
Core Principles of the Fmoc Group
The Fmoc group is an amine protecting group characterized by a fluorenyl ring system linked to a methoxycarbonyl moiety.[1] This structure imparts several key properties that are advantageous in peptide synthesis:
-
Base Lability: The most critical feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[2][3] This allows for the selective deprotection of the N-terminal amino group of a growing peptide chain without affecting acid-labile side-chain protecting groups.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups, such as trifluoroacetic acid (TFA).[4][5] This orthogonality is fundamental to the success of the Fmoc-based SPPS strategy.[4][6]
-
UV Absorbance: The fluorenyl moiety possesses a strong UV absorbance, a property that is exploited for the real-time monitoring of the deprotection step during automated peptide synthesis.[7] The cleavage byproduct, dibenzofulvene (DBF), and its adduct with piperidine can be quantified spectrophotometrically.[2]
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc chemistry is the foundation of a cyclical process in SPPS, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[7][8] The cycle consists of three main stages: deprotection, washing, and coupling.
Fmoc Deprotection
The removal of the N-terminal Fmoc group is achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][9] The mechanism proceeds via a β-elimination reaction:
-
A base (e.g., piperidine) abstracts the acidic proton at the C9 position of the fluorenyl ring.
-
This initiates an E1cB-type elimination, leading to the formation of dibenzofulvene (DBF) and a carbamic acid intermediate.
-
The carbamic acid is unstable and spontaneously decarboxylates to release the free N-terminal amine of the peptide.
-
The reactive DBF is trapped by the excess secondary amine to form a stable adduct.[5][10]
Washing
Following deprotection, the resin is thoroughly washed with a suitable solvent (typically DMF) to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[4] This step is crucial to prevent any side reactions and to ensure a clean coupling reaction in the subsequent step.
Amino Acid Coupling
The next Fmoc-protected amino acid is then coupled to the newly liberated N-terminal amine. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated.[4] This is achieved using a variety of coupling reagents.
Quantitative Data
Fmoc Deprotection Kinetics
The rate of Fmoc deprotection can be influenced by the deprotection reagent, its concentration, and the specific amino acid residue. The formation of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectroscopy.
| Deprotection Reagent | Concentration (% v/v in DMF) | Typical Deprotection Time (minutes) | Notes |
| Piperidine | 20 | 5 - 20 | The most common and effective reagent.[2] |
| Piperazine | 5-10 | 10 - 30 | Can reduce diketopiperazine formation.[11][12] |
| 4-Methylpiperidine | 20 | 5 - 20 | Similar kinetics to piperidine.[13] |
| DBU/Piperidine | 2/2 | 2 - 10 | A stronger base, can be faster but may increase side reactions.[5] |
Table 1: Comparison of Common Fmoc Deprotection Reagents.
Spectroscopic Data for Monitoring
The dibenzofulvene-piperidine adduct exhibits strong UV absorbance, which is used to quantify the completion of the deprotection step.
| Wavelength (λmax) | Molar Absorptivity (ε) in DMF | Reference |
| ~301 nm | 7,100 - 8,100 M⁻¹cm⁻¹ | [14][15] |
| ~289.8 nm | ~6,089 M⁻¹cm⁻¹ | [14] |
Table 2: UV-Vis Spectroscopic Data for the Dibenzofulvene-Piperidine Adduct.
Common Coupling Reagents and Typical Yields
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.
| Coupling Reagent | Abbreviation | Typical Coupling Time (minutes) | Typical Yield (%) |
| N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | 60 - 120 | >99 |
| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | 60 - 120 | >99 |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | 30 - 60 | >99 |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | 30 - 60 | >99.5 |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 15 - 60 | >99.5 |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 15 - 60 | >99.8 |
Table 3: Common Coupling Reagents in Fmoc-SPPS. Note: Yields are per coupling step and can be sequence-dependent.
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid
This protocol describes a general procedure for the N-terminal protection of an amino acid with the Fmoc group using Fmoc-Cl.
Materials:
-
Amino acid
-
10% aqueous sodium carbonate solution
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl in 1,4-dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the precipitated Fmoc-amino acid with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.[4]
Protocol for Manual Fmoc Deprotection in SPPS
This protocol outlines the manual removal of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9] The resin is now ready for the next coupling step.
Protocol for Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol describes how to monitor the completion of the Fmoc deprotection reaction.
Materials:
-
Filtrate from the deprotection steps
-
DMF (or another suitable UV-transparent solvent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect the combined filtrate from the two deprotection steps in a volumetric flask.
-
Dilute the filtrate to a known volume with DMF.
-
Prepare a further dilution of this solution if the absorbance is too high.
-
Measure the absorbance of the diluted solution at the λmax of the dibenzofulvene-piperidine adduct (~301 nm).
-
The concentration of the released Fmoc group can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.[2][16]
Common Side Reactions and Troubleshooting
Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final peptide product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.
-
Aspartimide Formation: This is a major side reaction involving peptides containing aspartic acid, particularly in Asp-Gly or Asp-Ser sequences. The peptide backbone nitrogen can attack the side-chain ester of aspartic acid, forming a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of β-aspartyl peptides.[6][17]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences containing Proline or Glycine at the C-terminus.[19][20]
-
Mitigation: Use of 2-chlorotrityl chloride resin, which provides steric hindrance, or coupling the third amino acid immediately after the deprotection of the second.[11]
-
-
Racemization: The chiral integrity of the amino acids can be compromised during the activation and coupling steps.
-
Mitigation: Use of urethane-based protecting groups like Fmoc, which suppress racemization, and employing coupling reagents with racemization-suppressing additives like HOBt or Oxyma.
-
Conclusion
The Fmoc protecting group has revolutionized the field of peptide synthesis, providing a mild, efficient, and versatile tool for the construction of complex peptides. A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, potential side reactions, and the parameters that influence reaction outcomes, is essential for researchers and professionals in drug development and chemical biology. By leveraging the principles and protocols outlined in this guide, scientists can optimize their peptide synthesis strategies to achieve higher yields and purities of their target molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substitution determination of Fmoc-substituted resins at different wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.iris-biotech.de [media.iris-biotech.de]
- 19. benchchem.com [benchchem.com]
- 20. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their core properties, synthesis, and applications in bioconjugation, with a particular focus on their role in advanced therapeutics like antibody-drug conjugates (ADCs).
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are specialized chemical tools composed of a polyethylene glycol (PEG) chain with two different reactive functional groups at either end.[1] This dual-functionality allows for the sequential and specific conjugation of two different molecules, such as a therapeutic drug and a targeting moiety.[1] The PEG spacer itself offers several advantages, including increased solubility and stability of the resulting bioconjugate, as well as reduced immunogenicity.[1] The ability to customize the length of the PEG chain provides precise control over the distance between the two conjugated molecules, which can be critical for optimizing biological activity.[1]
The general structure of a heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are two distinct reactive functional groups.[2][3]
Caption: General structure of a heterobifunctional PEG linker.
Properties of Common Heterobifunctional PEG Linkers
The choice of a heterobifunctional PEG linker is dictated by the specific application and the functional groups present on the molecules to be conjugated. A wide variety of functional groups are available, allowing for a broad range of bioconjugation strategies.[2][4]
Table 1: Common Heterobifunctional PEG Linkers and Their Properties
| Linker Name (Example) | Functional Group X | Functional Group Y | PEG Units (n) | Molecular Weight ( g/mol ) | Approx. Linker Length (Å) | Primary Applications |
| NHS-PEG4-Maleimide | NHS Ester | Maleimide (B117702) | 4 | 442.4 | 17.6 | Antibody-drug conjugates, protein-peptide conjugation |
| Mal-PEG6-NHS ester | Maleimide | NHS Ester | 6 | 530.52 | 24.6 | Antibody-drug conjugates, bioconjugation |
| Azide-PEG2-Acid | Azide | Carboxylic Acid | 2 | - | 10.1 | Click chemistry, surface modification |
| Azide-PEG-Maleimide | Azide | Maleimide | Varies | Varies | Varies | Click chemistry, protein conjugation |
| Alkyne-PEG-NHS Ester | Alkyne | NHS Ester | Varies | Varies | Varies | Click chemistry, labeling |
| Amine-PEG-Carboxylic Acid | Amine | Carboxylic Acid | Varies | Varies | Varies | Peptide synthesis, surface functionalization |
| Biotin-PEG-NHS Ester | Biotin | NHS Ester | Varies | Varies | Varies | Immunoassays, affinity chromatography |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne | NHS Ester | Varies | Varies | Varies | Copper-free click chemistry, live cell imaging |
Note: The approximate linker length is calculated based on the number of PEG units, with each unit contributing approximately 3.5 Å to the total length.
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker in ADC | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
This data illustrates a trend of decreased ADC clearance with increased PEG linker length, suggesting that longer PEG chains can improve the in vivo circulation time of ADCs.
Synthesis of Heterobifunctional PEG Linkers
The synthesis of heterobifunctional PEG linkers typically involves a multi-step process that starts with a commercially available polyethylene glycol of a specific molecular weight. The terminal hydroxyl groups of the PEG are then sequentially modified to introduce the desired functional groups.
Example Synthesis of NHS-PEG-Maleimide
A common synthetic route for NHS-PEG-Maleimide involves the following key steps:
-
Monoprotection of PEG: One of the terminal hydroxyl groups of a PEG diol is protected with a suitable protecting group (e.g., trityl or Boc) to allow for selective modification of the other terminus.
-
Introduction of the Maleimide Group: The unprotected hydroxyl group is typically converted to a good leaving group (e.g., a mesylate or tosylate), which is then displaced by a nucleophile containing the maleimide moiety.
-
Deprotection: The protecting group on the other terminus is removed to reveal the hydroxyl group.
-
Activation to NHS Ester: The newly exposed hydroxyl group is then reacted with a reagent like N,N'-Disuccinimidyl carbonate (DSC) or reacted to form a carboxylic acid which is then activated with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final NHS ester.
References
Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Fundamentals
Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid is a bifunctional molecule widely utilized in bioconjugation and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a terminal carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure imparts desirable properties, making it a valuable tool in solid-phase peptide synthesis (SPPS), and as a flexible linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The Fmoc group provides a stable amine protection that can be readily removed under basic conditions, while the carboxylic acid allows for covalent linkage to amine-containing molecules.[1] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates.[1][2]
Physicochemical Properties
A summary of the key quantitative data for Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₃NO₈ | [2][3] |
| Molecular Weight | 487.54 g/mol | [3] |
| CAS Number | 557756-85-1 | [2][3] |
| Appearance | Yellow oil or colorless syrup | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Predicted pKa | 4.28 ± 0.10 | [4] |
| Predicted Boiling Point | 682.1 ± 55.0 °C | [5] |
| Predicted Density | 1.219 g/cm³ | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C | [4] |
Synonyms and Alternative Nomenclature
For a comprehensive literature search and procurement, it is essential to be aware of the various synonyms used for this compound.
| Synonym |
| Fmoc-N-amido-PEG4-acid |
| Fmoc-NH-(PEG)3-COOH |
| Fmoc-PEG4-acid |
| Fmoc-15-amino-4,7,10,13-tetraoxapentadecacanoic acid |
| 3-[2-[2-[2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propionic acid |
Key Applications and Experimental Protocols
Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid is a versatile building block in several key areas of biochemical research and drug development.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this molecule can be used to introduce a PEG spacer within a peptide sequence, which can enhance the solubility and pharmacokinetic properties of the final peptide.
This protocol outlines the general steps for incorporating Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid into a peptide chain using manual Fmoc-based SPPS.
-
Resin Preparation: Swell the desired resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group from the resin-bound amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugates (ADCs)
This PEGylated linker can be used to attach a cytotoxic payload to an antibody, enhancing the ADC's solubility and potentially improving its pharmacokinetic profile.
This protocol provides a representative method for conjugating a drug to an antibody using Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid.
-
Linker Activation:
-
Dissolve Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid in anhydrous DMF.
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) to activate the carboxylic acid group.
-
Allow the reaction to proceed for several hours at room temperature to form the NHS ester.
-
-
Fmoc Deprotection: Remove the Fmoc group from the activated linker by treating with 20% piperidine in DMF. Purify the deprotected linker-NHS ester.
-
Antibody Conjugation:
-
Buffer-exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Add the deprotected linker-NHS ester to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Drug Payload Attachment:
-
Prepare the cytotoxic drug with a suitable reactive handle (e.g., a carboxylic acid).
-
Activate the drug's carboxylic acid using NHS/EDC chemistry.
-
Add the activated drug to the antibody-linker conjugate.
-
Allow the reaction to proceed to form the final ADC.
-
-
Purification: Purify the ADC from unconjugated drug and linker using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Proteolysis Targeting Chimeras (PROTACs)
The flexibility and hydrophilicity of the PEG4 spacer make this molecule an ideal linker for connecting a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC.
This protocol describes a general approach to synthesizing a PROTAC using Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid.
-
First Coupling Reaction (E3 Ligase Ligand):
-
Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) with a free amine) and Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid in DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate.
-
-
Fmoc Deprotection: Remove the Fmoc group from the E3 ligase-linker intermediate using 20% piperidine in DMF. Purify the deprotected intermediate.
-
Second Coupling Reaction (Target Protein Ligand):
-
Dissolve the deprotected E3 ligase-linker intermediate and the target protein ligand (with a carboxylic acid handle) in DMF.
-
Add coupling reagents (HATU and DIPEA).
-
Stir the reaction at room temperature until completion.
-
-
Purification: Purify the final PROTAC product by preparative RP-HPLC.
Signaling Pathways and Mechanisms of Action
A key application of this PEGylated linker is in the construction of PROTACs that induce the degradation of specific target proteins. A well-studied example is the development of PROTACs targeting the BRD4 protein, a transcriptional coactivator implicated in cancer.
A BRD4-targeting PROTAC typically consists of a BRD4 inhibitor (e.g., JQ1) linked to an E3 ligase ligand (e.g., pomalidomide), often via a PEG linker such as that derived from Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid. The PROTAC simultaneously binds to BRD4 and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the oncogene c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.
References
A Deep Dive into Monodisperse vs. Polydisperse PEG Linkers: A Technical Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker can be a critical determinant of a therapeutic's success. These flexible, hydrophilic spacers play a pivotal role in modulating the properties of bioconjugates, from small molecule drugs to complex antibody-drug conjugates (ADCs). The fundamental distinction between monodisperse and polydisperse PEG linkers carries significant implications for a drug's pharmacokinetics, pharmacodynamics, and overall clinical performance. This in-depth technical guide elucidates these differences, providing a comprehensive overview of their synthesis, characterization, and applications, supported by quantitative data and detailed experimental methodologies.
Core Concepts: Defining Monodispersity and Polydispersity
At its core, the difference between these two types of PEG linkers lies in their molecular weight distribution.
Monodisperse PEGs are single molecular entities with a precisely defined, uniform molecular weight and a discrete number of ethylene (B1197577) glycol units.[1][2][][4][5][6][7] This homogeneity allows for a high degree of precision in drug design and characterization.[] Typically, monodisperse PEGs consist of 2 to 24 ethylene glycol units.[1]
Polydisperse PEGs , in contrast, are a heterogeneous mixture of PEG chains with varying lengths.[1][2][5][6] Consequently, they are characterized by an average molecular weight and a polydispersity index (PDI), which quantifies the breadth of the molecular weight distribution.[5][6] A PDI of 1.0 indicates a perfectly monodisperse polymer.[]
The structural difference between these two types of linkers is fundamental to their function and is visualized below.
Caption: Structural representation of monodisperse vs. polydisperse PEGs.
A Comparative Analysis: Properties and Performance
The choice between monodisperse and polydisperse PEG linkers has a profound impact on the physicochemical and biological properties of the resulting conjugate. The homogeneity of monodisperse PEGs leads to more predictable and consistent outcomes, which is particularly crucial in the context of therapeutics.
| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Precise, single molecular weight[2] | Average molecular weight with a distribution[2] |
| Purity & Homogeneity | High, single chemical entity[] | Mixture of different length polymers, heterogeneous[9] |
| Pharmacokinetics (PK) | Predictable, uniform PK profile, often with a longer half-life[10] | Variable PK profile, potential for faster clearance of certain species[11] |
| Immunogenicity | Generally low, but the potential for anti-PEG antibodies exists[1] | Higher potential for immunogenicity due to heterogeneity[9] |
| Solubility | Excellent water solubility[1][12] | Good water solubility[1][12] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Allows for precise control and characterization of DAR[13] | Results in a distribution of DARs, complicating analysis and characterization |
| Regulatory Perspective | Preferred due to well-defined structure and easier characterization | Can present challenges in batch-to-batch consistency and regulatory filings |
| Cost | Generally more expensive to synthesize[14] | More cost-effective to produce[9] |
Applications in Drug Development
Both monodisperse and polydisperse PEG linkers are integral to modern drug development, each with preferred areas of application.
Monodisperse PEG linkers are favored in applications demanding precision and homogeneity:
-
Antibody-Drug Conjugates (ADCs): The use of monodisperse PEGs in ADCs allows for the creation of more uniform conjugates with a specific drug-to-antibody ratio (DAR).[13] This homogeneity can lead to improved efficacy, reduced off-target toxicity, and a better safety profile.[13] The hydrophilic nature of the PEG linker can also help to solubilize hydrophobic drug payloads, enabling higher DARs without causing aggregation.[12]
-
Small Molecule Drugs: For small molecule drugs, monodisperse PEGylation can enhance solubility, extend circulation half-life, and modify biodistribution.[14][15][16] A notable example is Movantik (naloxegol), which incorporates a monodisperse m-PEG7 linker to limit its entry across the blood-brain barrier.[9][15][17]
-
PROTACs (Proteolysis Targeting Chimeras): The precise length of the linker in a PROTAC is critical for inducing the desired protein degradation. Monodisperse PEGs provide the necessary structural definition for optimizing PROTAC efficacy.[18]
Polydisperse PEG linkers are widely used, particularly in earlier generation therapeutics and certain drug delivery systems:
-
PEGylated Proteins: Polydisperse PEGs have a long history of use in reducing the immunogenicity and extending the half-life of protein therapeutics.[2][19] The larger hydrodynamic radius conferred by the polydisperse PEG chains helps to shield the protein from immune recognition and renal clearance.[20]
-
Nanoparticle Drug Delivery: In lipid nanoparticle (LNP) systems, such as those used for mRNA vaccines, polydisperse PEGs like DSPE-mPEG 2000 are used to create a "stealth" layer that prolongs circulation time.[2][7] The heterogeneity of the PEG chains can be advantageous in creating a dense, brush-like surface that inhibits opsonization.[21]
The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate, highlighting the role of the PEG linker.
Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Synthesis and Characterization: Methodologies and Protocols
The distinct nature of monodisperse and polydisperse PEGs stems from their different synthetic routes.
Synthesis of Monodisperse PEG Linkers
The synthesis of monodisperse PEGs is a controlled, stepwise process that allows for the precise addition of ethylene glycol units.[22] Common strategies include:
-
Iterative Approaches: Building the PEG chain one unit at a time.[1]
-
Convergent Synthesis: Pre-forming PEG segments and then connecting them.[1]
-
Solid-Phase Synthesis: Growing the PEG chain on a solid support, which simplifies purification.[1]
A key challenge in monodisperse PEG synthesis is the need for protecting groups to ensure regioselectivity.[1] Recent advancements have focused on developing more efficient, one-pot elongation approaches to reduce synthesis time and cost.[23]
Experimental Protocol: Stepwise Synthesis of a Monodisperse PEG (Illustrative)
This protocol outlines a general, illustrative procedure for the stepwise synthesis of a monodisperse PEG derivative.
-
Monomer Preparation: Synthesize a protected ethylene glycol monomer with a leaving group (e.g., tosylate) at one end and a protected hydroxyl group (e.g., with a dimethoxytrityl (DMTr) group) at the other.
-
Deprotection: Start with a protected PEG oligomer and remove the protecting group from the hydroxyl end, typically using a mild acid for a DMTr group.
-
Coupling: React the deprotected PEG oligomer with an excess of the protected monomer in the presence of a strong base (e.g., sodium hydride) to form a new, longer PEG chain via Williamson ether synthesis.
-
Purification: Purify the elongated PEG product using column chromatography to remove unreacted starting materials and byproducts.
-
Iteration: Repeat the deprotection and coupling steps until the desired length of the monodisperse PEG is achieved.
-
Functionalization: Once the desired length is reached, the terminal groups can be modified to introduce desired functionalities (e.g., NHS ester, maleimide) for conjugation.
Synthesis of Polydisperse PEG Linkers
Polydisperse PEGs are synthesized through the ring-opening polymerization of ethylene oxide.[22] This process generates a population of PEG chains with varying lengths.
Experimental Protocol: Anionic Ring-Opening Polymerization of Ethylene Oxide
-
Initiator Preparation: In a dry, inert atmosphere, dissolve a suitable initiator (e.g., potassium hydroxide) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Monomer Addition: Cool the initiator solution and add a measured amount of liquid ethylene oxide.
-
Polymerization: Allow the reaction to proceed at a controlled temperature. The reaction time and the ratio of monomer to initiator will determine the average molecular weight of the resulting polydisperse PEG.
-
Termination: Quench the reaction by adding a protic solvent, such as methanol.
-
Purification: Precipitate the polydisperse PEG by adding the reaction mixture to a cold non-solvent like diethyl ether.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum.
Characterization Techniques
A variety of analytical techniques are employed to characterize PEG linkers and their conjugates.
| Technique | Monodisperse PEG Analysis | Polydisperse PEG Analysis |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Provides a single, sharp peak corresponding to the precise molecular weight. | Shows a distribution of peaks, each corresponding to a different chain length, allowing for the calculation of average molecular weight and PDI.[24] |
| Size-Exclusion Chromatography (SEC) | Elutes as a single, narrow peak.[25] | Elutes as a broader peak, reflecting the distribution of molecular weights.[26] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides a clean spectrum confirming the exact structure and purity. | Can be used to confirm the repeating ethylene glycol structure and to analyze end-groups. |
| High-Performance Liquid Chromatography (HPLC) | Used for purity assessment and quantification. | Can be used to analyze the distribution of polymer chains.[11] |
Future Perspectives
The field of PEG linker technology is continuously evolving. The trend is moving towards more precisely defined and functionalized linkers. While polydisperse PEGs will continue to be used in many applications due to their cost-effectiveness, the demand for monodisperse PEGs is growing, particularly in the development of next-generation therapeutics like ADCs and PROTACs where precision is paramount.[15] Innovations in synthetic chemistry are also making monodisperse PEGs more accessible.[14][23] Ultimately, the choice between a monodisperse and a polydisperse PEG linker will depend on the specific application, the desired level of control over the final product's properties, and regulatory considerations.
References
- 1. chempep.com [chempep.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 7. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 9. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 10. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. adcreview.com [adcreview.com]
- 13. labinsights.nl [labinsights.nl]
- 14. Biopharma PEG Provides Monodisperse PEGs In Drug Development [diagnosticsworldnews.com]
- 15. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 16. openpr.com [openpr.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 19. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 20. mdpi.com [mdpi.com]
- 21. biotechinformers.com [biotechinformers.com]
- 22. benchchem.com [benchchem.com]
- 23. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Item - Characterization and separation of PEG polymer linkers and IEkMCC-PEG conjugates. - Public Library of Science - Figshare [plos.figshare.com]
The Impact of PEGylation on the Aqueous Solubility of Pharmaceutical Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development, achieving optimal aqueous solubility is a critical determinant of a therapeutic candidate's ultimate success. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulating effective and safe dosage forms. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a powerful and widely adopted strategy to enhance the solubility and other pharmacokinetic properties of small molecules, peptides, and proteins. This in-depth technical guide explores the core principles of how PEGylation improves aqueous solubility, provides detailed experimental protocols for its quantification, presents a compilation of quantitative data, and outlines a typical workflow for the development and characterization of PEGylated compounds.
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[1] The process of PEGylation confers several advantages to a therapeutic molecule, primarily by increasing its hydrodynamic volume and masking it from the host's immune system and enzymatic degradation.[2][3] The hydrophilic nature of the repeating ethylene (B1197577) glycol units of the PEG chain is fundamental to the observed increase in aqueous solubility of the conjugated molecule.[4]
Factors Influencing the Aqueous Solubility of PEGylated Compounds
The enhancement in aqueous solubility upon PEGylation is not uniform and is influenced by several factors:
-
Molecular Weight of PEG: Generally, a higher molecular weight of the PEG chain corresponds to a greater increase in the solubility of the conjugated compound.[5][6] This is attributed to the larger hydrodynamic radius and the increased number of water-binding sites. However, there is a trade-off, as excessively high molecular weight PEGs can sometimes hinder the biological activity of the molecule due to steric hindrance.[7]
-
PEG Chain Architecture: PEG chains can be linear or branched. Branched PEGs, with their more complex and dense structure, can provide a more effective "shield" for the parent molecule, which can lead to a more significant increase in solubility compared to linear PEGs of the same total molecular weight.
-
Nature of the Parent Molecule: The intrinsic solubility of the non-PEGylated compound plays a significant role. While PEGylation can dramatically improve the solubility of poorly soluble drugs, the final solubility will still be influenced by the physicochemical properties of the parent molecule.
-
Site of PEGylation: The specific site of PEG attachment on a protein or peptide can influence the overall conformation and, consequently, the solubility of the conjugate. Site-specific PEGylation is often preferred to ensure a homogeneous product with predictable properties.
-
Solution Conditions: Factors such as pH and ionic strength of the aqueous medium can affect the conformation of both the PEG chain and the conjugated molecule, thereby influencing the overall solubility.
Experimental Protocols for Determining Aqueous Solubility
Accurate determination of aqueous solubility is crucial for characterizing PEGylated compounds. The following are detailed methodologies for commonly used assays.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3]
Principle: An excess amount of the compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the PEGylated compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the incubation period is essential.
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the undissolved material settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-protein-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the clear supernatant with the appropriate solvent.
-
Determine the concentration of the PEGylated compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, or UV-Vis spectrophotometry against a standard curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Advantages:
-
Provides a measure of true thermodynamic equilibrium solubility.
-
Applicable to a wide range of compounds.
Limitations:
-
Can be time-consuming and labor-intensive.
-
Requires a relatively larger amount of compound.
-
May not be suitable for high-throughput screening.
Nephelometry (Kinetic Solubility)
Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring light scattering caused by precipitated particles.
Principle: When a compound precipitates out of a solution, it forms suspended particles that scatter light. A nephelometer measures the intensity of this scattered light, which is proportional to the amount of precipitate.[1][8]
Detailed Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the PEGylated compound in an organic solvent (e.g., DMSO).
-
In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2-24 hours) to allow for precipitation.
-
-
Measurement:
-
Place the multi-well plate in a nephelometer.
-
The instrument directs a laser beam through each well, and a detector measures the intensity of the light scattered at a specific angle (commonly 90°).
-
-
Data Analysis:
-
Plot the measured nephelometric turbidity units (NTU) against the compound concentration.
-
The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
-
Advantages:
-
High-throughput and requires small amounts of compound.
-
Rapid assessment of solubility.
Limitations:
-
Measures kinetic solubility, which may not be the same as thermodynamic solubility.
-
The presence of DMSO can sometimes overestimate solubility.
-
The nature of the precipitate (amorphous vs. crystalline) can affect the results.
PEG-Induced Precipitation Assay (for Proteins)
This method is particularly useful for assessing the relative solubility of proteins and monoclonal antibodies.
Principle: PEG acts as a crowding agent, effectively reducing the amount of "free" water available to solvate the protein. This promotes protein-protein interactions and leads to precipitation. The concentration of PEG required to induce precipitation is inversely related to the protein's intrinsic solubility.[9][10]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the PEGylated protein at a known concentration in the desired buffer.
-
Prepare a high-concentration stock solution of PEG (e.g., 40% w/v PEG 6000) in the same buffer.
-
-
Precipitation:
-
In a multi-well plate or microcentrifuge tubes, mix varying ratios of the protein solution and the PEG stock solution to achieve a range of final PEG concentrations.
-
Incubate the mixtures at a constant temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
-
Quantification of Soluble Protein:
-
Centrifuge the samples to pellet the precipitated protein.
-
Carefully collect the supernatant.
-
Measure the concentration of the protein remaining in the supernatant using a suitable method (e.g., UV absorbance at 280 nm or a protein assay like BCA).
-
-
Data Analysis:
-
Plot the logarithm of the protein solubility against the PEG concentration. A linear relationship is often observed.
-
The y-intercept of this plot can be extrapolated to determine the apparent solubility of the protein in the absence of PEG.
-
Advantages:
-
Useful for comparing the relative solubilities of different protein formulations.
-
Can provide insights into protein-protein interactions.
Limitations:
-
The extrapolated "apparent solubility" may not represent the true thermodynamic solubility, as the precipitate is often amorphous rather than crystalline.[9]
-
The results can be influenced by the molecular weight of the PEG used as the precipitant.
Quantitative Data on the Aqueous Solubility of PEGylated Compounds
The following tables summarize quantitative data from various studies, demonstrating the impact of PEGylation on the aqueous solubility of different classes of therapeutic agents.
Table 1: Aqueous Solubility of PEGylated Small Molecules
| Compound | Native Solubility | PEGylated Form | PEG Molecular Weight (kDa) | PEGylated Solubility | Fold Increase | Reference(s) |
| Paclitaxel | < 0.3 µg/mL | PEG-Paclitaxel | 2 | > 666 mg/L | > 165,260 | [1] |
| Simvastatin | 8.74 µg/mL | Simvastatin-PEG Solid Dispersion | 12 | 24.83 µg/mL | ~2.8 | [5][8] |
| Gambogic Acid | Very low | GA-PEG Prodrug | 2 | 1750 mg/mL | - | |
| Ketoprofen | 41 µg/mL | Ketoprofen-PEG Solid Dispersion | 1, 1.5, 2 | ~300 µg/mL | ~7.3 | [7] |
Table 2: Aqueous Solubility of PEGylated Biologics
| Compound | Native Solubility | PEGylated Form | PEG Molecular Weight (kDa) | Comments | Reference(s) |
| Interferon alfa-2a | Formulation dependent | PEG-Interferon alfa-2a (Pegasys®) | 40 (branched) | PEGylation improves stability and reduces aggregation.[11] | [11][12] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Formulation dependent | PEG-G-CSF (Neulasta®) | 20 | PEGylation enhances resistance to heat-induced aggregation.[13] | [13][14] |
| Insulin | Low at neutral pH | PEGylated Insulin | 5 | PEGylation allows for co-dissolution with PLGA in methylene (B1212753) chloride for microparticle formulation. |
Note: Direct quantitative comparisons of the aqueous solubility of native and PEGylated biologics are often complex and formulation-dependent. The focus in the literature is frequently on improved stability, reduced aggregation, and enhanced in vivo performance rather than a simple solubility value.
Visualization of Workflows and Logical Relationships
General Workflow for Development and Characterization of PEGylated Compounds
The following diagram illustrates a typical workflow from the initial PEGylation reaction to the final characterization, including solubility assessment.
Caption: A typical workflow for the development of PEGylated compounds.
Decision-Making Process for Solubility Assay Selection
The choice of solubility assay depends on the stage of drug development and the information required.
Caption: A decision tree for selecting an appropriate solubility assay.
Conclusion
PEGylation is a well-established and effective strategy for improving the aqueous solubility of a wide range of therapeutic molecules. The increase in solubility is influenced by the molecular weight and architecture of the PEG chain, as well as the properties of the parent compound. A variety of robust experimental methods are available to accurately quantify the aqueous solubility of PEGylated compounds, each with its own advantages and limitations. The selection of an appropriate method depends on the stage of drug development and the specific information required. The quantitative data clearly demonstrates the significant impact of PEGylation on enhancing solubility. By carefully considering the factors influencing solubility and employing appropriate characterization techniques, researchers and drug development professionals can successfully leverage PEGylation to advance promising therapeutic candidates.
References
- 1. Nephelometry: Principle, Types & Applications Explained [vedantu.com]
- 2. Revisit PEG-Induced Precipitation Assay for Protein Solubility Assessment of Monoclonal Antibody Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sketchviz.com [sketchviz.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Limitations of polyethylene glycol-induced precipitation as predictive tool for protein solubility during formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and biophysical characterization of the 40 kDa PEG-interferon-alpha2a and its individual positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol-induced precipitation of interferon alpha-2a followed by vacuum drying: Development of a novel process for obtaining a dry, stable powder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA16254A [pubs.rsc.org]
- 14. PEG‐rhG‐CSF for Neutropenia | Biopharma PEG [biochempeg.com]
In-Depth Technical Guide to Fmoc-NH-PEG4-Propionic Acid (CAS 557756-85-1): A Versatile Linker for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG4-Propionic Acid, identified by CAS number 557756-85-1, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a critical component in the development of sophisticated biotherapeutics. As a heterobifunctional linker, it provides a versatile platform for the covalent attachment of various molecular entities, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal propionic acid, allows for orthogonal conjugation strategies. The integrated tetra-ethylene glycol (PEG4) spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugates, mitigating issues associated with aggregation and immunogenicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-NH-PEG4-Propionic Acid, including detailed experimental protocols and its role in targeted therapies.
Core Chemical Information
Fmoc-NH-PEG4-Propionic Acid is a well-defined, monodisperse compound, which is crucial for the batch-to-batch reproducibility of complex bioconjugates.[1]
| Property | Value | Reference(s) |
| CAS Number | 557756-85-1 | [2] |
| Molecular Formula | C₂₆H₃₃NO₈ | [2] |
| Molecular Weight | 487.54 g/mol | [2] |
| IUPAC Name | 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | [3] |
| Synonyms | Fmoc-15-amino-4,7,10,13-tetraoxapentadecacanoic acid, Fmoc-N-amido-dPEG®4-acid | [2] |
| Appearance | Yellow oil or solid/viscous liquid | [4][5] |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage | -20°C, sealed and protected from moisture and light | [4] |
Synthesis of Fmoc-NH-PEG4-Propionic Acid
While specific, detailed synthesis protocols for Fmoc-NH-PEG4-Propionic Acid are often proprietary, a general approach can be inferred from patents describing the synthesis of propionic acid-terminated PEG polymers.[6] The synthesis would likely involve a multi-step process:
-
Synthesis of an amino-PEG4-alcohol: This would involve the step-wise addition of ethylene (B1197577) glycol units to a protected amino-alcohol.
-
Fmoc Protection: The terminal amine of the amino-PEG4-alcohol would be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Michael Addition: The hydroxyl group of the Fmoc-NH-PEG4-alcohol would then undergo a Michael addition reaction with a suitable acrylate, such as t-butyl acrylate, in the presence of a base.[6]
-
Hydrolysis: The resulting t-butyl ester would be hydrolyzed under acidic conditions to yield the final Fmoc-NH-PEG4-Propionic Acid.[6]
Application in Antibody-Drug Conjugate (ADC) Development
The heterobifunctional nature of Fmoc-NH-PEG4-Propionic Acid makes it an ideal linker for the construction of ADCs.[7] The propionic acid moiety can be activated to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of a monoclonal antibody.[8] Following conjugation to the antibody, the Fmoc protecting group can be removed under mild basic conditions to expose a free amine, which can then be conjugated to a payload molecule.[3]
The inclusion of the PEG4 spacer offers several advantages in ADC design:
-
Enhanced Solubility and Stability: The hydrophilic PEG chain can help to mitigate the hydrophobicity of the payload, reducing the risk of aggregation and improving the overall stability of the ADC.[8]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biologics by increasing their hydrodynamic radius and shielding them from proteolytic degradation.[9]
-
Increased Drug-to-Antibody Ratio (DAR): The improved solubility imparted by the PEG linker can enable the conjugation of a higher number of drug molecules per antibody without compromising the physicochemical properties of the ADC.[8]
Experimental Protocol: General Two-Step Conjugation for ADC Synthesis
This protocol outlines a general strategy for the synthesis of an ADC using Fmoc-NH-PEG4-Propionic Acid. Note: This is a representative protocol and would require optimization for specific antibodies and payloads.
Step 1: Activation of Fmoc-NH-PEG4-Propionic Acid and Conjugation to Antibody
-
Activation of the Linker:
-
Dissolve Fmoc-NH-PEG4-Propionic Acid (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the Fmoc-NH-PEG4-NHS ester.
-
-
Conjugation to Antibody:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10-20 fold molar excess of the activated Fmoc-NH-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Step 2: Fmoc Deprotection and Payload Conjugation
-
Fmoc Deprotection:
-
Treat the purified antibody-linker conjugate with a solution of 20% piperidine (B6355638) in DMF for 30 minutes at room temperature to remove the Fmoc group and expose the terminal amine.
-
-
Payload Conjugation:
-
Prepare the payload with a reactive ester (e.g., NHS ester).
-
Add the activated payload to the deprotected antibody-linker conjugate solution and incubate at room temperature for 2-4 hours.
-
-
Final Purification:
-
Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove any remaining unconjugated payload and other impurities.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined by HIC or mass spectrometry.[10]
-
In Vitro Cytotoxicity: The potency of the ADC can be assessed using cell-based assays, such as the MTT assay, on target-expressing and non-expressing cell lines to determine the IC50 value.[9]
Mechanism of Action: HER2-Targeted ADC
ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive cancers.[9] The mechanism of action for a HER2-targeted ADC constructed with a linker like Fmoc-NH-PEG4-Propionic Acid is as follows:
Caption: Mechanism of action for a HER2-targeted ADC.
Application in PROTAC Development
Fmoc-NH-PEG4-Propionic Acid is also a valuable linker for the synthesis of PROTACs.[11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[12] The linker connects a ligand that binds to the POI with a ligand that recruits an E3 ubiquitin ligase.[13]
The PEG4 spacer in this linker can influence the PROTAC's properties by:
-
Improving Solubility and Cell Permeability: The hydrophilic nature of the PEG chain can enhance the solubility and membrane permeability of the PROTAC, which is often a challenge for these relatively large molecules.[14]
-
Optimizing Ternary Complex Formation: The length and flexibility of the linker are critical for the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the POI.[1]
Experimental Protocol: General Two-Step Synthesis of a PROTAC
This protocol provides a general outline for synthesizing a PROTAC using Fmoc-NH-PEG4-Propionic Acid. Note: This is a representative protocol and requires optimization for specific ligands.
Step 1: Conjugation of the Linker to the E3 Ligase Ligand
-
Activation of the Linker:
-
Activate the carboxylic acid group of Fmoc-NH-PEG4-Propionic Acid to an NHS ester as described in the ADC protocol.
-
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (containing a free amine) in a suitable solvent (e.g., DMF).
-
Add the activated Fmoc-NH-PEG4-NHS ester and a non-nucleophilic base (e.g., DIPEA) to the solution.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
-
Purification:
-
Purify the Fmoc-linker-E3 ligase ligand conjugate by flash chromatography or preparative HPLC.
-
Step 2: Fmoc Deprotection and POI Ligand Conjugation
-
Fmoc Deprotection:
-
Remove the Fmoc group from the purified conjugate using 20% piperidine in DMF.
-
-
POI Ligand Conjugation:
-
Activate the carboxylic acid group of the POI ligand to an NHS ester.
-
React the activated POI ligand with the deprotected linker-E3 ligase ligand conjugate.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Biological Evaluation of the PROTAC
-
Protein Degradation: The ability of the PROTAC to induce the degradation of the target protein can be quantified by Western blotting or mass spectrometry-based proteomics.
-
Cell Viability Assays: The functional consequence of target protein degradation can be assessed by measuring the impact on cell viability or other relevant cellular phenotypes.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs mediate their effect through the ubiquitin-proteasome pathway.[12]
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data
While specific quantitative data for ADCs and PROTACs utilizing Fmoc-NH-PEG4-Propionic Acid are often found in proprietary reports or specific research articles that may not be publicly accessible, the following table provides representative data for ADCs with similar PEG4 linkers to illustrate the expected performance.
| Parameter | Example Value | Context | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Cysteine-linked MMAE ADC | [15] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | HER2-positive cell lines | [9] |
| Plasma Half-life (ADC) | ~150 hours | Non-human primate | [9] |
| Tumor Growth Inhibition | >80% | Xenograft mouse model | [16] |
Note: These values are illustrative and will vary depending on the specific antibody, payload, target, and experimental conditions.
Conclusion
Fmoc-NH-PEG4-Propionic Acid is a high-value chemical tool for the development of next-generation biotherapeutics. Its well-defined structure and the advantageous properties imparted by the PEG4 spacer make it a preferred choice for researchers in the fields of oncology and targeted therapies. The ability to create more soluble, stable, and efficacious ADCs and PROTACs underscores the importance of this linker in advancing drug development. As the design of complex drug conjugates continues to evolve, the demand for high-purity, monodisperse linkers like Fmoc-NH-PEG4-Propionic Acid is expected to grow.
References
- 1. precisepeg.com [precisepeg.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purepeg.com [purepeg.com]
- 6. patents.justia.com [patents.justia.com]
- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 13. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Versatility of Fmoc-NH-PEG4-propionic Acid in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG4-propionic acid is a heterobifunctional linker molecule that has gained significant traction in the fields of biochemistry and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal propionic acid, provides a versatile platform for the synthesis of complex biomolecules. The Fmoc group offers a stable protecting group for the amine functionality, which can be selectively removed under basic conditions, while the carboxylic acid end allows for conjugation to primary amines. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides an in-depth overview of the core applications of Fmoc-NH-PEG4-propionic acid, complete with experimental protocols and quantitative data to aid researchers in its practical implementation.
Core Applications
The principal applications of Fmoc-NH-PEG4-propionic acid lie in its use as a flexible linker in the construction of more complex molecules, including:
-
Peptide Synthesis and Modification: It can be incorporated into peptides to introduce a PEG spacer, which can improve solubility, reduce aggregation, and enhance proteolytic stability.[1][2]
-
Antibody-Drug Conjugates (ADCs): This linker is utilized in the synthesis of ADCs, where it connects a cytotoxic drug to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[3][4]
-
PROteolysis TArgeting Chimeras (PROTACs): In PROTAC technology, it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-NH-PEG4-propionic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 557756-85-1 | [6][7] |
| Molecular Formula | C26H33NO8 | [6][7] |
| Molecular Weight | 487.54 g/mol | [7] |
| Purity | ≥95% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [8] |
| Storage | -20°C | [8] |
Applications in Detail
Peptide Synthesis and Modification
In solid-phase peptide synthesis (SPPS), Fmoc-NH-PEG4-propionic acid can be used to introduce a hydrophilic spacer.[1][2] This is particularly useful for improving the properties of hydrophobic or aggregation-prone peptides. The synthesis is typically carried out on a solid support, and the Fmoc protecting group is compatible with standard Fmoc/tBu synthesis strategies.[2][9]
This protocol outlines the steps for conjugating Fmoc-NH-PEG4-propionic acid to the N-terminus of a peptide synthesized on a solid support.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink amide resin) using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection of the N-terminus:
-
Treat the peptide-resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes at room temperature.
-
Drain the resin and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Activation of Fmoc-NH-PEG4-propionic acid:
-
In a separate vessel, dissolve Fmoc-NH-PEG4-propionic acid (1.5-3 equivalents relative to the resin loading) in DMF.
-
Add a coupling reagent such as HBTU (1.5-3 equivalents) and a base like diisopropylethylamine (DIPEA) (3-6 equivalents).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling to the Peptide-Resin:
-
Add the activated Fmoc-NH-PEG4-propionic acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then dry under vacuum.
-
Cleavage and Deprotection:
-
To cleave the PEGylated peptide from the resin and remove side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.[10]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.[11]
Experimental Workflow for N-terminal Peptide PEGylation
Caption: Workflow for N-terminal PEGylation of a peptide on solid support.
Antibody-Drug Conjugates (ADCs)
Fmoc-NH-PEG4-propionic acid can be used as a component of a linker system for creating ADCs. The general strategy involves a two-step process. First, the carboxylic acid of the linker is activated and conjugated to the antibody. Then, after deprotection of the Fmoc group, a drug molecule is attached to the newly exposed amine.
This protocol provides a general framework. Specific conditions will vary depending on the antibody and drug.
Step 1: Antibody Modification with the Linker
-
Activation of Fmoc-NH-PEG4-propionic acid:
-
Dissolve Fmoc-NH-PEG4-propionic acid in an anhydrous organic solvent like DMF or DMSO.
-
Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester.
-
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
-
Conjugation:
-
Add a 10-20 fold molar excess of the activated Fmoc-NH-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
Step 2: Drug Conjugation
-
Fmoc Deprotection:
-
Treat the linker-modified antibody with a solution of 20% piperidine in DMF. The reaction time and conditions need to be optimized to ensure complete deprotection without denaturing the antibody.
-
Immediately purify the antibody to remove piperidine, using SEC or dialysis.
-
-
Drug-Linker Conjugation:
-
The now free amine on the PEGylated antibody is available for conjugation to a payload. The payload must have a reactive group that can form a stable bond with the amine, for example, an activated ester.
-
Dissolve the activated drug payload in a suitable solvent and add it to the antibody solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Final Purification and Characterization:
-
Purify the final ADC using SEC or other chromatographic methods to remove unconjugated drug.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, mass spectrometry, and UV-Vis spectroscopy.
-
Logical Relationship in Two-Step ADC Synthesis
Caption: Logical flow for the synthesis of an ADC using Fmoc-NH-PEG4-propionic acid.
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[12][13][14] Fmoc-NH-PEG4-propionic acid is a valuable building block for the synthesis of the linker component of PROTACs.[3][4][5][15] The PEG4 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[16]
The synthesis of a PROTAC using Fmoc-NH-PEG4-propionic acid typically involves a modular approach:
-
Synthesis of Ligands: The ligands for the target protein (warhead) and the E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or VHL-1 ligands for the von Hippel-Lindau E3 ligase) are synthesized with appropriate functional handles for linker attachment.
-
Linker Elaboration: Fmoc-NH-PEG4-propionic acid is sequentially coupled to the two ligands. For example:
-
The carboxylic acid of the linker is first coupled to an amine on the E3 ligase ligand using standard peptide coupling chemistry.
-
The Fmoc group is then removed using piperidine.
-
The resulting free amine is coupled to the carboxylic acid of the target protein ligand (or a derivative thereof).
-
-
Purification: The final PROTAC molecule is purified by chromatography.
PROTAC Mechanism of Action Signaling Pathway
References
- 1. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. purepeg.com [purepeg.com]
- 8. Fmoc-PEG4-NHS ester, 1314378-14-7 | BroadPharm [broadpharm.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Methodological & Application
Protocol for the Application of Fmoc-NH-PEG4-CH2CH2COOH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fmoc-NH-PEG4-CH2CH2COOH, also known as Fmoc-15-amino-4,7,10,13-tetraoxapentadecacanoic acid, is a heterobifunctional linker widely employed in solid-phase peptide synthesis (SPPS), bioconjugation, and drug delivery system development.[1][2][3][4] Its unique molecular architecture, featuring a base-labile Fmoc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers significant advantages in the synthesis of complex biomolecules.[1]
The primary applications of this linker include its use as a hydrophilic spacer to improve the solubility and pharmacokinetic properties of peptides and as a versatile tool for the site-specific PEGylation of peptides and proteins.[1][5] In drug development, it is frequently utilized in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7]
The Fmoc group provides orthogonal protection to the terminal amine, allowing for its selective deprotection under mild basic conditions, typically with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), without affecting acid-labile side-chain protecting groups.[1][8] The terminal carboxylic acid can be activated using standard peptide coupling reagents to form a stable amide bond with a free amine on a growing peptide chain or a resin.[1][2]
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C26H33NO8 |
| Molecular Weight | 487.5 g/mol |
| CAS Number | 557756-85-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, DCM |
| Storage | Store at -20°C, protected from light and moisture.[1][9] |
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the solid-phase support is crucial for efficient peptide synthesis. The choice of resin depends on whether the C-terminus of the final peptide is an acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (B109758) (DCM) or DMF, to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, wash the resin multiple times with the synthesis solvent (typically DMF) to remove any impurities.
Coupling of this compound to the Resin-Bound Peptide
This protocol describes the coupling of the PEG linker to the N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF)
Quantitative Parameters for Coupling:
| Reagent | Equivalents (relative to resin loading) |
| This compound | 1.5 - 3.0 |
| HATU | 1.45 - 2.9 |
| DIPEA | 3.0 - 6.0 |
Protocol:
-
Pre-activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly.
-
Coupling Reaction: Add the activated linker solution to the swelled and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Fmoc Deprotection of the PEG Linker
This step removes the Fmoc protecting group from the newly attached PEG linker, exposing a primary amine for further modification or peptide chain elongation.
Materials:
-
PEGylated peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF
Quantitative Parameters for Fmoc Deprotection:
| Parameter | Condition |
| Deprotection Reagent | 20% Piperidine in DMF |
| Reaction Time | 5 - 20 minutes (may require longer for PEGylated peptides) |
| Number of Treatments | 1 - 2 |
Protocol:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. For PEGylated peptides, steric hindrance may slow down the reaction, so a longer reaction time or a second treatment may be necessary.[1]
-
The completion of the deprotection can be monitored by observing the release of the dibenzofulvene-piperidine adduct via UV spectrophotometry at around 301 nm.[1]
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the cleavage byproducts.
Cleavage of the PEGylated Peptide from the Resin and Side-Chain Deprotection
This final step cleaves the synthesized peptide from the solid support and removes the side-chain protecting groups.
Materials:
-
Dry PEGylated peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Protocol:
-
Wash the dried peptide-resin with DCM and then dry it under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude PEGylated peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry (MS) and analytical HPLC.[10]
Visualizations
Caption: Workflow for peptide synthesis using the this compound linker.
Caption: Key chemical transformations involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]
- 4. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Fmoc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using the heterobifunctional linker, Fmoc-NH-PEG4-CH2CH2COOH.
This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which offers several advantages in ADC development. PEGylation can enhance the hydrophilicity of the ADC, mitigating aggregation issues often associated with hydrophobic drug payloads.[1][] This improved solubility can lead to better manufacturing processes and can allow for a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[][4] Furthermore, the PEG spacer can create a protective shield around the payload, potentially reducing immunogenicity and improving the pharmacokinetic profile of the ADC by prolonging its circulation time.[4][5] The this compound linker features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, providing orthogonal reactive handles for a controlled and sequential conjugation strategy.
Core Principles of ADC Synthesis with this compound
The synthesis of an ADC using this linker involves a multi-step process that leverages the distinct functionalities of the linker. The general workflow can be summarized as follows:
-
Drug-Linker Synthesis: The carboxylic acid end of the this compound linker is first activated and conjugated to the cytotoxic drug.
-
Fmoc Deprotection: The Fmoc protecting group on the amine end of the drug-linker conjugate is removed to expose the primary amine.
-
Antibody Modification (Optional): In some cases, the antibody may require modification, such as reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. However, the protocol described here focuses on conjugation to the primary amines of lysine (B10760008) residues on the antibody.
-
Conjugation to the Antibody: The exposed amine on the drug-linker conjugate is then reacted with the antibody, typically by targeting the primary amine groups of lysine residues. This is achieved by activating the carboxylic acid groups on the antibody or, more commonly, by activating the amine on the linker to react with a suitable functional group on the antibody. However, the most common approach for lysine conjugation is the formation of a stable amide bond.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then thoroughly characterized to determine critical quality attributes such as DAR, purity, and stability.
Experimental Protocols
Protocol 1: Activation of the Carboxylic Acid of the Drug and Conjugation to the Linker
This protocol describes the initial step of conjugating the cytotoxic drug to the this compound linker. This example assumes the drug possesses a reactive amine group.
Materials:
-
Cytotoxic Drug with an amine functional group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid group of the linker.
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the drug solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-NH-PEG4-Drug conjugate by silica gel column chromatography.
Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate
This protocol outlines the removal of the Fmoc protecting group to expose the terminal amine on the drug-linker conjugate, making it ready for conjugation to the antibody.
Materials:
-
Fmoc-NH-PEG4-Drug conjugate
-
20% Piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Fmoc-NH-PEG4-Drug conjugate in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 30 minutes.[6] The progress of the deprotection can be monitored by TLC or HPLC.
-
Once the reaction is complete, precipitate the deprotected product, NH2-PEG4-Drug, by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product and decant the supernatant.
-
Wash the pellet with cold diethyl ether two more times to remove residual piperidine and byproducts.
-
Dry the final product under vacuum.
Protocol 3: Conjugation of the Drug-Linker to the Antibody
This protocol details the conjugation of the deprotected drug-linker to the lysine residues of the monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
NH2-PEG4-Drug conjugate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Activation of Antibody Carboxylic Acids: To the antibody solution, add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS (or Sulfo-NHS for improved aqueous solubility).[7]
-
Incubate the reaction mixture at room temperature for 15-30 minutes to activate the carboxyl groups on the antibody (primarily on aspartic and glutamic acid residues).
-
Conjugation: Immediately add the deprotected NH2-PEG4-Drug conjugate to the activated antibody solution. The molar ratio of the drug-linker to the antibody will determine the final DAR and should be optimized based on the specific antibody and drug. A typical starting point is a 5-10 fold molar excess of the drug-linker.
-
Allow the conjugation reaction to proceed at room temperature for 2 hours, or at 4°C overnight, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to quench any unreacted NHS-esters.
-
Incubate for an additional 15-30 minutes at room temperature.
Protocol 4: Purification and Characterization of the ADC
This protocol describes the purification of the ADC to remove unconjugated species and the subsequent characterization to determine key quality attributes.
Materials:
-
Crude ADC reaction mixture
-
Purification system:
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
Hydrophobic Interaction Chromatography (HIC) column
-
-
Characterization instruments:
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
HPLC system with SEC and/or HIC columns
-
Procedure:
-
Purification:
-
Size Exclusion Chromatography (SEC): Load the crude ADC mixture onto an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). This will separate the ADC from the smaller, unconjugated drug-linker and other small molecule impurities.[]
-
Hydrophobic Interaction Chromatography (HIC): For a more refined separation based on the hydrophobicity of different DAR species, HIC can be employed. This technique can separate unconjugated antibody from ADCs with varying DARs.[8]
-
-
Characterization:
-
Concentration Measurement: Determine the concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).
-
Mass Spectrometry: For a more accurate determination, mass spectrometry is the preferred method. The mass of the intact ADC can be measured, and the number of conjugated drug-linker molecules can be calculated from the mass shift compared to the unconjugated antibody.[1]
-
-
Purity and Aggregation Analysis: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
-
Data Presentation
The following tables provide a template for presenting quantitative data from ADC synthesis and characterization experiments.
Table 1: Reaction Conditions for ADC Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration (mg/mL) | 5 | 10 | 10 |
| Drug-Linker:Antibody Molar Ratio | 5:1 | 10:1 | 15:1 |
| EDC:Antibody Molar Ratio | 50:1 | 50:1 | 75:1 |
| NHS:Antibody Molar Ratio | 50:1 | 50:1 | 75:1 |
| Reaction Time (hours) | 2 | 4 | 2 |
| Reaction Temperature (°C) | 25 | 4 | 25 |
Table 2: Characterization of Purified ADCs
| ADC Batch | Average DAR (by MS) | Monomer Purity (by SEC) | Aggregates (by SEC) |
| Condition 1 | 3.8 | 98.5% | 1.2% |
| Condition 2 | 5.2 | 97.1% | 2.5% |
| Condition 3 | 6.5 | 95.8% | 3.9% |
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (Example Data)
This table presents hypothetical data to illustrate the expected trend. Actual data will vary depending on the specific ADC.
| Linker | ADC Clearance (mL/hr/kg) | ADC Half-life (hours) |
| Non-PEGylated | 1.5 | 150 |
| PEG4 | 0.8 | 250 |
| PEG8 | 0.6 | 300 |
| PEG12 | 0.5 | 320 |
Data from studies have shown that increasing PEG length can decrease ADC clearance up to a certain threshold (e.g., PEG8), beyond which further increases in PEG length have a minimal impact.[9][10]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of an ADC using the this compound linker.
Caption: Workflow for ADC synthesis with this compound.
Signaling Pathway of ADC Action
This diagram illustrates the general mechanism of action of an ADC following administration.
Caption: General mechanism of action of an antibody-drug conjugate.
Conclusion
The use of the this compound linker provides a versatile and effective strategy for the synthesis of advanced antibody-drug conjugates. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists in the field of drug development. The incorporation of a PEG spacer can significantly improve the physicochemical and pharmacokinetic properties of ADCs, potentially leading to more effective and safer cancer therapies. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for the successful development of these complex biotherapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Guide to Using Fmoc-NH-PEG4-CH2CH2COOH as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs
Fmoc-NH-PEG4-CH2CH2COOH is a versatile bifunctional linker widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule features a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages for PROTAC design, including enhanced solubility, a flexible spacer to facilitate the formation of a stable ternary complex, and orthogonal functional groups for sequential conjugation to a target protein ligand (warhead) and an E3 ligase ligand.
This guide provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this linker, alongside data presentation and visualizations to aid researchers in their drug development efforts.
Physicochemical Properties and Design Considerations
The PEG4 spacer in this compound imparts hydrophilicity to the resulting PROTAC molecule, which can improve solubility and cell permeability, key challenges in PROTAC development.[1][2] The flexibility of the PEG chain allows for the necessary spatial orientation of the warhead and the E3 ligase ligand to form a productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[3]
The Fmoc protecting group on the amine is stable under acidic and neutral conditions but is readily removed with a mild base, such as piperidine (B6355638), allowing for a controlled, stepwise synthesis.[4] The terminal carboxylic acid can be activated using standard coupling reagents to form a stable amide bond with an amine-functionalized ligand.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₃NO₈ |
| Molecular Weight | 487.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and DCM |
| Storage | Store at -20°C, protected from light and moisture |
PROTAC Synthesis Protocols
The following protocols describe a general strategy for synthesizing a PROTAC using this compound, exemplified by the conjugation of the BRD4 ligand JQ1 (with a free carboxylic acid) and the Cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931) (with a free amine).
Step 1: Conjugation of this compound to Pomalidomide
This step involves the formation of an amide bond between the carboxylic acid of the linker and the amine of pomalidomide.
Materials:
-
This compound
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) and pomalidomide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Fmoc-protected linker-pomalidomide conjugate.
Step 2: Fmoc Deprotection
This step exposes the amine on the linker for subsequent conjugation to the warhead.
Materials:
-
Fmoc-protected linker-pomalidomide conjugate
-
20% Piperidine in DMF
Procedure:
-
Dissolve the Fmoc-protected conjugate in 20% piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Fmoc group.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
The resulting amine-linker-pomalidomide conjugate is often used in the next step without further purification.
Step 3: Conjugation of JQ1 to the Linker-Pomalidomide Conjugate
This final step forms the complete PROTAC molecule.
Materials:
-
Amine-linker-pomalidomide conjugate
-
(+)-JQ1-acid
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the amine-linker-pomalidomide conjugate (1.0 eq) and (+)-JQ1-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Figure 1: PROTAC Synthesis Workflow.
Biological Evaluation Protocols
Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its biological activity.
Protocol 1: Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.[5]
Materials:
-
Cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (a known degrader) if available. To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be determined from the dose-response curve.[6]
Figure 2: Western Blot Workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target in a cellular environment.[7][8]
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a saturating concentration and a vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and expose them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Western Blot Analysis: Analyze the soluble fractions by Western blot for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target protein stabilization upon binding.
Quantitative Data for PROTACs with PEG4 Linkers
The following tables provide representative data for PROTACs utilizing PEG4 linkers, targeting BRD4 and BTK. While not all of these were explicitly synthesized using the this compound starting material, the resulting linker structure is analogous after Fmoc deprotection and conjugation.
Table 2: Degradation Efficiency of BRD4-Targeting PROTACs with a PEG4 Linker
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARV-825 | RS4;11 | 0.9 | >95 | [9] |
| dBET1 | MV4-11 | <1 | >90 | [9] |
| MZ1 | HeLa | ~25 | ~90 | [10] |
Table 3: Pharmacokinetic Properties of a BTK-Targeting PROTAC with a PEG Linker
| PROTAC | Species | Clearance (mL/min/kg) | Half-life (h) | Reference |
| MT-802 | Mouse | 1662 | 0.119 | [11] |
| SJF620 | Mouse | 114 | 0.84 | [11] |
Signaling Pathways
PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. Below are diagrams for the PI3K/Akt/mTOR and JAK/STAT pathways, which are common targets in cancer and inflammatory diseases.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[1][12]
Figure 3: PI3K/Akt/mTOR Pathway and PROTAC Targeting.
JAK/STAT Signaling Pathway
The JAK/STAT pathway transduces signals from cytokines and growth factors, playing a key role in immunity and cell growth. Its aberrant activation is linked to various cancers and autoimmune diseases.[13][14]
Figure 4: JAK/STAT Pathway and PROTAC Targeting.
By providing a versatile and hydrophilic spacer, this compound is a valuable tool for the rational design and synthesis of effective PROTACs for targeted protein degradation. The protocols and data presented here offer a comprehensive resource for researchers to advance their drug discovery programs.
References
- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and bioconjugation, prized for its base-lability which allows for mild deprotection conditions. Polyethylene glycol (PEG) linkers are frequently incorporated into peptides and other biomolecules to enhance solubility, increase bioavailability, and reduce immunogenicity.[1] The conjugation of PEG linkers often involves the use of Fmoc-protected amines to control the reaction sequence. However, the unique physicochemical properties of PEG chains can present challenges for efficient Fmoc removal.
These application notes provide a comprehensive overview of the conditions for Fmoc deprotection from PEG linkers, addressing common challenges and offering detailed protocols for both solid-phase and solution-phase applications.
Factors Influencing Fmoc Deprotection on PEG Linkers
The efficiency of Fmoc removal from PEGylated substrates can be influenced by several factors:
-
Steric Hindrance: The bulky Fmoc group, combined with the steric shielding effect of the PEG chain, can physically impede the access of the deprotecting base to the N-terminal amine. This effect is more pronounced with longer or more densely packed PEG chains.[2]
-
Poor Solvation and Resin Swelling: In solid-phase synthesis, inadequate swelling of the solid support or poor solvation of the PEG-peptide conjugate can hinder the diffusion of the deprotection reagent.[2] PEG-grafted resins generally show better swelling characteristics in a wider range of solvents compared to traditional polystyrene resins.
-
Secondary Structure Formation: In some cases, peptide sequences can form secondary structures (e.g., β-sheets) that may be exacerbated by the presence of a PEG linker, leading to aggregation and incomplete deprotection.[3]
Common Fmoc Deprotection Reagents and Conditions
The most common method for Fmoc removal is treatment with a solution of a secondary amine base in a polar aprotic solvent. Piperidine (B6355638) in N,N-dimethylformamide (DMF) is the most widely used reagent.[4][5]
Table 1: Standard Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Reference |
| Piperidine | 20-30% (v/v) | DMF or NMP | 5-20 minutes | [4] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 5-20 minutes | [6] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 10-20 minutes | [6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 20% Piperidine | DMF | 5-15 minutes | [2] |
Note: For PEGylated substrates, especially those with long PEG chains, extended reaction times (e.g., 30 minutes or more) or a double deprotection step may be necessary to ensure complete Fmoc removal.[2]
Comparative Analysis of Deprotection Reagents
While piperidine is the standard, alternative bases can offer advantages in specific situations.
Table 2: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Advantages | Disadvantages | Considerations for PEG Linkers |
| Piperidine | Well-established, fast kinetics, effective scavenger of dibenzofulvene (DBF).[7] | Toxic, regulated in some regions. Can induce aspartimide formation. | May require longer reaction times due to steric hindrance from the PEG chain. |
| 4-Methylpiperidine (4MP) | Less toxic than piperidine, comparable deprotection efficiency.[6] | May be slightly less efficient than piperidine for some sequences. | A good alternative to piperidine with similar considerations for reaction time. |
| Piperazine (PZ) | Reduced toxicity, can minimize aspartimide formation. | Less soluble in DMF, may require the addition of ethanol. Slower kinetics at short reaction times.[6] | The need for a co-solvent might affect the swelling of some resins. |
| DBU | Strong, non-nucleophilic base, can be effective for difficult deprotections.[2] | Can promote side reactions if used improperly. Piperidine is still required as a scavenger. | Useful as an additive for particularly stubborn Fmoc removals on sterically hindered PEGylated molecules. |
Experimental Protocols
Protocol 1: Fmoc Deprotection from a PEGylated Peptide on Solid Support
This protocol describes a standard procedure for Fmoc removal during solid-phase peptide synthesis (SPPS) on a PEG-grafted resin.
Materials:
-
Fmoc-PEGylated peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (synthesis grade)
-
Dichloromethane (DCM, synthesis grade)
-
Reagents for Kaiser test (optional, for monitoring)
Procedure:
-
Resin Swelling: Swell the Fmoc-PEGylated peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
-
First Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 5 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 15-25 minutes. Note: For long PEG chains or difficult sequences, this step can be extended to 30 minutes or longer.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
DCM Wash: Wash the resin with DCM (3 times) to prepare for the next coupling step or for drying.
-
(Optional) Monitoring: Before proceeding to the next step, a small sample of the resin can be taken for a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection. A positive Kaiser test will result in a deep blue color.[8]
Diagram 1: Experimental Workflow for Solid-Phase Fmoc Deprotection
Caption: Workflow for Fmoc deprotection on a solid support.
Protocol 2: Fmoc Deprotection of a PEGylated Molecule in Solution
This protocol is suitable for the deprotection of Fmoc-protected PEG linkers or PEGylated biomolecules in the solution phase.
Materials:
-
Fmoc-PEGylated molecule
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (anhydrous)
-
Diethyl ether (cold)
-
Centrifuge and centrifuge tubes
-
HPLC and/or LC-MS for reaction monitoring
Procedure:
-
Dissolution: Dissolve the Fmoc-PEGylated molecule in a minimal amount of DMF in a suitable flask.
-
Deprotection: Add the deprotection solution (2-5 equivalents of piperidine relative to the Fmoc-substrate). Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 15, 30, 60 minutes) and analyzing them by HPLC or LC-MS. Look for the disappearance of the starting material and the appearance of the deprotected product.
-
Precipitation: Once the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the reaction mixture).
-
Isolation: Collect the precipitate by centrifugation.
-
Washing: Wash the precipitate with cold diethyl ether to remove residual piperidine and the dibenzofulvene-piperidine adduct. Repeat the centrifugation and washing steps 2-3 times.
-
Drying: Dry the final product under vacuum.
Troubleshooting Incomplete Deprotection
Incomplete Fmoc removal can lead to deletion sequences in peptides or failed conjugations.[2]
Table 3: Troubleshooting Guide for Incomplete Fmoc Deprotection
| Observation | Possible Cause | Recommended Solution |
| Negative Kaiser test (yellow beads) after deprotection.[2] | Incomplete Fmoc removal. | Perform a double deprotection: repeat the deprotection step with fresh reagent.[2] |
| Steric hindrance from PEG chain. | Increase the reaction time for the second deprotection step (e.g., to 30-60 minutes).[2] | |
| Degraded piperidine solution. | Use a freshly prepared deprotection solution. | |
| Significant deletion sequences observed in HPLC/MS analysis of the final product.[2] | Chronic incomplete deprotection during synthesis. | For future syntheses, increase the deprotection time for all cycles. Consider using a stronger deprotection cocktail (e.g., with 2% DBU).[2] |
| Poor resin swelling or substrate solvation. | Ensure adequate swelling time and choose a solvent system that is optimal for both the resin and the PEGylated peptide. For PEG-polystyrene resins, a pre-wash with acetic acid (for non-acid sensitive linkers) can improve subsequent solvent penetration. |
Diagram 2: Logic Diagram for Troubleshooting Incomplete Deprotection
Caption: A logical workflow for addressing incomplete Fmoc removal.
Conclusion
The deprotection of the Fmoc group from PEG linkers is a critical step in the synthesis of PEGylated biomolecules. While standard conditions are often effective, the presence of the PEG chain can necessitate modifications to protocols, such as extended reaction times or the use of alternative reagents. Careful monitoring of the deprotection reaction and an understanding of the potential challenges are essential for achieving high yields and purity in the final product. The protocols and troubleshooting guide provided here offer a solid foundation for researchers working with Fmoc-protected PEG linkers.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Note: Activating the Carboxylic Acid of Fmoc-PEG4-acid for Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-N-amido-PEG4-acid is a heterobifunctional linker widely used in bioconjugation, peptide synthesis, and drug delivery.[1][2] It features an Fmoc-protected amine, which is stable during synthesis and can be deprotected under mild basic conditions, and a terminal carboxylic acid.[1][2] The hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugate.[1][3] To conjugate the carboxyl end of the linker to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule), the carboxylic acid must first be activated to a more reactive form to facilitate nucleophilic attack and the formation of a stable amide bond.[3][4]
This document provides detailed protocols for the most common and efficient methods for activating the carboxylic acid of Fmoc-PEG4-acid:
-
EDC/NHS Chemistry: A widely used method, especially in aqueous solutions, that employs a carbodiimide (B86325) (EDC) and an additive (N-hydroxysuccinimide) to form a semi-stable, amine-reactive NHS ester.[5][6]
-
Uronium/Aminium Salt Chemistry (HATU/HBTU): Highly efficient coupling reagents used primarily in organic solvents, known for rapid reaction times and high yields, while minimizing side reactions like racemization in peptide synthesis.[7][8][9]
Principle of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally slow and inefficient.[10] Activation strategies convert the carboxyl group's hydroxyl into a better leaving group, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by a primary amine.
The general two-step process is:
-
Activation: The carboxylic acid reacts with a coupling agent to form a highly reactive intermediate.
-
Coupling: The activated intermediate readily reacts with a primary amine to form a stable amide bond.
Figure 1: General principle of two-step carboxylic acid activation and conjugation.
Method 1: Activation using EDC and NHS
This is the most common method for conjugating molecules in aqueous buffers, ideal for proteins and other biomolecules. The reaction first uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water but can be stabilized by reacting with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[5][6]
Experimental Protocol (Aqueous Buffer)
This protocol is suitable for conjugating Fmoc-PEG4-acid to proteins, antibodies, or other amine-containing biomolecules in an aqueous environment.
Materials:
-
Fmoc-PEG4-acid
-
EDC-HCl (store desiccated at -20°C)
-
NHS or Sulfo-NHS (store desiccated at 4°C)
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 (amine-free)
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening vials to prevent condensation.[5] Prepare stock solutions of Fmoc-PEG4-acid (e.g., 10-50 mM in DMSO or DMF) and EDC/NHS (e.g., 100 mM in Activation Buffer) immediately before use. Do not use buffers containing primary amines like Tris or glycine (B1666218) during activation and coupling.[11][12]
-
Activation of Fmoc-PEG4-acid: a. Dissolve the Fmoc-PEG4-acid in Activation Buffer. A small amount of DMSO or DMF can be used to aid dissolution before adding the buffer. b. Add EDC and NHS (or Sulfo-NHS) to the Fmoc-PEG4-acid solution. A common starting point is a 1.2-fold molar excess of both EDC and NHS over the PEG linker.[5] c. Incubate for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.[11][13]
-
Conjugation to Amine: a. Immediately add the activated Fmoc-PEG4-NHS ester solution to your amine-containing molecule, which should be in the Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at pH 7-8.[6][11] b. The molar ratio of the activated PEG linker to the target molecule must be optimized but a 10-20 fold molar excess of the linker is a common starting point for protein conjugation.[5] c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[11] This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography to purify the final conjugate.
Figure 2: Experimental workflow for EDC/NHS activation in an aqueous buffer.
Method 2: Activation using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent commonly used in organic synthesis and solid-phase peptide synthesis (SPPS).[9][10] It facilitates rapid amide bond formation with minimal side reactions, particularly racemization.[14] This method is ideal for conjugating Fmoc-PEG4-acid to small molecules or peptides in organic solvents.
Experimental Protocol (Organic Solvent)
This protocol is suitable for conjugating Fmoc-PEG4-acid to amine-containing small molecules or peptides that are soluble in organic solvents.
Materials:
-
Fmoc-PEG4-acid
-
HATU
-
Amine-containing molecule
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous glassware and nitrogen or argon atmosphere
Procedure:
-
Reagent Preparation: Ensure all glassware is dried and the reaction is performed under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Activation and Coupling (One-Pot): a. In a reaction vial, dissolve Fmoc-PEG4-acid (1 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.[8][14] b. Add the amine-containing molecule (1.0-1.1 equivalents) to the solution. c. Add the base (DIPEA or TEA, 2-3 equivalents) to the reaction mixture.[8] The base is crucial for deprotonating the carboxylic acid.[15] d. Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). b. Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[7] c. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Figure 3: Reaction pathway for HATU-mediated amide bond formation.
Data Presentation: Comparison of Activation Methods
The choice of activation method depends on the substrate, solvent, and desired efficiency. The following table summarizes key parameters for the described methods.
| Parameter | EDC / NHS | HATU / HBTU |
| Primary Use Case | Aqueous conjugation (proteins, biomolecules) | Organic phase synthesis (peptides, small molecules) |
| Solvent | Aqueous buffers (MES, PBS), DMSO, DMF | Anhydrous DMF, DCM, Acetonitrile[8] |
| Activator | EDC (Carbodiimide) | HATU, HBTU (Uronium/Aminium Salts) |
| Additive | NHS or Sulfo-NHS | HOBt or HOAt is part of the reagent structure[8] |
| Base Required | None for activation; buffer pH is critical | Non-nucleophilic base (DIPEA, TEA)[7][8] |
| Typical Molar Ratios | PEG:EDC:NHS = 1 : 1.2 : 1.2[5] | Acid:HATU:Amine:Base = 1 : 1.1 : 1.1 : 2-3[8][9] |
| Reaction Time | Activation: 15-30 min; Coupling: 2-16 h[5][11] | 30-120 min[8][9] |
| Relative Efficiency | Good to High | Very High |
| Side Reaction Risk | Hydrolysis of intermediate | Guanidinylation of amines if pre-activation is not done correctly[9][16] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Reagents: EDC or NHS/HATU hydrolyzed by moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[5] |
| Incorrect pH: Activation or coupling performed at suboptimal pH. | For EDC/NHS, ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[5][6] | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, Glycine). | Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[11][12] | |
| Hydrolysis of Intermediate: Delay between activation and coupling steps (EDC/NHS). | Perform the conjugation step immediately after the activation step.[5] | |
| Precipitation of Reactants | Low Solubility: PEG-linker or target molecule precipitates in the reaction buffer. | Add a co-solvent like DMSO or DMF (up to 10-20% v/v). Ensure the target molecule is stable in the chosen solvent system. |
| Unexpected Side Products | Guanidinylation (HBTU/HATU): Reagent reacts with the free amine of the peptide. | Pre-activate the carboxylic acid with HATU/HBTU for a few minutes before adding the amine-containing component.[9][16] |
| Racemization (Peptide Synthesis): Loss of stereochemistry at the α-carbon. | Use HATU, which is known to suppress racemization.[14] For other reagents, consider adding HOBt or HOAt.[7] |
References
- 1. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]
- 2. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 3. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 4. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. confluore.com [confluore.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
Revolutionizing Peptide Synthesis: The Strategic Incorporation of PEG Spacers in SPPS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone of peptide research and drug development for decades. However, challenges such as peptide aggregation, poor solubility of protected peptides, and steric hindrance during synthesis can significantly impact the yield and purity of the final product. The incorporation of Polyethylene Glycol (PEG) spacers into SPPS protocols has emerged as a powerful strategy to overcome these limitations. PEGylation, the covalent attachment of PEG chains, enhances the solubility and bioavailability of peptides and can improve the efficiency of the synthesis process itself. This document provides detailed application notes, experimental protocols, and comparative data on the use of PEG spacers in Fmoc-based SPPS.
Application Notes
The use of PEG spacers in SPPS, either as part of the resin backbone (e.g., PEG-polystyrene graft resins) or as discrete building blocks (e.g., Fmoc-amino-PEG-acids), offers several distinct advantages:
-
Improved Solvation: PEG chains are highly solvating in a wide range of solvents used in SPPS, such as Dimethylformamide (DMF) and Dichloromethane (DCM). This helps to prevent the aggregation of the growing peptide chain, a common problem with hydrophobic sequences, leading to higher purity and yield.
-
Enhanced Reaction Kinetics: By reducing aggregation and improving the accessibility of the N-terminus of the growing peptide chain, PEG spacers can lead to more efficient coupling and deprotection steps.
-
Increased Loading Capacity: PEG-based resins often exhibit superior swelling properties compared to traditional polystyrene resins, allowing for a higher loading of the initial amino acid.[1]
-
Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG spacer can distance the growing peptide from the resin matrix, minimizing steric hindrance and facilitating the coupling of bulky amino acids.[1]
-
Improved Pharmacokinetic Properties of the Final Peptide: For therapeutic peptides, the incorporation of a PEG spacer can increase the hydrodynamic volume of the peptide, leading to reduced renal clearance, increased serum half-life, and decreased immunogenicity.[2]
Quantitative Data Summary
The incorporation of PEG spacers can have a significant impact on the yield and purity of synthesized peptides. The following tables summarize comparative data from representative studies.
| Parameter | Synthesis without PEG Spacer | Synthesis with PEG Spacer | Reference |
| Crude Peptide Purity (%) | 75% (Pramlintide on Wang resin) | 85% (Pramlintide on PEG-based Rink Amide ChemMatrix resin) | [3] |
| Crude Peptide Purity (%) | 68% (Dual GLP-1/GlucagonR agonist on Wang resin) | 82% (Dual GLP-1/GlucagonR agonist on PEG-based Rink Amide ChemMatrix resin) | [3] |
| Parameter | Direct Peptide Immobilization | Immobilization via PEG Linker | Reference |
| Released Peptide (pmol/mm²) | 0.14 | 0.26 | [4] |
| Enzymatic Hydrolysis Yield | Incomplete | Quantitative | [4] |
Experimental Protocols
This section provides detailed protocols for standard Fmoc-based SPPS with and without the incorporation of a PEG spacer.
Protocol 1: Standard Fmoc-SPPS of a Generic Peptide (e.g., Ac-Gly-Tyr-Arg-NH2)
1. Resin Swelling:
- Place 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted syringe.
- Add 2 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Arginine):
- In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in 2 mL of DMF.
- Add the activation mixture to the resin.
- Agitate for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
- Perform a Kaiser test to confirm the completion of the coupling.
4. Subsequent Amino Acid Couplings (Tyrosine and Glycine):
- Repeat steps 2 and 3 for Fmoc-Tyr(tBu)-OH and Fmoc-Gly-OH.
5. N-terminal Acetylation:
- After the final Fmoc deprotection (of Glycine), wash the resin with DMF.
- Add a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in 2 mL of DMF.
- Agitate for 30 minutes.
- Wash the resin with DMF (5 x 2 mL) and then with DCM (3 x 2 mL).
6. Cleavage and Deprotection:
- Dry the resin under vacuum.
- Add 2 mL of cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5 v/v/v).
- Agitate for 2-3 hours at room temperature.
- Filter the solution into a cold centrifuge tube containing diethyl ether to precipitate the peptide.
- Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
- Dry the crude peptide under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
- Purify by reverse-phase HPLC (RP-HPLC) on a C18 column.
- Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.[5]
Protocol 2: SPPS Incorporating a PEG Spacer (e.g., Ac-Gly-NH-(PEG)₂-COOH)
This protocol describes the incorporation of a discrete PEG spacer using a commercially available Fmoc-protected PEGylated amino acid.
1. Resin and First Amino Acid Loading:
- Start with a pre-loaded Wang resin with the first amino acid if the C-terminus is a standard amino acid. For a C-terminal PEG, a different strategy would be required. For this example, we will couple a PEG spacer to a resin-bound amino acid. Assume Fmoc-Gly-Wang resin is used.
2. Fmoc Deprotection of Glycine:
- Follow the same procedure as in Protocol 1, Step 2.
3. Coupling of the PEG Spacer:
- In a separate vial, dissolve Fmoc-NH-(PEG)₂-COOH (e.g., Fmoc-AEEA-OH) (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in 2 mL of DMF.
- Add the activation mixture to the deprotected Gly-resin.
- Agitate for 1-2 hours at room temperature.
- Drain and wash with DMF (5 x 2 mL).
4. Coupling of the Next Amino Acid (if any) or N-terminal Modification:
- Deprotect the Fmoc group from the PEG spacer as described in Protocol 1, Step 2.
- Couple the next Fmoc-amino acid or perform N-terminal modification (e.g., acetylation as in Protocol 1, Step 5). For this example, we will acetylate the N-terminus of the PEG spacer.
5. Cleavage, Deprotection, Purification, and Analysis:
- Follow the same procedures as in Protocol 1, Steps 6 and 7.
Visualizations
Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: PEGylated Growth Hormone
The binding of growth hormone (GH) to its receptor (GHR) initiates a cascade of intracellular signaling events, primarily through the JAK/STAT pathway. A PEGylated GH analogue, while potentially having altered receptor binding kinetics, is expected to trigger the same downstream pathways.
Caption: Simplified signaling pathway of PEGylated Growth Hormone.[6][7][8][9][10]
Signaling Pathway: PEGylated RGD Peptide and Integrin
RGD peptides are known to bind to integrin receptors, influencing cell adhesion, migration, and survival. A PEGylated RGD peptide can be used to target cells expressing specific integrins.
Caption: PEGylated RGD peptide interaction with integrin signaling.[1][2][][12][13]
References
- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. SMPDB [smpdb.ca]
- 9. Classical and Novel GH Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation utilizing the Fmoc-NH-PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Fmoc-NH-PEG4-acid linker in bioconjugation. This heterobifunctional linker is a versatile tool for covalently attaching molecules to proteins, peptides, and other biomolecules, with significant applications in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] The linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal carboxylic acid.[2][3]
The Fmoc protecting group provides an orthogonal handle for sequential conjugation, as it is stable under neutral and acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF).[4][5] The PEG4 spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and provides a defined distance between the conjugated molecules.[1][3] The terminal carboxylic acid can be activated to react with primary amines on biomolecules, forming stable amide bonds.[2]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1]
-
PROTACs: The linker can connect a target-binding ligand and an E3 ligase-binding ligand for targeted protein degradation.[1]
-
Peptide Modification: Introduction of the PEG4 spacer can improve the pharmacokinetic properties of therapeutic peptides.
-
Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for various bioassays.
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions are influenced by several factors, including the molar ratio of reactants, pH, and reaction time. Below are tables summarizing typical reaction conditions and expected outcomes for the key steps involved in using the Fmoc-NH-PEG4 linker.
Table 1: Carboxylic Acid Activation with EDC/NHS
| Parameter | Condition | Expected Outcome | Reference |
| Reagents | Fmoc-NH-PEG4-COOH, EDC, NHS (or sulfo-NHS) | Activation of the carboxylic acid to an amine-reactive NHS ester. | [6][7] |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5-5 : 1.2-2 | Efficient formation of the NHS ester intermediate. | [7] |
| Solvent | Anhydrous DMF or DMSO for linker stock; MES buffer (pH 4.5-6.0) for activation reaction. | Optimal solubility and reactivity for the activation step. | [6][7] |
| Temperature | Room Temperature | Facile reaction kinetics. | [6][7] |
| Reaction Time | 15 - 60 minutes | Sufficient time for complete activation. | [7][8] |
Table 2: Amine Coupling to Biomolecules (e.g., Antibodies)
| Parameter | Condition | Expected Outcome | Reference |
| Reactants | Activated Fmoc-NH-PEG4-NHS ester, Amine-containing biomolecule | Formation of a stable amide bond between the linker and the biomolecule. | [7] |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 (empirical optimization recommended) | Controlled degree of labeling. | [6] |
| Solvent/Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Favorable pH for the reaction of NHS esters with primary amines. | [6] |
| Temperature | Room Temperature or 4°C | Reaction proceeds efficiently at room temperature; 4°C can be used for sensitive biomolecules. | [7] |
| Reaction Time | 2 hours to overnight | Sufficient time for conjugation. | [6][7] |
Table 3: Fmoc Deprotection
| Parameter | Condition | Expected Outcome | Reference |
| Reagent | 20% Piperidine in DMF (v/v) | Complete removal of the Fmoc protecting group, exposing a primary amine. | [4][5] |
| Solvent | Dimethylformamide (DMF) | Effective solvent for the deprotection reaction. | [4][5] |
| Temperature | Room Temperature | Rapid deprotection at ambient temperature. | [4][5] |
| Reaction Time | 5 - 20 minutes (often performed in two shorter steps) | Efficient Fmoc cleavage without significant side reactions. | [4][9] |
Experimental Protocols
Protocol 1: Activation of Fmoc-NH-PEG4-COOH using EDC/NHS
-
Reagent Preparation:
-
Dissolve Fmoc-NH-PEG4-COOH in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare a 0.1 M MES buffer solution, pH 5.5.
-
Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS in the MES buffer.
-
-
Activation Reaction:
-
In a reaction tube, add the desired amount of the Fmoc-NH-PEG4-COOH stock solution to the MES buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or sulfo-NHS) relative to the Fmoc-NH-PEG4-COOH.[7]
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature.[7]
-
Protocol 2: Conjugation of Activated Linker to an Antibody
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as PBS at pH 7.4. The antibody concentration should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly activated Fmoc-NH-PEG4-NHS ester solution to the antibody solution. A 5 to 20-fold molar excess of the activated linker over the antibody is a common starting point, but this should be optimized for the desired degree of labeling.[6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6][7]
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a solution of Tris or glycine (B1666218) to a final concentration of 20-50 mM to react with any excess NHS esters.
-
-
Purification:
Protocol 3: Fmoc Deprotection of the Conjugate
-
Solvent Exchange (if necessary):
-
If the conjugate is in an aqueous buffer, it may need to be exchanged into a DMF-compatible solvent system. This can be achieved through methods like lyophilization and resuspension or buffer exchange with a suitable column.
-
-
Deprotection Reaction:
-
Purification:
-
Remove the piperidine and the dibenzofulvene-piperidine adduct by precipitation of the conjugate with a suitable solvent (e.g., cold ether) or by size-exclusion chromatography.
-
Visualization of Workflows
Experimental Workflow for Two-Step Bioconjugation
Caption: Workflow for a two-step bioconjugation using the Fmoc-NH-PEG4 linker to create an Antibody-Drug Conjugate (ADC).
Signaling Pathway: General Mechanism of ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC) targeting a tumor cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 3. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Functionalization of Surfaces with Fmoc-NH-PEG4-CH2CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the functionalization of surfaces using the heterobifunctional linker, Fmoc-NH-PEG4-CH2CH2COOH. This linker is a valuable tool in bioconjugation and material science, enabling the covalent immobilization of biomolecules to various substrates.[1] Its structure comprises a terminal carboxylic acid for surface attachment, a tetraethylene glycol (PEG4) spacer to reduce non-specific binding, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, which can be deprotected to allow for subsequent conjugation of ligands such as peptides, antibodies, or oligonucleotides.[1]
The protocols outlined below are designed for amine-functionalized surfaces, a common substrate in biosensor and microarray development. The carboxylic acid moiety of this compound is activated and coupled to the surface amines via amide bond formation. Following this, the Fmoc protecting group is removed under basic conditions to expose a primary amine, ready for further functionalization.
Materials and Methods
Materials
-
This compound (CAS: 557756-85-1)
-
Amine-functionalized substrates (e.g., aminosilanized glass slides, gold surfaces with amine-terminated self-assembled monolayers)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
N,N-Dimethylformamide (DMF)
-
Ethanolamine or other quenching agent
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Deionized (DI) water
Equipment
-
Orbital shaker or rocker
-
Centrifuge (for nanoparticle functionalization)
-
Nitrogen or argon gas line
-
Fume hood
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
-
Ellipsometer
Experimental Protocols
The functionalization process involves three main stages: activation of the linker, coupling to the amine surface, and deprotection of the Fmoc group.
Surface Preparation and Pre-treatment
Ensure the amine-functionalized surface is clean and dry. For instance, aminosilanized glass slides should be rinsed with ethanol (B145695) and DI water, then dried under a stream of nitrogen.
Activation of this compound
This protocol utilizes EDC and Sulfo-NHS to activate the carboxylic acid group of the linker, forming a more stable and reactive amine-reactive ester.[2]
-
Prepare Activation Buffer: Prepare a 50 mM MES buffer and adjust the pH to 6.0.
-
Prepare Linker Solution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM).
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer to a final concentration of 50 mM and 25 mM, respectively.
-
Activation Reaction: Mix the linker solution with the EDC/Sulfo-NHS solution at a 1:1 volume ratio. Allow the reaction to proceed for 15-30 minutes at room temperature.
Coupling of Activated Linker to Amine Surface
-
Prepare Coupling Buffer: Prepare a PBS solution and adjust the pH to 7.2-7.5.
-
Surface Incubation: Immerse the amine-functionalized substrate in the activation mixture from step 2.4. Alternatively, spot the activation mixture onto the surface.
-
Coupling Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the surface thoroughly with Coupling Buffer and then DI water to remove unreacted linker and byproducts.
-
Quenching: To block any unreacted amine sites on the surface, incubate the substrate with a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature.
-
Final Wash: Wash the surface again with DI water and dry under a stream of nitrogen.
Fmoc Deprotection
The Fmoc group is removed to expose the terminal amine for subsequent conjugation steps.[3]
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF.
-
Deprotection Reaction: Immerse the functionalized surface in the deprotection solution for 20-30 minutes at room temperature.[3]
-
Washing: Thoroughly wash the surface with DMF, followed by ethanol and DI water to remove piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Drying: Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine and is ready for further functionalization.
Experimental Workflows
References
Modifying Nanoparticles with Fmoc-NH-PEG4-CH2CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Fmoc-NH-PEG4-CH2CH2COOH. This linker is a valuable tool for nanoparticle functionalization in drug delivery, diagnostics, and various biomedical applications. The protocols outlined below are based on established bioconjugation techniques and provide a framework for the successful modification and characterization of nanoparticles.
Introduction to this compound in Nanoparticle Modification
This compound is a versatile linker molecule featuring three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the terminal amine. This allows for a multi-step functionalization strategy where the amine can be deprotected to introduce a second molecule.
-
PEG4 (tetraethylene glycol) spacer: A hydrophilic and flexible spacer that enhances the biocompatibility of the modified nanoparticles by reducing non-specific protein adsorption and aggregation.[1]
-
Carboxylic acid group (-COOH): A reactive group that can be readily coupled to primary amines on the surface of nanoparticles through amide bond formation.
The unique structure of this linker enables a two-stage modification process. First, the carboxylic acid end is conjugated to the nanoparticle surface. Subsequently, the Fmoc group can be removed to expose a primary amine, which can then be used for the attachment of targeting ligands, therapeutic agents, or imaging probes.
Experimental Protocols
This section details the protocols for the modification of amine-functionalized nanoparticles with this compound, followed by the deprotection of the Fmoc group to expose the terminal amine.
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., gold, iron oxide, silica, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Fmoc Deprotection Solution: 20% Piperidine (B6355638) in dimethylformamide (DMF)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Dialysis tubing (appropriate molecular weight cut-off) or centrifugal filter units
Protocol 1: Covalent Coupling of this compound to Amine-Functionalized Nanoparticles
This protocol utilizes EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of the linker and the primary amines on the nanoparticle surface.
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF or DCM to a final concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC (1.2 equivalents relative to the linker) and NHS (1.2 equivalents relative to the linker) in the Activation Buffer.
-
Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid group.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a concentration of 1-5 mg/mL.
-
Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of linker to nanoparticles should be optimized for the specific nanoparticle type and desired surface coverage. A starting point is a 100-fold molar excess of the linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
Step 3: Quenching and Purification
-
To quench the reaction and cap any unreacted NHS-esters on the nanoparticle surface, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the Fmoc-PEGylated nanoparticles from excess reagents and byproducts. This can be achieved by:
-
Dialysis: Dialyze the nanoparticle solution against the Washing Buffer for 24-48 hours with several buffer changes.
-
Centrifugation: Pellet the nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density), remove the supernatant, and resuspend the pellet in fresh Washing Buffer. Repeat this washing step three times.
-
Centrifugal Filtration: Use centrifugal filter units with an appropriate molecular weight cut-off to wash the nanoparticles with the Washing Buffer.
-
-
Resuspend the purified Fmoc-PEGylated nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.
Protocol 2: Fmoc Deprotection of PEGylated Nanoparticles
This protocol removes the Fmoc protecting group to expose the terminal primary amine for subsequent functionalization.
-
Transfer the purified Fmoc-PEGylated nanoparticles to a solvent compatible with the deprotection reagent, such as DMF. This may require solvent exchange through centrifugation and resuspension.
-
Add the Fmoc Deprotection Solution (20% piperidine in DMF) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
-
Purify the deprotected, amine-terminated nanoparticles using the same methods described in Protocol 1, Step 3, ensuring all traces of piperidine are removed. The final washing steps should be performed with the desired final buffer (e.g., PBS).
-
The resulting amine-functionalized PEGylated nanoparticles are now ready for conjugation to a second molecule of interest (e.g., a targeting ligand, drug, or fluorescent dye) via amine-reactive chemistry.
Characterization of Modified Nanoparticles
Thorough characterization of the nanoparticles at each stage of modification is crucial to confirm successful conjugation and purification.
| Characterization Technique | Purpose | Expected Outcome for Bare Nanoparticles | Expected Outcome for Fmoc-PEGylated Nanoparticles | Expected Outcome for Amine-PEGylated Nanoparticles |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution. | Smaller hydrodynamic diameter. | Increase in hydrodynamic diameter due to the PEG layer.[3] | Minimal change in hydrodynamic diameter compared to Fmoc-PEGylated nanoparticles. |
| Zeta Potential Measurement | To assess the surface charge and colloidal stability. | Positive or near-neutral zeta potential for amine-functionalized nanoparticles. | A shift towards a more neutral or slightly negative zeta potential.[3] | A shift towards a more positive zeta potential compared to Fmoc-PEGylated nanoparticles due to the exposed amine groups. |
| Transmission Electron Microscopy (TEM) | To visualize the nanoparticle core size, morphology, and aggregation state. | Dispersed nanoparticles with a defined core size. | Core size remains unchanged; nanoparticles should remain well-dispersed. | Core size remains unchanged; nanoparticles should remain well-dispersed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | Peaks corresponding to the core material and amine groups. | Appearance of new peaks corresponding to the amide bond and the Fmoc and PEG groups. | Disappearance of the Fmoc-related peaks and retention of the amide and PEG peaks. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (linker) on the nanoparticle surface. | Minimal weight loss. | Significant weight loss corresponding to the attached Fmoc-PEG linker. | A slight decrease in weight loss compared to Fmoc-PEGylated nanoparticles due to the removal of the Fmoc group. |
| UV-Vis Spectroscopy | To quantify the amount of Fmoc-protected linker on the surface. | No characteristic absorbance in the UV range for the linker. | A characteristic absorbance peak for the dibenzofulvene-piperidine adduct after deprotection can be used for quantification. | N/A |
Visualizing Workflows and Pathways
Experimental Workflow for Nanoparticle Modification
Caption: Workflow for nanoparticle modification.
Hypothetical Signaling Pathway: Nanoparticle-Induced Inflammatory Response
The cellular uptake of nanoparticles can trigger various signaling pathways. Below is a generalized representation of a potential inflammatory signaling pathway that could be activated upon nanoparticle endocytosis. The specific pathway activation will depend on the nanoparticle type, size, surface chemistry, and the cell type.
Caption: Nanoparticle-induced inflammation.
Conclusion
The use of this compound provides a robust and versatile method for the surface engineering of nanoparticles. The protocols and characterization techniques described in these application notes offer a comprehensive guide for researchers in the field of nanomedicine and drug delivery. Successful modification and characterization are critical steps in the development of safe and effective nanoparticle-based therapeutics and diagnostics.
References
Application Notes and Protocols for Antibody Labeling using Fmoc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with the heterobifunctional linker, Fmoc-NH-PEG4-CH2CH2COOH. This linker is valuable in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), by introducing a polyethylene (B3416737) glycol (PEG) spacer that can enhance solubility, stability, and pharmacokinetic properties of the final conjugate.[][][3][4][5][6][7][8]
The protocol outlines the activation of the linker's carboxylic acid group, conjugation to primary amines on the antibody, and subsequent deprotection of the Fmoc group to reveal a primary amine for further modification.
Introduction
This compound is a versatile linker that facilitates a two-step conjugation strategy.[5] The molecule consists of three key components:
-
An Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine : This protecting group is stable during the initial conjugation step and can be removed under mild basic conditions to expose a primary amine for subsequent reactions.[3][5][9]
-
A hydrophilic PEG4 spacer : The four-unit polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous buffers, and can reduce the immunogenicity of the antibody conjugate.[3][5][6][8][10]
-
A terminal carboxylic acid : This functional group can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form stable amide bonds.[3][5][9]
This linker is particularly useful for creating ADCs, where precise control over the drug-to-antibody ratio (DAR) and the overall stability and solubility of the conjugate are critical for therapeutic efficacy.[][5][11]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful labeling of an antibody with this compound.
Materials
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of primary amines (e.g., Tris).
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction buffers:
-
Activation Buffer: Anhydrous DMF or DMSO
-
Conjugation Buffer: PBS, pH 7.4-8.0
-
Deprotection Buffer: 20% Piperidine in DMF
-
-
Purification columns (e.g., size-exclusion chromatography, dialysis cassettes)
-
Spectrophotometer for concentration measurements
Protocol 1: Activation of this compound
This step involves the conversion of the carboxylic acid group of the linker into a more reactive NHS ester.
-
Preparation of Reagents :
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.
-
-
Activation Reaction :
-
In a microcentrifuge tube, mix the this compound solution with a 1.2-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Protocol 2: Antibody Conjugation
This protocol describes the conjugation of the activated linker to the antibody.
-
Antibody Preparation :
-
Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS.
-
Adjust the pH of the antibody solution to 7.4-8.0 if necessary.
-
-
Conjugation Reaction :
-
Add a 5-20 fold molar excess of the activated this compound-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate :
-
Remove the unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS. SEC is often preferred for its speed and efficiency in separating the large antibody conjugate from smaller molecules.[]
-
Protocol 3: Fmoc Deprotection
This step removes the Fmoc protecting group to expose a primary amine for further functionalization.
-
Buffer Exchange :
-
If the conjugate was purified by dialysis, ensure it is in a buffer compatible with the deprotection step (e.g., PBS). If purified by SEC, the buffer should already be suitable.
-
-
Deprotection Reaction :
-
Add a solution of 20% piperidine in DMF to the purified conjugate to achieve a final piperidine concentration of 1-5%. The final concentration of DMF should be kept as low as possible to avoid antibody denaturation.
-
Incubate for 30-60 minutes at room temperature.
-
-
Final Purification :
-
Remove the piperidine and cleaved Fmoc byproducts immediately by SEC or dialysis against the desired storage buffer (e.g., PBS).
-
Characterization of the Labeled Antibody
After each step, it is crucial to characterize the product to ensure the success of the labeling procedure.
| Characterization Method | Purpose |
| UV-Vis Spectroscopy | To determine the antibody concentration (A280) and, after Fmoc deprotection, the concentration of the exposed amine can be quantified using specific assays (e.g., TNBSA assay). The degree of labeling can also be estimated. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the covalent attachment of the linker to the antibody by observing an increase in the molecular weight of the antibody. This can also help determine the distribution of linker molecules per antibody.[12] |
| SDS-PAGE | To visualize the increase in molecular weight of the antibody after conjugation and to assess the purity of the conjugate. |
| Size-Exclusion Chromatography (SEC-HPLC) | To assess the purity and aggregation state of the antibody conjugate. A shift in the retention time compared to the unconjugated antibody can indicate successful conjugation. |
| Binding Assays (e.g., ELISA, SPR) | To confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.[13] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for antibody labeling and a general representation of how an antibody-drug conjugate might function in a signaling context.
Caption: Experimental workflow for antibody labeling.
Caption: Generalized ADC signaling pathway.
References
- 3. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
- 7. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. Fmoc-NH-PEG4-CH2CO2H, 437655-95-3 | BroadPharm [broadpharm.com]
- 10. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Fmoc-NH-PEG4-CH2CH2COOH Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG4-CH2CH2COOH is a bifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3][4] Its structure incorporates a base-labile Fmoc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1][3][5][6] A thorough understanding of its solubility in common organic solvents is critical for its effective use in synthetic workflows. These application notes provide a summary of the solubility of this compound in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM), along with a detailed protocol for solubility determination.
Solubility Data
The solubility of this compound is a key parameter for its handling and application in various chemical reactions. While qualitatively described as soluble in several common organic solvents, quantitative data is essential for precise experimental design.[1]
Qualitative Solubility:
This compound is generally described as soluble in common organic solvents such as DMF, DMSO, and DCM.[1]
Quantitative Solubility:
Quantitative solubility data is crucial for preparing stock solutions and ensuring the homogeneity of reaction mixtures. The following table summarizes the available quantitative solubility information.
| Solvent | Abbreviation | Quantitative Solubility | Notes |
| Dimethyl sulfoxide | DMSO | 100 mg/mL (205.11 mM) | May require sonication to fully dissolve. It is important to use anhydrous (hygroscopic) DMSO for best results.[2] |
| Dimethylformamide | DMF | Soluble | No specific quantitative data is readily available in the literature, but it is widely reported as soluble.[1][7] |
| Dichloromethane | DCM | Soluble | No specific quantitative data is readily available in the literature, but it is widely reported as soluble.[1][7] |
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in a solvent of interest.[8][9]
3.1. Materials and Equipment
-
This compound
-
Solvent of interest (e.g., DMF, DCM)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm, chemically compatible with the solvent)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vial to further pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
3.3. Data Reporting
The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility and the subsequent application of this knowledge.
Caption: Workflow for determining and applying the solubility of this compound.
Handling and Storage
-
Storage: this compound should be stored at -20°C in a dry and dark environment.[1] For solutions in DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Handling: Before use, allow the container to warm to room temperature to prevent moisture condensation.[1] It is advised to handle the compound in a chemical fume hood and wear appropriate personal protective equipment, including gloves and safety goggles.[10]
Conclusion
A comprehensive understanding of the solubility of this compound in DMF, DMSO, and DCM is fundamental for its successful application in research and development. While readily soluble in these solvents, quantitative data, particularly for DMSO, allows for precise and reproducible experimental design. The provided protocol for solubility determination offers a standardized approach to ascertain solubility in other solvent systems, further empowering researchers in their synthetic endeavors.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 4. 557756-85-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. Fmoc-NH-PEG4-CH2CO2H, 437655-95-3 | BroadPharm [broadpharm.com]
- 6. Fmoc-N-amido-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 7. FMOC-15-AMINO-4,7,10,13-TETRAOXAPENTADECANOIC ACID | 557756-85-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS#:557756-85-1 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of PEGylated Peptides
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete Nα-Fmoc deprotection during the solid-phase synthesis of PEGylated peptides. Below you will find troubleshooting guides and frequently asked questions to help you identify and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc removal, especially with PEGylated peptides?
Incomplete Fmoc deprotection can be attributed to several factors that are often intensified by the presence of a polyethylene (B3416737) glycol (PEG) chain:
-
Steric Hindrance: The bulky Fmoc protecting group, in combination with the steric shield created by the PEG chain, can physically impede the piperidine (B6355638) base from accessing the N-terminal amine. This issue becomes more significant with longer or more densely packed PEG chains.[1]
-
Peptide Aggregation: The growing peptide chain can adopt secondary structures, like β-sheets, which are less permeable to solvents and reagents. While this is a known issue in standard peptide synthesis, the PEG moiety can influence the peptide's conformation and exacerbate aggregation.[1][2]
-
Poor Solvation and Resin Swelling: For the deprotection reagent to be effective, the solid support must be adequately swelled and the PEG-peptide conjugate must be well-solvated.[1] PEG-grafted resins, such as TentaGel, generally show better swelling in a variety of solvents compared to conventional polystyrene resins.[1]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be adequate for sterically hindered or aggregation-prone PEGylated peptides. It may be necessary to extend reaction times or increase the concentration of the deprotection reagent.[1]
Q2: How does the length of the PEG chain impact Fmoc removal?
Longer PEG chains can heighten the steric hindrance around the N-terminus of the peptide, which can slow down the kinetics of the Fmoc deprotection reaction.[1] While extensive quantitative data on the direct relationship between PEG chain length and Fmoc removal efficiency on peptides is not widely available, studies on protein PEGylation indicate that longer PEG chains can create a more substantial steric shielding effect.[1] This can negatively affect reaction yields on solid supports. Therefore, it is critical to optimize deprotection conditions when working with high-molecular-weight PEGs.[1]
Q3: How can I detect incomplete Fmoc deprotection?
Several methods can be used to detect incomplete Fmoc removal:
-
Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test, or ninhydrin (B49086) test, is a quick method to detect free primary amines.[1][3] A negative result, indicated by yellow or colorless beads, after the deprotection step suggests that the Fmoc group has not been removed.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a piperidine adduct that can be monitored by spectrophotometry at approximately 301 nm.[1][3] A lack of or decreased absorbance at this wavelength after the deprotection step can signal a problem.[1]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analyzing the cleaved crude peptide with RP-HPLC can show the presence of deletion sequences (the desired peptide missing one or more amino acids) or Fmoc-adducts (the desired peptide with the Fmoc group still attached).[1][3] Mass spectrometry is crucial for confirming the identity of these byproducts.[1][3]
Q4: What are the consequences of incomplete Fmoc removal?
Incomplete Fmoc deprotection can lead to several undesirable outcomes:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide sequence that is missing one or more residues. These deletion sequences can be difficult to separate from the target peptide.[1]
-
Fmoc-Adducts: The unremoved Fmoc group will remain on the peptide throughout the synthesis and will be present in the final crude product, making purification more challenging.[1]
-
Lower Yield and Purity: The presence of deletion sequences and Fmoc-adducts will reduce the overall yield and purity of the desired PEGylated peptide.[1]
Troubleshooting Guide
Problem: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step.
This indicates a failure to remove the Fmoc group.
Solutions:
-
Perform a Double Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[1]
-
Increase Reaction Time: Extend the deprotection time for both steps. For PEGylated peptides, especially those with longer PEG chains, a total deprotection time of 30 minutes or more may be necessary.[1]
-
Use a Stronger Deprotection Cocktail: For particularly challenging sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF). Use this with caution as DBU can promote side reactions.[1]
-
Check Reagents: Ensure that the piperidine solution has not degraded. It is advisable to use freshly prepared deprotection solutions.[1]
Problem: HPLC analysis of the crude PEGylated peptide shows significant deletion sequences.
This is a classic indicator of incomplete Fmoc deprotection at one or more cycles during the synthesis.[3]
Solutions:
-
Identify the Problematic Residue(s): Use mass spectrometry (LC-MS) to determine which amino acid is missing. This will pinpoint the synthesis cycle where the incomplete deprotection happened.[1]
-
Review Synthesis Records: Examine the deprotection conditions that were used for that specific cycle.[1]
-
Optimize the Deprotection Protocol for Future Syntheses:
-
Extend Deprotection Time: For the identified difficult coupling, significantly extend the deprotection time.[1]
-
Incorporate a Double Deprotection: For challenging residues, routinely perform a double deprotection.
-
Use a Stronger Deprotection Reagent: If extended time is not sufficient, consider using a stronger deprotection cocktail for that specific step.
-
Quantitative Data Summary
Table 1: Alternative Deprotection Cocktails
| Reagent | Concentration | Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 10 min | Standard condition. |
| 4-Methylpiperidine in DMF | 20% (v/v) | 2 x 10 min | Similar kinetics to piperidine, can be a useful alternative.[1] |
| Piperazine in DMF/EtOH | 10% (w/v) | 2 x 10 min | A less basic alternative that may reduce side reactions.[1] |
| DBU/Piperidine in DMF | 2% / 20% (v/v) | 1 x 10-15 min | A stronger base for difficult deprotections. Use with caution.[1] |
Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
Objective: To qualitatively detect the presence of free primary amines on the resin after Fmoc deprotection.
Materials:
-
Resin sample (a few beads)
-
Small glass test tube
-
Reagent A: 5 g ninhydrin in 100 mL ethanol (B145695)
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Heating block or oven at 100-110 °C
Procedure:
-
Place a small sample of the peptide-resin (a few beads) into a test tube.[1]
-
Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.[1]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][3]
-
Heat the test tube at 100-110 °C for 5 minutes.[1]
-
Observe the color of the beads and the solution.[1]
Protocol 2: UV-Vis Monitoring of Dibenzofulvene (DBF) Adduct
Objective: To quantitatively monitor the progress of the Fmoc deprotection by measuring the absorbance of the released DBF-piperidine adduct.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Deprotection filtrate
-
Ethanol (or other suitable solvent for dilution)
Procedure:
-
During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[3]
-
Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).[3]
-
Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301 nm).[3]
-
A plateau in absorbance over consecutive deprotection cycles indicates complete Fmoc removal. A sudden drop or consistently low absorbance can indicate incomplete deprotection.
References
How to optimize coupling efficiency of Fmoc-NH-PEG4-acid
Welcome to the technical support center for Fmoc-NH-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-NH-PEG4-acid and what are its primary applications?
Fmoc-NH-PEG4-acid is a heterobifunctional linker molecule widely used in bioconjugation, peptide synthesis, and drug delivery.[1][2] It consists of three key components:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group that protects a primary amine. This group is stable in acidic conditions but is easily removed with a mild base, such as piperidine (B6355638).[1]
-
A hydrophilic PEG4 (polyethylene glycol) spacer containing four ethylene (B1197577) glycol units. This spacer enhances the solubility of the molecule in aqueous solutions and reduces non-specific protein binding.[2][3][4]
-
A terminal carboxylic acid group that can be activated to react with primary or secondary amines to form a stable amide bond.[1][3]
Its primary applications include its use as a linker in antibody-drug conjugates (ADCs) and in the synthesis of PROTACs.[3][4][5]
Q2: How should Fmoc-NH-PEG4-acid be stored?
For optimal stability, Fmoc-NH-PEG4-acid should be stored at -20°C under a dry, inert atmosphere (like argon or nitrogen) and protected from light.[1][5] Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[1]
Q3: What solvents are suitable for dissolving Fmoc-NH-PEG4-acid?
Fmoc-NH-PEG4-acid is soluble in common organic solvents such as DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), and DCM (Dichloromethane).[1]
Q4: Why is it necessary to "activate" the carboxylic acid group before coupling?
Directly reacting a carboxylic acid with an amine to form an amide bond is generally inefficient. This is because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt.[6] To facilitate the reaction, the carboxylic acid must first be converted into a more reactive form, known as an "active ester" or similar activated species, using a coupling reagent. This activated intermediate is then readily attacked by the amine to form the desired amide bond.[6][7][8]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of Fmoc-NH-PEG4-acid to an amine-containing molecule (e.g., a peptide on solid support, a protein, or a small molecule).
Problem 1: Low or No Coupling Yield
Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude product shows a low peak for the desired conjugate and a large peak for the unreacted amine starting material.[9]
Possible Causes & Solutions
-
Cause 1: Inefficient Carboxylic Acid Activation. The chosen coupling reagent may not be sufficiently potent, or the activation time may be too short.
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU or HBTU are generally more efficient than carbodiimides like DCC or EDC, especially for sterically hindered substrates.[9][10] Consider phosphonium (B103445) reagents like PyBOP for difficult couplings. Refer to the reagent comparison table below.
-
Solution: Ensure you are using the correct stoichiometry. Typically, the coupling reagent and the Fmoc-NH-PEG4-acid are used in slight excess relative to the amine.
-
Solution: Pre-activate the Fmoc-NH-PEG4-acid. Incubate the PEG-acid with the coupling reagent and an additive (like HOBt or Oxyma) for 15-30 minutes before adding the mixture to your amine-containing substrate.
-
-
Cause 2: Suboptimal Reaction Conditions. The solvent, temperature, or pH may not be ideal for the reaction.
-
Solution: Ensure anhydrous (dry) conditions, as water can hydrolyze the activated ester intermediate, leading to failure. Use high-purity, anhydrous solvents.
-
Solution: Most coupling reactions are performed at room temperature. For slow reactions, the temperature can be slightly increased (e.g., to 40°C), but this may also increase the risk of side reactions. Conversely, cooling the reaction to 0°C can sometimes reduce side reactions.
-
Solution: The presence of a non-nucleophilic base, such as DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine, is often required, especially when coupling to an amine salt. Ensure 2-3 equivalents of the base are used.
-
-
Cause 3: Steric Hindrance. The amine on the target molecule may be sterically hindered, making it difficult for the activated PEG linker to access.
-
Solution: Increase the reaction time (e.g., from 2 hours to overnight).
-
Solution: Perform a "double coupling." After the initial coupling reaction time, remove the solvent and reagents by washing, and then add a fresh mixture of the activated PEG linker to the substrate for a second reaction cycle.[9]
-
Problem 2: Presence of Unexpected Byproducts in Mass Spectrometry
Symptom: MS analysis shows peaks that do not correspond to the starting materials or the desired product.
Possible Causes & Solutions
-
Cause 1: Side Reactions from Coupling Reagents.
-
Guanidinylation: Uronium-based reagents like HBTU and HATU can sometimes react with the free amine on the substrate, forming a guanidinium (B1211019) byproduct.
-
Solution: Use phosphonium-based reagents (PyBOP, PyAOP) or carbodiimide-based activation (EDC/Oxyma), which do not cause this side reaction. Alternatively, use in-situ activation methods where the activated acid is formed immediately before the amine is added.
-
-
Racemization: If the amine substrate is a chiral molecule like an amino acid, the stereocenter can be epimerized during the reaction.
-
Solution: Use additives such as HOBt (Hydroxybenzotriazole) or, more effectively, HOAt (Hydroxyazabenzotriazole) or OxymaPure. These additives suppress racemization and accelerate the coupling reaction.[10][11] HATU and reagents based on HOAt are known to be very effective at preventing racemization.[10]
-
-
-
Cause 2: Premature Fmoc-Group Cleavage.
-
Solution: Ensure the reaction conditions are not basic enough to cause significant deprotection of the Fmoc group. While a tertiary amine base like DIEA is required, using an excess of a stronger base or prolonged reaction times at high temperatures can lead to some Fmoc loss. Standard protocols use 20-30% piperidine in DMF for deliberate and complete Fmoc removal.[11][12]
-
Data Presentation: Coupling Reagent Comparison
The selection of a coupling reagent is critical for achieving high efficiency.[9] The table below summarizes the properties of common reagents used for amide bond formation.
| Reagent Class | Example Reagents | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Moderate | Cost-effective; EDC byproducts are water-soluble and easily removed. | Can cause racemization without additives; DCC byproduct (DCU) is insoluble and difficult to remove.[6][13] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly efficient, especially for hindered couplings; Low racemization risk.[14] | Solutions in DMF have moderate stability; More expensive than carbodiimides. |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU | High | Very efficient; Fast reaction times; Stable in solution.[10] | Can cause guanidinylation of the free amine. |
| Uronium/Aminium Salts (Azabenzotriazole) | HATU, HCTU | Very High | Among the most efficient reagents; Very low racemization risk due to the HOAt additive.[9][10] | Most expensive option; Can still cause guanidinylation. |
| Immonium Salts | COMU | Very High | Excellent reactivity; Safer alternative as it is not based on potentially explosive benzotriazole (B28993) derivatives.[14] | Can cause guanidinylation. |
Experimental Protocols
Protocol 1: General Procedure for Coupling Fmoc-NH-PEG4-acid to a Primary Amine
This protocol provides a general workflow for coupling the PEG linker to an amine in solution. Stoichiometry may need to be optimized for specific substrates.
Materials:
-
Fmoc-NH-PEG4-acid
-
Amine-containing substrate
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
Anhydrous Solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing substrate in anhydrous DMF.
-
Reagent Solution: In a separate vial, dissolve Fmoc-NH-PEG4-acid (1.2 equivalents), HATU (1.2 equivalents), in anhydrous DMF.
-
Activation: Add DIEA (2.5 equivalents) to the reagent solution from Step 2. Allow this pre-activation mixture to stand for 15 minutes at room temperature.
-
Coupling: Add the pre-activated reagent mixture dropwise to the solution of the amine substrate from Step 1.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC) to check for the consumption of the amine starting material. Typical reaction times are 2-4 hours.
-
Workup: Once the reaction is complete, quench the reaction (e.g., by adding water). The purification procedure will depend on the properties of the final product but often involves extraction and/or chromatography.
Protocol 2: On-Resin Monitoring of Coupling Efficiency (Kaiser Test)
When coupling to a peptide on a solid support, the Kaiser test can be used to qualitatively check for the presence of free primary amines, which indicates an incomplete reaction.[14][15]
Reagents:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol
-
Solution B: 80g Phenol in 20 mL Ethanol
-
Solution C: 2 mL of 0.001M KCN in 98 mL Pyridine
Procedure:
-
Sample Collection: After the coupling reaction is complete, take a small sample of the resin beads (1-2 mg).
-
Washing: Wash the beads thoroughly with DMF, followed by ethanol, to remove residual reagents.
-
Test: Place the washed beads in a small glass test tube. Add 2-3 drops of each solution (A, B, and C).
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Deep Blue/Purple Beads: A strong positive result indicates a significant amount of unreacted primary amines (incomplete coupling).[14]
-
Colorless/Yellowish Beads: A negative result indicates the coupling was successful.
-
Visualizations
Caption: General workflow for Fmoc-NH-PEG4-acid coupling.
Caption: Troubleshooting decision tree for low coupling yield.
References
- 1. chempep.com [chempep.com]
- 2. Fmoc-NH-PEG4-acid, CAS 557756-85-1 | AxisPharm [axispharm.com]
- 3. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 4. FMOC-15-AMINO-4,7,10,13-TETRAOXAPENTADECANOIC ACID | 557756-85-1 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Preventing Peptide Aggregation with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing peptide aggregation during solid-phase peptide synthesis (SPPS) using Polyethylene (B3416737) Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, the growing peptide chain is anchored to a solid support resin. Peptide aggregation occurs when these elongating peptide chains interact with each other, forming insoluble masses on the resin beads.[1] This is particularly common with sequences rich in hydrophobic amino acids or those prone to forming strong secondary structures like β-sheets.[2][3] Aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete reactions, truncated sequences, and significantly lower synthesis yields.[2]
Q2: How do PEG linkers help prevent peptide aggregation during SPPS?
A2: PEG linkers are hydrophilic, flexible spacers that can be incorporated into a peptide sequence or attached to the synthesis resin.[4][5] Their primary role in preventing aggregation is to improve the solvation of the growing peptide chain.[6] By increasing the distance between peptide chains and disrupting the formation of inter-chain hydrogen bonds that lead to secondary structures, PEG linkers help keep the peptides accessible for subsequent coupling and deprotection steps.[6] This results in improved synthetic efficiency and higher purity of the final peptide.[6]
Q3: When should I consider using a PEG linker in my peptide synthesis?
A3: You should consider using a PEG linker when synthesizing "difficult sequences" that are known to be prone to aggregation.[7][8] Indicators of a potentially difficult sequence include:
-
High content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp, Met, Cys, Ala).[3]
-
Sequences with a tendency to form β-sheets.[7]
-
Long peptide chains.[2]
-
Previous failed or low-yield synthesis attempts with the same or a similar sequence.
Q4: What are the different ways to incorporate PEG linkers in SPPS?
A4: There are two primary strategies for incorporating PEG linkers:
-
PEGylated Resins: The synthesis is initiated on a solid support that is pre-functionalized with a PEG linker.[9] This provides a hydrophilic environment from the very beginning of the synthesis.
-
PEG-Amino Acid Building Blocks: Fmoc-protected amino acids conjugated with a PEG chain can be incorporated at specific positions within the peptide sequence.[9] This is useful for disrupting aggregation-prone regions within the peptide.
Q5: Does the length of the PEG linker matter?
A5: The length of the PEG linker can influence its effectiveness in preventing aggregation and may also affect the properties of the final peptide.[10][11] While longer PEG chains can provide better separation between peptide chains, the optimal length can be sequence-dependent.[12][13] It is often a matter of empirical optimization for a specific "difficult sequence." Shorter PEG chains (e.g., PEG2-PEG12) are often used as compact linkers, while longer chains may be preferred for their significant impact on solubility.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low peptide yield and purity | Peptide aggregation on the resin. | Incorporate a PEG linker into the synthesis strategy, either by using a PEGylated resin or by introducing PEG-amino acid building blocks at strategic locations within the sequence.[6] |
| Resin shrinking during synthesis | Severe on-resin aggregation, leading to poor solvation of the peptide-resin complex.[15] | 1. Switch to a more polar solvent system or a solvent mixture known to disrupt secondary structures. 2. Incorporate a PEG linker to improve solvation.[6] |
| Incomplete coupling or deprotection reactions | Aggregated peptide chains are inaccessible to reagents. | 1. Increase coupling times and/or perform double couplings. 2. Use a stronger coupling reagent. 3. Introduce a PEG linker to disrupt aggregation and improve reagent access.[16] |
| Difficulty purifying the final peptide | The crude peptide product is highly aggregated and insoluble after cleavage from the resin.[1] | Consider incorporating a PEG linker during synthesis to improve the solubility of the final product.[4] |
Experimental Protocols
Protocol: Incorporation of a PEG-Amino Acid Building Block
This protocol outlines the general steps for incorporating an Fmoc-PEG-amino acid into a peptide sequence during standard Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and deprotection byproducts.
-
Coupling of PEG-Amino Acid:
-
Dissolve the Fmoc-PEG-amino acid (e.g., Fmoc-NH-(PEG)n-COOH) and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activated PEG-amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Monitoring: Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Continue Synthesis: Proceed with the deprotection and coupling of the next standard amino acid in the sequence.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. The road to the synthesis of "difficult peptides". | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. A systematic analysis of peptide linker length and liposomal polyethylene glycol coating on cellular uptake of peptide-targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fmoc-NH-PEG4-CH2CH2COOH Conjugates
Welcome to the technical support center for the purification of Fmoc-NH-PEG4-CH2CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common and effective methods for purifying this compound conjugates are High-Performance Liquid Chromatography (HPLC) and Flash Chromatography. The choice between these methods often depends on the scale of the purification, the nature of the conjugated molecule (e.g., peptide, small molecule, or larger biomolecule), and the required purity level.
-
Reverse-Phase HPLC (RP-HPLC) is the standard for high-resolution purification of peptides and small molecule conjugates. It separates molecules based on their hydrophobicity.[1][]
-
Size-Exclusion Chromatography (SEC) is useful for separating conjugates based on their size, particularly for removing smaller impurities like excess linker or unconjugated small molecules from larger peptide or protein conjugates.[][3][4]
-
Flash Chromatography is a preparative technique suitable for purifying larger quantities of less polar to moderately polar small molecule conjugates.[5][6]
Q2: What are the typical impurities I should expect in my crude conjugate mixture?
A2: After the conjugation reaction, your crude product mixture will likely contain several impurities that need to be removed:
-
Unreacted starting materials: This includes the unconjugated peptide, protein, or small molecule, as well as any remaining this compound linker.
-
Reagents from the conjugation step: Coupling agents (e.g., EDC, HBTU), activators, and scavengers used in the reaction.
-
Side products of the conjugation reaction: These can include products from reactions with side chains of amino acids or other functional groups on your molecule.
-
Products of linker degradation: The Fmoc group can be prematurely cleaved under certain conditions, leading to unintended reactions.
Q3: How can I monitor the progress of my purification?
A3: The progress of your purification can be monitored using analytical techniques such as:
-
Analytical RP-HPLC: This provides a high-resolution separation of the components in your fractions, allowing you to assess the purity of your target conjugate.
-
Mass Spectrometry (MS): Techniques like LC-MS or MALDI-TOF can be used to confirm the identity and mass of the collected fractions, verifying the presence of the desired conjugate.
-
Thin-Layer Chromatography (TLC): For small molecule conjugates, TLC can be a quick and easy way to get a qualitative assessment of the separation during flash chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
Reverse-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with silica (B1680970): The analyte may be interacting with free silanol (B1196071) groups on the HPLC column.[7][8] 2. Column overload: Injecting too much sample can lead to poor peak shape.[8] 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column, leading to tailing. | 1. Use a mobile phase additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phases to suppress silanol interactions.[] 2. Reduce sample concentration: Dilute the sample before injection. 3. Adjust mobile phase pH: For basic analytes, a lower pH can improve peak shape. |
| Poor Resolution | 1. Inadequate separation gradient: The gradient may be too steep, not allowing for proper separation of closely eluting compounds. 2. Wrong column chemistry: The column stationary phase (e.g., C18, C8) may not be optimal for your conjugate. | 1. Optimize the gradient: Use a shallower gradient to improve the separation of your target peak from impurities. 2. Screen different columns: Test columns with different stationary phases to find the one that provides the best resolution. |
| No/Low Recovery | 1. Precipitation on the column: The conjugate may not be soluble in the mobile phase. 2. Irreversible binding: The conjugate may be binding irreversibly to the column. | 1. Check solubility: Ensure your conjugate is soluble in the initial mobile phase conditions. 2. Use a stronger mobile phase: Increase the percentage of the organic solvent in your gradient to elute strongly bound compounds. Consider adding a different organic modifier like isopropanol. |
Flash Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound Stuck at the Origin | 1. Solvent system is not polar enough: The eluent does not have sufficient polarity to move the highly polar conjugate off the silica gel.[9][10] | 1. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent system. For very polar compounds, a system like dichloromethane/methanol may be necessary.[10][11] |
| Poor Separation of Spots | 1. Inappropriate solvent system: The chosen solvent system does not provide adequate separation between the conjugate and impurities on TLC. 2. Improper column packing: Voids or channels in the silica gel can lead to poor separation. | 1. Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.4 for your target compound and maximize the difference in Rf values between your compound and impurities.[3] 2. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Streaking | 1. Compound is sparingly soluble in the eluent: The compound may be dissolving and re-precipitating as it moves down the column. 2. Acidic nature of silica: Some compounds can interact with the acidic silica gel, leading to streaking. | 1. Choose a better solvent system: Find an eluent that provides good solubility for your compound. 2. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base like triethylamine (B128534) in the eluent to neutralize acidic sites.[11] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Fmoc-NH-PEG4-Peptide Conjugate
This protocol provides a general starting point for the purification of a peptide conjugate. Optimization of the gradient and column selection will be necessary for each specific conjugate.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV at 220 nm and 280 nm.
-
-
Sample Preparation:
-
Dissolve the crude peptide conjugate in a minimal amount of a suitable solvent (e.g., a small amount of DMSO topped up with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Purification Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient. A typical starting gradient could be 5% to 65% Mobile Phase B over 30 minutes. This will need to be optimized based on the hydrophobicity of the conjugate.
-
Collect fractions based on the UV chromatogram.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure conjugate.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: General Flash Chromatography Purification of a Fmoc-NH-PEG4-Small Molecule Conjugate
This protocol is a general guide for the purification of a small molecule conjugate. The solvent system must be determined by TLC analysis first.
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of a non-polar solvent like hexanes or ethyl acetate (B1210297) and a polar solvent like methanol) that provides good separation of the target conjugate from impurities, with an Rf value for the target of approximately 0.2-0.4.[3]
-
-
Column Packing:
-
Choose an appropriate size silica gel column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, less polar solvent mixture.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude conjugate in a minimal amount of the column solvent and load it onto the top of the column.
-
Dry Loading: If the compound has poor solubility in the column solvent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load this powder onto the top of the column.[3]
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified conjugate.
-
Quantitative Data Summary
The following table summarizes typical purity levels and yields for different purification methods based on literature for similar PEGylated molecules. Actual results will vary depending on the specific conjugate and reaction conditions.
| Purification Method | Analyte Type | Typical Purity Achieved | Typical Yield | Reference |
| RP-HPLC | Peptides, Small Molecules | >95% | 50-80% | [1] |
| SEC-HPLC | Peptides, Proteins | >90% (for removing small molecule impurities) | 70-90% | [4][6] |
| Flash Chromatography | Small Molecules | >90% | 60-85% | [5][6] |
Visualizations
Experimental Workflow for Conjugate Purification
Caption: General workflow for the purification of this compound conjugates.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A troubleshooting decision tree for addressing peak tailing in HPLC.
References
- 1. Graphviz [graphviz.org]
- 3. sorbtech.com [sorbtech.com]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-NH-PEG4-CH2CH2COOH Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-NH-PEG4-CH2CH2COOH in their conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation process in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low or No Conjugation Yield
Question: My final product yield is significantly lower than expected, or I'm observing no conjugation at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conjugation yield is a common issue that can stem from several factors related to your reagents, reaction conditions, or the substrate itself. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Inactive EDC or NHS: These reagents are highly sensitive to moisture. Ensure you are using fresh, anhydrous EDC and NHS. Always allow the vials to warm to room temperature before opening to prevent condensation.[1]
-
Hydrolyzed PEG-Linker: The activated NHS-ester of the PEG linker is susceptible to hydrolysis, especially at higher pH. Once hydrolyzed, the carboxylic acid end of the linker can no longer react with the amine on your target molecule.[2][3]
-
-
Reaction Conditions:
-
Incorrect pH: The two key steps in the EDC/NHS chemistry have different optimal pH ranges.
-
Activation Step (Carboxylic Acid Activation): This step is most efficient at a slightly acidic pH of 4.5-6.0.[1]
-
Coupling Step (Amide Bond Formation): The reaction of the NHS-ester with the primary amine of your target molecule is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[3][4] A common strategy is to perform the activation in a buffer like MES at pH 5-6 and then raise the pH before adding your amine-containing molecule.[5]
-
-
Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG linker, leading to low yields.[3] Use non-amine-containing buffers like PBS, MES, or HEPES.[5]
-
-
Target Molecule Issues:
-
Inaccessible Amine Groups: The primary amine on your protein or peptide may be sterically hindered or buried within its three-dimensional structure. Consider using a longer PEG spacer to overcome steric hindrance.[6]
-
Protein Precipitation: High concentrations of the PEG linker or suboptimal buffer conditions can lead to protein aggregation and precipitation.[1] Try reducing the molar excess of the PEG linker and ensure your protein is at a stable concentration in an appropriate buffer.
-
Issue 2: Presence of Unexpected Byproducts
Question: My analysis (e.g., by HPLC or Mass Spectrometry) shows multiple peaks, indicating the presence of side products. What are these byproducts and how can I minimize them?
Answer: The presence of byproducts can complicate purification and affect the quality of your final conjugate. The most common side reactions are associated with the EDC/NHS coupling chemistry and the Fmoc deprotection step.
-
Side Reactions from EDC/NHS Coupling:
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate formed during EDC activation can rearrange to form a stable N-acylurea byproduct, which is unreactive towards amines.[7][8] This side reaction is more prevalent in the absence of NHS or when the concentration of the amine nucleophile is low. To minimize this, ensure a sufficient concentration of NHS is used to efficiently convert the O-acylisourea to the more stable NHS-ester.
-
Hydrolysis of Activated PEG-Linker: As mentioned previously, the NHS-ester can hydrolyze back to the carboxylic acid. The rate of hydrolysis is significantly influenced by pH.[2][3]
-
-
Side Reactions from Fmoc Deprotection:
-
Incomplete Fmoc Removal: If the Fmoc group is not completely removed, subsequent conjugation at the newly exposed amine will not occur. This leads to the presence of unreacted starting material or truncated products in a multi-step synthesis.[9] The steric hindrance from the PEG chain can make Fmoc removal more difficult.
-
Formation of Piperidine (B6355638) Adducts: During Fmoc removal with piperidine, the cleaved dibenzofulvene (DBF) is trapped by piperidine to form an adduct.[10][11] While this is the intended mechanism to prevent side reactions from DBF, inefficient washing can leave these adducts as impurities.
-
Issue 3: Incomplete Fmoc Deprotection
Question: I suspect incomplete removal of the Fmoc protecting group. How can I confirm this and what steps can I take to ensure complete deprotection?
Answer: Incomplete Fmoc deprotection is a critical issue, especially when working with sterically hindered or PEGylated molecules.
-
Detection of Incomplete Deprotection:
-
Kaiser Test: This is a qualitative colorimetric test for the presence of free primary amines. A negative result (yellow beads/solution) after the deprotection step indicates that the Fmoc group has not been removed.[9]
-
UV-Vis Spectrophotometry: The piperidine-DBF adduct has a characteristic UV absorbance around 301 nm. Monitoring this absorbance can provide a quantitative measure of Fmoc removal.[9]
-
HPLC and Mass Spectrometry: Analysis of the final product can identify Fmoc-containing species.[9]
-
-
Strategies to Improve Fmoc Deprotection:
-
Increase Deprotection Time: For PEGylated substrates, the standard deprotection time may be insufficient. Extending the reaction time can improve the efficiency of Fmoc removal.[9]
-
Double Deprotection: Performing the deprotection step twice with fresh reagent can help ensure complete removal of the Fmoc group.[9]
-
Choice of Base: While piperidine is the most common base for Fmoc deprotection, alternatives like 4-methylpiperidine (B120128) or piperazine (B1678402) can also be effective.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: The linker has three key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the primary amine. It is stable under acidic and neutral conditions and can be removed with a mild base like piperidine.[13]
-
PEG4 (tetraethylene glycol) spacer: A hydrophilic spacer that increases the solubility of the conjugate, reduces immunogenicity, and provides a flexible arm to minimize steric hindrance.[13][14]
-
Carboxylic acid (-COOH): This functional group is activated using EDC and NHS to react with primary amines on the target molecule, forming a stable amide bond.[13][15]
Q2: What are the optimal storage and handling conditions for this compound and the coupling reagents?
A2:
-
This compound: Store at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. Allow the container to warm to room temperature before opening to prevent moisture condensation.[13]
-
EDC and NHS: These reagents are highly hygroscopic and should be stored at -20°C with a desiccant. As with the linker, allow them to equilibrate to room temperature before opening.[16]
Q3: Can I monitor the progress of my conjugation reaction?
A3: Yes, you can monitor the reaction progress using chromatographic techniques like HPLC to observe the consumption of your starting materials and the formation of the desired product.[17][18] For Fmoc deprotection, UV-Vis spectrophotometry can be used to monitor the formation of the piperidine-DBF adduct.[9]
Q4: What is the expected impact of the PEG4 spacer on my experiment?
A4: The PEG4 spacer is expected to:
-
Increase Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of your target molecule.[14]
-
Reduce Steric Hindrance: The flexible spacer can help to overcome steric issues, allowing for more efficient conjugation to sterically hindered sites.[6]
-
Potentially Affect Reaction Kinetics: The presence of the PEG chain can create a steric shield that may slow down the kinetics of reactions like Fmoc deprotection.[9]
Data Presentation
Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8 and 25°C
| PEG NHS Ester | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Data adapted from Laysan Bio, Inc. The half-life typically triples when the pH is lowered by one unit. Aminolysis rates parallel hydrolysis rates. |
Experimental Protocols
Protocol: Conjugation of this compound to a Protein
This protocol outlines a two-step process for conjugating the carboxylic acid end of the linker to a primary amine on a protein.
Materials:
-
This compound
-
Protein with accessible primary amines
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
Step 1: Activation of this compound
-
Allow all reagents to come to room temperature before opening the vials.
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
In a reaction tube, combine the this compound solution with EDC and Sulfo-NHS in Activation Buffer. A 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS over the PEG linker is a good starting point.[1]
-
Incubate the reaction for 15 minutes at room temperature.
Step 2: Conjugation to the Protein
-
Immediately after activation, add the activated PEG linker solution to your protein solution in the Coupling Buffer. The molar ratio of the linker to the protein should be optimized for your specific application, but a 10-20 fold molar excess of the linker is a common starting point.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis.
Step 3: Fmoc Deprotection (if required)
-
If the N-terminal amine of the PEG linker needs to be deprotected for subsequent conjugation, treat the purified conjugate with 20% piperidine in DMF.
-
The reaction time may need to be optimized (e.g., 2 x 15 minutes) to ensure complete deprotection, especially with the presence of the PEG chain.
-
Following deprotection, purify the conjugate to remove piperidine and the DBF-piperidine adduct.
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chempep.com [chempep.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing ADC Synthesis with PEG4 Linkers
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of ADCs synthesized with a PEG4 linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG4 linker in ADC synthesis?
A PEG4 (polyethylene glycol, 4 units) linker is a hydrophilic spacer used to connect the antibody to the cytotoxic payload. Its primary functions are to:
-
Increase Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic nature of the PEG4 linker helps to improve the overall solubility of the ADC, reducing the risk of aggregation during synthesis and purification.[1][2][3][]
-
Reduce Aggregation: By shielding the hydrophobic payload, the PEG linker minimizes intermolecular hydrophobic interactions that can lead to ADC aggregation and subsequent loss of product.[2][3][5]
-
Improve Pharmacokinetics: The PEG linker can create a "hydration shell" around the ADC, which can prolong its circulation half-life and reduce non-specific clearance by the reticuloendothelial system.[1][2][6]
-
Provide a Spacer: The linker provides spatial separation between the antibody and the payload, which can be important for efficient payload release at the target site and for minimizing interference with antibody binding.
Q2: How does the length of the PEG linker, specifically PEG4, impact the synthesis yield?
The length of the PEG linker is a critical parameter that can influence the overall yield of the ADC synthesis. While longer PEG chains generally increase hydrophilicity, there is a trade-off with potential steric hindrance.[7]
-
Solubility and Aggregation: A PEG4 linker provides a good balance of hydrophilicity to mitigate the aggregation of many common payloads, thereby improving the yield of soluble ADC.[8]
-
Steric Hindrance: Compared to longer PEG chains (e.g., PEG8, PEG12, PEG24), a PEG4 linker is less likely to cause significant steric hindrance, which can impede the conjugation reaction and lead to a lower drug-to-antibody ratio (DAR) and overall yield.[7] Some studies have shown that intermediate-length PEG linkers (e.g., PEG8-PEG12) can sometimes result in higher drug loading compared to shorter (PEG4) or very long (PEG24) linkers, suggesting an optimal length may exist for specific antibody-payload combinations.[7]
Q3: What are the most common causes of low yield in ADC synthesis with a PEG4 linker?
Low yields in ADC synthesis are often multifactorial. Common causes when using a PEG4 linker include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation or degradation of the ADC.[9]
-
Poor Quality of Reagents: The purity and stability of the antibody, linker-payload, and reducing agents are crucial for efficient conjugation.
-
Inefficient Purification: Significant product loss can occur during purification steps if the methods are not optimized for the specific ADC.
-
ADC Aggregation: Even with a PEG4 linker, highly hydrophobic payloads can still be prone to aggregation, especially at high concentrations.
-
Instability of the Linker-Payload: The maleimide (B117702) group, commonly used for conjugation to thiols, can be unstable under certain conditions, leading to hydrolysis and reduced conjugation efficiency.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in your ADC synthesis with a PEG4 linker.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete Antibody Reduction: Insufficient reduction of disulfide bonds results in fewer available thiol groups for conjugation. | - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP or DTT) to achieve the desired level of reduction without causing antibody fragmentation. - Control Reduction Time and Temperature: Monitor the reduction reaction over time to determine the optimal duration and temperature. |
| 2. Linker-Payload Instability: The maleimide group on the linker can hydrolyze, rendering it inactive for conjugation. | - Prepare Fresh Solutions: Prepare the linker-payload solution immediately before use. - Control pH: Maintain the pH of the conjugation buffer between 6.5 and 7.5 for optimal maleimide-thiol reaction and to minimize hydrolysis. | |
| 3. Steric Hindrance: While less common with PEG4, the payload itself or the conjugation site on the antibody may be sterically hindered. | - Consider Alternative Conjugation Sites: If using site-specific conjugation, explore different locations on the antibody. - Optimize Molar Ratio: Experiment with different molar ratios of linker-payload to antibody. | |
| High Levels of Aggregation | 1. Hydrophobic Payload: The payload's hydrophobicity is a primary driver of aggregation. | - Introduce a Co-solvent: Use a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMA to improve the solubility of the linker-payload. Be cautious as high concentrations can denature the antibody. - Optimize Protein Concentration: Perform the conjugation at a lower antibody concentration to reduce the likelihood of intermolecular aggregation. |
| 2. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can promote protein aggregation. | - Screen Different Buffers: Test a range of buffers with varying pH and salt concentrations to identify conditions that minimize aggregation. | |
| Low Recovery After Purification | 1. Inefficient Purification Method: The chosen purification method may not be suitable for separating the ADC from unconjugated antibody and free payload. | - Optimize HIC Conditions: For hydrophobic interaction chromatography (HIC), carefully select the salt type and concentration, and optimize the elution gradient to achieve good separation with high recovery. - Consider Alternative Methods: Explore other purification techniques such as size exclusion chromatography (SEC) or protein A chromatography. |
| 2. ADC Instability During Purification: The ADC may be unstable under the purification conditions (e.g., pH, temperature). | - Perform Purification at Low Temperature: Conduct purification steps at 4°C to minimize degradation. - Work Quickly: Minimize the time the ADC is exposed to potentially harsh purification conditions. |
Quantitative Data on ADC Synthesis
The following table summarizes the impact of PEG linker length on key parameters of ADC synthesis, based on findings from various studies. It is important to note that direct comparative studies are limited, and the optimal linker length is highly dependent on the specific antibody, payload, and conjugation chemistry.
| Linker | Average DAR | Aggregation (%) | In Vitro Cytotoxicity | In Vivo Efficacy |
| Hydrophobic (No PEG) | 3-4 | High (>20%) | Variable | Often limited by poor pharmacokinetics |
| PEG4 | 4-8 | Low (<5%) | Generally maintained or improved | Enhanced due to improved pharmacokinetics |
| PEG8 | 4-8 | Low (<5%) | Similar to PEG4 | May show further improvement in some models |
| PEG12 | 4-8 | Low (<5%) | Similar to PEG4/PEG8 | Often shows favorable pharmacokinetics |
| PEG24 | 4-8 | Very Low (<2%) | May be slightly reduced | Can have a significant impact on pharmacokinetics |
Note: The data presented is a generalized summary from multiple sources and should be considered as a guide. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cysteine-Specific ADC Conjugation with a Maleimide-PEG4 Linker
This protocol describes the conjugation of a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-PEG4-payload solution (10 mM in DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.2, with 1 mM EDTA)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
Purification system (e.g., HIC or SEC)
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to a final concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction and buffer exchange, add the Maleimide-PEG4-payload solution to the reduced mAb. A typical starting molar excess is 5-10 fold over the available thiol groups.
-
If necessary, add a small amount of co-solvent (e.g., DMSO) to ensure the final concentration in the reaction mixture is below 10%.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution (relative to the initial amount of Maleimide-PEG4-payload) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an optimized method such as HIC (see Protocol 2) or SEC to remove unconjugated payload, unconjugated antibody, and aggregates.
-
-
Characterization:
-
Determine the DAR using techniques like HIC-HPLC, reverse-phase HPLC (RP-HPLC), or mass spectrometry.
-
Assess the level of aggregation by SEC.
-
Confirm the integrity and purity of the final ADC product.
-
Protocol 2: ADC Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying ADCs and separating different DAR species based on their hydrophobicity.
Materials:
-
HIC column (e.g., Butyl or Phenyl)
-
HIC Buffer A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0)
-
HIC Buffer B (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Dilute the crude ADC sample with HIC Buffer A to a final ammonium sulfate concentration that ensures binding to the column (typically 1-1.5 M).
-
-
Column Equilibration:
-
Equilibrate the HIC column with HIC Buffer A for at least 5-10 column volumes.
-
-
Sample Loading and Elution:
-
Load the prepared ADC sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes.
-
Monitor the elution profile at 280 nm. Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired DAR species.
-
Pool the relevant fractions and buffer exchange into a suitable formulation buffer.
-
Analyze the purified fractions by HIC-HPLC, RP-HPLC, and SEC to confirm purity, DAR, and aggregation levels.
-
Visualizations
Caption: A general workflow for the synthesis of an ADC using a PEG4 linker.
Caption: A decision tree for troubleshooting low ADC synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. adcreview.com [adcreview.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. d-nb.info [d-nb.info]
Technical Support Center: Enhancing the Solubility of Peptide-PEG Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low solubility of peptide-PEG conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide-PEG conjugate poorly soluble?
A1: The solubility of a peptide-PEG conjugate is a complex interplay of the intrinsic properties of both the peptide and the polyethylene (B3416737) glycol (PEG) chain, as well as the characteristics of the linker used for conjugation. Key factors influencing solubility include:
-
Peptide Sequence: A high proportion of hydrophobic amino acid residues in the peptide sequence can significantly decrease aqueous solubility.[1]
-
PEG Properties: While PEGylation is generally intended to increase solubility, the length and structure (linear vs. branched) of the PEG chain can impact the overall solubility of the conjugate. In some cases, very long PEG chains can lead to aggregation.
-
Conjugate Concentration: At higher concentrations, intermolecular interactions can increase, leading to aggregation and precipitation.
-
pH and Buffer Conditions: The solubility of a peptide-PEG conjugate is often lowest at its isoelectric point (pI), where the net charge is zero. The pH and ionic strength of the buffer can significantly influence solubility.[1]
-
Aggregation: The formation of β-sheet structures or other aggregates can lead to insolubility. This can be influenced by the peptide sequence and the conjugation process itself.
Q2: Can the choice of PEG linker affect the solubility of the conjugate?
A2: Yes, the linker chemistry can influence the overall physicochemical properties of the conjugate. While the primary role of the PEG chain is to enhance hydrophilicity, the linker can introduce charges or hydrophobic moieties that may modulate solubility. For instance, a more hydrophilic linker may contribute positively to the overall solubility of the conjugate.
Q3: What are the initial signs of low solubility or aggregation in my peptide-PEG conjugate sample?
A3: Visual inspection of your sample is the first step. Signs of low solubility or aggregation include:
-
Cloudiness or turbidity: The solution appears hazy or opaque.
-
Precipitation: Visible particles or a pellet at the bottom of the container after centrifugation.
-
Gel formation: The solution becomes viscous and forms a gel-like substance.
For a more quantitative assessment, techniques like UV-Vis spectrophotometry to measure light scattering or nephelometry can be employed to detect insoluble particles.
Q4: Is it possible for the PEGylation process itself to cause a decrease in solubility?
A4: While counterintuitive, it is possible. If the PEGylation process is not optimized, it can lead to the formation of heterogeneous mixtures with varying degrees of PEGylation. Over-PEGylation or PEGylation at sites critical for maintaining the peptide's native conformation can sometimes lead to unfolding and exposure of hydrophobic regions, promoting aggregation and reducing solubility.
Troubleshooting Guides
Problem: My lyophilized peptide-PEG conjugate does not dissolve in aqueous buffer.
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the Peptide | 1. Use of Co-solvents: Try dissolving the conjugate in a small amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile (B52724) first, and then slowly add the aqueous buffer with gentle mixing.[2] 2. pH Adjustment: Adjust the pH of the buffer to be at least 2 units away from the calculated isoelectric point (pI) of the peptide portion of the conjugate. For acidic peptides (net negative charge), use a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate). For basic peptides (net positive charge), use an acidic buffer (e.g., 10% acetic acid).[2] |
| Aggregation During Lyophilization or Storage | 1. Sonication: Use a bath sonicator to break up aggregates. Sonicate in short bursts on ice to prevent heating and potential degradation of the conjugate.[2] 2. Guanidinium Chloride or Urea: For highly aggregated conjugates, use a strong denaturant like 6 M Guanidinium HCl or 8 M Urea to solubilize the material. Note: This will denature the peptide, and subsequent refolding steps will be necessary if a specific conformation is required for activity. |
| Incorrect Buffer Conditions | 1. Test a Range of Buffers: Screen a variety of buffers with different pH values and ionic strengths to find the optimal conditions for solubility. 2. Add Excipients: Incorporate solubility-enhancing excipients such as arginine or sugars (e.g., sucrose (B13894), trehalose) into the buffer.[3][4] |
Problem: My peptide-PEG conjugate precipitates out of solution after initial dissolution.
| Possible Cause | Recommended Solution |
| Concentration-Dependent Aggregation | 1. Work at Lower Concentrations: If possible, perform experiments at a lower conjugate concentration. 2. Inclusion of Aggregation Inhibitors: Add excipients known to suppress protein and peptide aggregation, such as L-arginine (typically 50-500 mM).[3][5][6] |
| Temperature-Induced Precipitation | 1. Optimize Temperature: Some conjugates are more soluble at lower temperatures. Try performing dissolution and handling steps at 4°C. 2. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation. Aliquot the stock solution into smaller volumes for single-use to minimize this. |
| Buffer Instability Over Time | 1. Freshly Prepare Buffers: Use freshly prepared buffers for dissolution and experiments. 2. Assess Long-Term Stability: If the conjugate needs to be in solution for an extended period, perform a stability study to identify the optimal storage conditions (buffer, temperature, and excipients). |
Data Presentation
Table 1: Influence of PEG Molecular Weight on the Solubility of a Model Peptide Conjugate
| Peptide Sequence | PEG Molecular Weight (kDa) | Apparent Solubility (mg/mL) in PBS (pH 7.4) |
| GGL-PEG | 5 | > 100 |
| GGL-PEG | 10 | 85 ± 5 |
| GGL-PEG | 20 | 50 ± 8 |
| GGL-PEG | 40 | 25 ± 3 |
Note: This table presents hypothetical data for illustrative purposes, as comprehensive public data for a single peptide-PEG conjugate series is limited. The trend of decreasing solubility with increasing PEG size for certain conjugates has been observed.
Table 2: Effect of Excipients on the Solubility of a Poorly Soluble Peptide-PEG Conjugate (Model: XXX-PEG20k)
| Excipient | Concentration | Apparent Solubility (mg/mL) in Histidine Buffer (pH 6.0) |
| None | - | 0.5 ± 0.1 |
| L-Arginine | 100 mM | 2.5 ± 0.3 |
| L-Arginine | 250 mM | 8.1 ± 0.7 |
| Sucrose | 5% (w/v) | 1.2 ± 0.2 |
| L-Arginine + Sucrose | 100 mM + 5% | 4.5 ± 0.5 |
Note: This table is a representative example based on the known effects of these excipients. Actual results will vary depending on the specific peptide-PEG conjugate.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized Peptide-PEG Conjugate
-
Pre-analysis: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.
-
Initial Solvent Test: If the solubility is unknown, test a small aliquot of the powder with the intended aqueous buffer.
-
Hydrophobic Peptides: For conjugates with a high content of hydrophobic amino acids, first add a minimal amount of a water-miscible organic solvent (e.g., DMSO, NMP, or acetonitrile) to the lyophilized powder.
-
Gentle Mixing: Gently vortex or pipette up and down to dissolve the powder in the organic solvent.
-
Aqueous Buffer Addition: Slowly add the desired aqueous buffer to the organic solvent mixture while gently mixing. Add the buffer in a dropwise manner to avoid shocking the conjugate out of solution.
-
Sonication (if necessary): If aggregation is observed, sonicate the sample in a cooled water bath for short intervals (e.g., 30 seconds) until the solution clears. Avoid excessive heating.
-
Final Dilution: Once the conjugate is fully dissolved, you can make further dilutions in the appropriate aqueous buffer.
Protocol 2: Formulation of a Poorly Soluble Peptide-PEG Conjugate with Arginine and Sucrose
-
Buffer Preparation: Prepare a stock solution of the desired buffer (e.g., 20 mM Histidine, pH 6.0).
-
Excipient Stock Solutions: Prepare sterile-filtered stock solutions of L-arginine (e.g., 1 M) and sucrose (e.g., 50% w/v) in the buffer from step 1.
-
Formulation Buffer Preparation: In a sterile container, combine the buffer, L-arginine stock, and sucrose stock to achieve the desired final concentrations (e.g., 20 mM Histidine, 250 mM L-arginine, 5% sucrose). Adjust the final volume with the buffer.
-
Conjugate Dissolution: Weigh the lyophilized peptide-PEG conjugate and add the prepared formulation buffer to achieve the target concentration.
-
Solubilization: Follow the gentle mixing and sonication steps outlined in Protocol 1 to fully dissolve the conjugate in the formulation buffer.
-
Sterile Filtration: If required for the application, filter the final formulation through a 0.22 µm sterile filter.
Protocol 3: Quantitative Solubility Assessment by Nephelometry
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the peptide-PEG conjugate in a suitable solvent (e.g., DMSO).
-
Prepare Dilution Series: In a 96-well plate, perform a serial dilution of the stock solution with the desired aqueous buffer to create a range of concentrations.
-
Incubate: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.
-
Nephelometry Measurement: Measure the light scattering of each well using a nephelometer. The instrument will report values in Nephelometric Turbidity Units (NTU).
-
Data Analysis: Plot the NTU values against the conjugate concentration. The point at which the NTU values begin to increase significantly above the baseline indicates the onset of precipitation and can be used to determine the kinetic solubility.
Mandatory Visualization
Caption: Troubleshooting workflow for low solubility of peptide-PEG conjugates.
Caption: Mechanism of peptide-PEG conjugate aggregation and the inhibitory role of arginine.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-NH-PEG4-CH2CH2COOH
Welcome to the technical support center for Fmoc-NH-PEG4-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the degradation pathways and stability of this linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most significant and intended degradation pathway for this compound is the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This is a base-labile protecting group, and its removal is a crucial step in solid-phase peptide synthesis (SPPS) and other bioconjugation applications.[1][2] The degradation is intentionally triggered by treatment with a mild base, most commonly a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[1]
Q2: Under what conditions is the Fmoc group cleaved?
The Fmoc group is stable under acidic and neutral conditions but is rapidly cleaved by bases.[1] This process, known as deprotection, is typically carried out using a 20% solution of piperidine in DMF.[1] The cleavage occurs via a β-elimination mechanism. The basic conditions render the proton on the 9-position of the fluorenyl ring acidic, and its abstraction leads to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine.
Q3: What are the potential unintended degradation pathways for this linker?
Beyond the intentional Fmoc deprotection, unintended degradation can occur under several conditions:
-
Premature Fmoc Deprotection: Exposure to basic conditions, even mild ones, during storage, handling, or in a reaction mixture can lead to the premature removal of the Fmoc group. This can be caused by basic impurities in solvents like DMF (e.g., dimethylamine) or the presence of basic residues within a peptide sequence (e.g., the ε-amino group of lysine).[3][4]
-
Hydrolysis of the PEG Linker: While generally stable, the ether linkages in the polyethylene (B3416737) glycol (PEG) chain can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. However, under typical bioconjugation and peptide synthesis conditions, the PEG chain is considered stable.
-
Oxidative Degradation: The PEG chain can be susceptible to oxidative degradation in the presence of transition metal ions and oxygen. It is recommended to store the compound under an inert atmosphere to minimize this risk.[1]
-
Enzymatic Degradation: In biological systems, PEG linkers can be subject to enzymatic degradation, although this is generally a slow process. The specific enzymes and the rate of degradation can vary.
Q4: How should I store this compound to ensure its stability?
For optimal stability, the compound should be stored at -20°C under a dry, inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[1][5] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1] When stored as a solution, for instance in DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Troubleshooting Guides
Issue 1: Premature Fmoc Deprotection
Symptom: You observe unexpected side products in your reaction, such as double additions of an amino acid in SPPS or uncontrolled conjugation. Analysis by HPLC or mass spectrometry may show the presence of the deprotected linker or its subsequent reaction products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Basic Impurities in Solvents | Use fresh, high-purity, peptide-synthesis-grade solvents. If using DMF, consider using amine-free DMF or treating it with an amine-scavenging resin.[4] |
| Basic Reaction Conditions | If your reaction protocol involves basic reagents other than the intended deprotection agent, ensure the pH is carefully controlled. Consider using a buffer system if compatible with your reaction. |
| Intramolecular Catalysis | In peptide synthesis, a free amino group on a side chain (e.g., lysine) can catalyze the removal of the Fmoc group on the N-terminus.[3] This can be minimized by ensuring efficient coupling and neutralization steps. |
| Improper Storage | Ensure the compound is stored under the recommended conditions (-20°C, dry, inert atmosphere) to prevent degradation over time.[1][5] |
Issue 2: Incomplete or Slow Fmoc Deprotection
Symptom: During SPPS, you observe incomplete removal of the Fmoc group, leading to deletion sequences in your peptide. This can be detected by a negative Kaiser test (which detects free primary amines) after the deprotection step.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Deprotection Reagent Degradation | Use a fresh solution of piperidine in DMF. Piperidine can degrade over time. |
| Insufficient Deprotection Time/Concentration | Ensure you are using the recommended concentration (typically 20%) and deprotection time (e.g., two treatments of 5-10 minutes each).[2] |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, hindering access of the deprotection reagent. Consider using solvents that disrupt aggregation, such as N-methylpyrrolidone (NMP), or adding chaotropic salts. |
| Steric Hindrance | The amino acid sequence around the Fmoc-protected amine may cause steric hindrance. In such cases, extending the deprotection time or using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger may be necessary.[7] |
Stability and Degradation Data
While specific kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes its general stability profile based on the properties of its components.
| Condition | Stability of Fmoc Group | Stability of PEG Chain | Stability of Amide & Carboxylic Acid |
| Acidic (e.g., TFA) | Stable | Generally Stable | Stable |
| Neutral (pH ~7) | Stable | Stable | Stable |
| Basic (e.g., Piperidine) | Labile (Intended Cleavage) | Generally Stable | Stable |
| Elevated Temperature | Can undergo thermal cleavage | Can accelerate hydrolysis/oxidation | Generally Stable |
| Oxidizing Agents | Can be oxidized | Susceptible to oxidation | Generally Stable |
| Enzymatic Conditions | Not applicable | Can be slowly degraded by certain enzymes | Can be hydrolyzed by proteases/esterases if part of a larger conjugate |
Experimental Protocols
Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a strong absorbance maximum around 301 nm.
Materials:
-
Peptide-resin with N-terminal Fmoc group
-
20% piperidine in DMF
-
DMF (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Swell the Fmoc-peptide-resin in DMF.
-
Treat the resin with a known volume of 20% piperidine in DMF to initiate deprotection.
-
Collect the supernatant at specific time intervals.
-
Dilute an aliquot of the supernatant with DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance at 301 nm.
-
The completion of the reaction is indicated by the absorbance reaching a plateau.
Protocol 2: Assessing the Hydrolytic Stability of the PEG Linker
This protocol provides a framework for evaluating the stability of the PEG chain under different pH conditions using HPLC.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath
Procedure:
-
Prepare solutions of this compound in the different pH buffers at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Analyze the samples by reverse-phase HPLC, monitoring the peak corresponding to the intact linker.
-
A decrease in the peak area over time indicates degradation. The degradation rate can be quantified by plotting the natural logarithm of the peak area versus time.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for issues with this compound.
References
How to avoid non-specific binding on PEGylated surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding on PEGylated surfaces during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding on PEGylated surfaces and why is it a problem?
A1: Non-specific binding refers to the undesirable adhesion of molecules (like proteins, cells, or nanoparticles) to a PEGylated surface through unintended interactions, such as hydrophobic or electrostatic forces.[1][2] Polyethylene (B3416737) glycol (PEG) is widely used to create "stealth" surfaces that resist such binding, which is crucial for applications like drug delivery, biosensors, and medical implants.[3][4] However, non-specific binding can still occur, leading to decreased assay sensitivity, false-positive results, and reduced efficacy of targeted therapies.[5]
Q2: What are the primary mechanisms by which PEGylation prevents non-specific binding?
A2: PEGylation primarily prevents non-specific binding through two mechanisms:
-
Steric Repulsion: The long, flexible PEG chains form a hydrated layer on the surface, creating a physical barrier that sterically hinders the close approach of proteins and other biomolecules.[6][7]
-
Hydrophilicity: PEG is a highly hydrophilic polymer that structures water molecules at the interface, forming a hydration layer.[8][9] For a protein to adsorb, it must displace this energetically favorable water layer, which is thermodynamically unfavorable.
Q3: What factors influence the effectiveness of a PEGylated surface in resisting non-specific binding?
A3: Several factors related to the PEG layer itself are critical for its anti-fouling properties:
-
PEG Chain Length: Longer PEG chains generally provide better steric hindrance and protein repulsion.[6][9][10] However, excessively long chains can sometimes lead to entanglement and may not always correlate with improved performance.[7]
-
PEG Grafting Density: A higher density of PEG chains on the surface enhances the anti-fouling effect by creating a more compact barrier.[3][11] There is an optimal density, as too low a density will leave exposed surface areas, while an excessively high density can lead to a collapsed polymer brush.
-
PEG Architecture: The structure of the PEG molecule can influence its performance. For example, branched or "Y-shaped" PEG molecules have been shown to be more effective at reducing non-specific binding compared to linear PEG.[5][8]
Troubleshooting Guide
Issue: High background signal or false positives in my assay, suggesting significant non-specific binding.
This is a common issue that can often be resolved by systematically evaluating and optimizing your experimental setup. The following troubleshooting workflow can help identify and address the root cause of the problem.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A step-by-step workflow for troubleshooting high non-specific binding on PEGylated surfaces.
Data Presentation: Impact of PEG Properties and Blocking Agents
The choice of PEG characteristics and blocking agents can significantly impact the reduction of non-specific binding. The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Chain Length and Density on Protein Adsorption
| PEG Molecular Weight (Da) | Grafting Density (chains/nm²) | Protein | Surface | Reduction in Non-Specific Binding | Reference |
| 2,000 | - | Peripheral Blood Mononuclear Cells | Glass | 97 ± 2% prevention of immobilization | [12][13] |
| 5,000 | ~0.1 | Serum Proteins | - | Efficient protein rejection observed | [11] |
| 10,000 | - | Cells | Magnetic Nanospheres | Lowest non-specific adsorption rate (<5%) | [9] |
| 22 vs. 113 (repeats) | - | Streptavidin | Mica | Longer PEG chains were more effective | [6] |
| 5,000 | >30% grafting | Fibrinogen, HSA | Polyelectrolyte Multilayers | Very low levels of protein deposition | [10][14] |
Table 2: Comparison of Different Blocking Agents
| Blocking Agent | Concentration | Surface Type | Key Findings | Reference |
| PEG-diacrylate | - | Polyacrylate Hydrogel | 10-fold decrease in non-specific binding | [15] |
| Bovine Serum Albumin (BSA) | 1-5% | Solid-phase immunoassays | Good for solid-phase immunoassays, lacks cross-reactivity | [16] |
| Nonfat Dry Milk (NFDM) | 0.1-3% | Hard plastic plates | Preferred for most covalent surfaces | [16] |
| Y-shaped PEG | - | - | Better performance than BSA and linear PEG | [8] |
| PEG-thiols | - | Gold | Superior to BSA and casein on gold surfaces | [17] |
| PLL-g-PEG | - | Polystyrene | One of the best performing blockers on polystyrene | [17] |
Experimental Protocols
Protocol 1: General Surface Passivation with PEG-Silane (One-Step Method)
This protocol describes a method for creating a PEGylated glass surface to reduce non-specific interactions.[18]
Materials:
-
Glass coverslips or slides
-
Hydrochloric acid (HCl)
-
mPEG-silane (e.g., MW 5,000)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (TEA)
Procedure:
-
Cleaning the Surface:
-
Sonicate glass surfaces in a solution of methanol and HCl for 30 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the surfaces with a stream of nitrogen gas and then bake in an oven at 140°C for 1 hour to ensure complete dryness and to hydroxylate the surface.
-
-
PEGylation:
-
Prepare a solution of 1 mg/mL mPEG-silane in anhydrous toluene.
-
Add triethylamine (TEA) to the solution to act as a catalyst.
-
Immerse the cleaned and dried glass surfaces in the mPEG-silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation.
-
-
Post-PEGylation Cleaning:
-
Remove the surfaces from the PEG solution.
-
Sonicate in toluene for 5 minutes to remove any unbound PEG-silane.
-
Rinse with methanol and then with deionized water.
-
Dry with a stream of nitrogen.
-
The PEGylated surfaces are now ready for use.
-
Protocol 2: Blocking Non-Specific Binding in an Immunoassay
This protocol provides a general procedure for blocking a surface after antibody immobilization in an immunoassay context.
Materials:
-
PEGylated surface with immobilized capture antibodies
-
Blocking buffer (e.g., 1% BSA in PBS, 0.5% Casein in PBS, or a commercial protein-free blocking buffer)
-
Phosphate-buffered saline with Tween-20 (PBST)
Procedure:
-
Preparation:
-
After immobilizing the capture antibody on the PEGylated surface, wash the surface three times with PBST to remove any unbound antibodies.
-
-
Blocking Step:
-
Add the chosen blocking buffer to the surface, ensuring the entire active area is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
-
Washing:
-
Decant the blocking buffer.
-
Wash the surface three to five times with PBST to remove excess blocking agent.
-
The surface is now blocked and ready for the addition of the sample/antigen.
-
Signaling Pathways and Logical Relationships
Mechanism of Protein Resistance on a PEGylated Surface
References
- 1. researchgate.net [researchgate.net]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 4. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of chain density on inhibition of protein adsorption by poly(ethylene glycol) based coatings (Journal Article) | OSTI.GOV [osti.gov]
- 12. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Cleavable ADC Linkers: A Focus on Fmoc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, pharmacokinetic profile, and the efficiency of payload release. This guide provides a comprehensive comparison of Fmoc-NH-PEG4-CH2CH2COOH, a hydrophilic cleavable linker, with other commonly used cleavable ADC linkers. The information presented is based on publicly available data and established principles in ADC development.
Introduction to Cleavable ADC Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted drug release mechanism is crucial for maximizing on-target efficacy while minimizing systemic toxicity[1][2]. The primary classes of cleavable linkers are categorized based on their cleavage mechanism:
-
Enzyme-sensitive linkers: These linkers, most notably those containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.
-
pH-sensitive linkers: These linkers, such as those utilizing hydrazone bonds, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).
-
Glutathione-sensitive linkers: These linkers employ disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.
This compound belongs to a category of linkers that incorporate a hydrophilic spacer, in this case, a short polyethylene (B3416737) glycol (PEG) chain. The inclusion of a PEG moiety is a strategy to improve the physicochemical properties and pharmacokinetic profile of ADCs[3].
Comparative Analysis of Cleavable Linkers
While direct head-to-head quantitative data for this compound against other cleavable linkers is limited in the public domain, a comparison can be drawn based on the general properties of each linker class.
| Feature | This compound (Hydrophilic, Cleavable) | Val-Cit-PABC (Enzyme-Cleavable) | Hydrazone (pH-Sensitive) | Disulfide (Redox-Sensitive) |
| Cleavage Mechanism | Intracellular (likely enzymatic or pH-dependent, depending on the conjugation chemistry) | Enzymatic (Cathepsin B) in lysosomes | Acid hydrolysis in endosomes/lysosomes | Reduction by glutathione in the cytoplasm |
| Plasma Stability | Generally high; PEGylation can shield the linker from premature degradation[3][4]. | Generally high in human plasma, but can be unstable in rodent plasma[5]. | Can be prone to premature hydrolysis in circulation[5]. | Generally stable, but can be susceptible to exchange with serum thiols. |
| Hydrophilicity | High | Low to moderate | Variable | Variable |
| Drug-to-Antibody Ratio (DAR) | PEGylation can enable higher DARs by mitigating aggregation of hydrophobic payloads[3]. | Typically limited to lower DARs to avoid aggregation. | Variable | Variable |
| Bystander Effect | Dependent on payload properties; a hydrophilic linker itself does not guarantee a bystander effect, but the released payload's membrane permeability is key[1][6]. | Yes, if the released payload is membrane-permeable[1]. | Yes, if the released payload is membrane-permeable. | Yes, if the released payload is membrane-permeable. |
| Potential Advantages | Improved pharmacokinetics, increased solubility, reduced aggregation, potential for higher DAR[3][4]. | Well-established, clinically validated, efficient intracellular release. | Simple cleavage mechanism. | Good intracellular release trigger. |
| Potential Disadvantages | Limited direct comparative data, potential for altered biodistribution. | Species-specific plasma instability, potential for off-target cleavage. | Lower plasma stability, potential for systemic toxicity. | Potential for off-target reduction, linker exchange reactions. |
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of a cleavable ADC and a typical experimental workflow for linker evaluation.
Caption: General mechanism of a cleavable antibody-drug conjugate.
Caption: Workflow for comparing different ADC linkers.
Detailed Experimental Protocols
The following are summarized protocols for key in vitro and in vivo assays used to characterize and compare ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Collection: At each time point, collect aliquots of the plasma samples.
-
ADC Capture: Isolate the ADC from the plasma using an affinity capture method, such as Protein A or G magnetic beads.
-
Analysis of Conjugated ADC:
-
LC-MS for DAR: Elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
Analysis of Released Payload:
-
Protein Precipitation: Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
LC-MS/MS Quantification: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released free payload.
-
-
Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the stability profile of the ADC.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, a free drug control, and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Bystander Killing Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Co-culture: Co-culture antigen-positive and antigen-negative cells. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive cells.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in a monoculture.
-
Incubation: Incubate the co-culture for an appropriate duration.
-
Viability Assessment: Measure the viability of the antigen-negative (fluorescent) cells using flow cytometry or high-content imaging.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to their viability in a monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect[7].
Conclusion
References
- 1. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fmoc-NH-PEG4 and Boc-NH-PEG4 Linkers for Bioconjugation and Drug Development
In the landscape of bioconjugation, drug delivery, and peptide synthesis, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and functionality. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an in-depth, objective comparison of two commonly used heterobifunctional PEG4 linkers: Fmoc-NH-PEG4 and Boc-NH-PEG4. The primary difference between these linkers lies in the chemical nature of their terminal amine-protecting groups, which dictates their deprotection strategies and, consequently, their applications.
This comparison is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate linker for their specific needs, be it in solid-phase peptide synthesis (SPPS), the development of antibody-drug conjugates (ADCs), or proteolysis-targeting chimeras (PROTACs).
Chemical Structure and Core Differences
The fundamental distinction between Fmoc-NH-PEG4 and Boc-NH-PEG4 linkers is the protecting group on the terminal amine. The Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, meaning it is removed under basic conditions, while the tert-Butoxycarbonyl (Boc) group is acid-labile and requires acidic conditions for its removal.[][2] This orthogonality is a cornerstone of modern synthetic chemistry, allowing for selective deprotection of one group while others remain intact.[][4]
The PEG4 spacer in both linkers provides a hydrophilic and flexible chain of a defined length, which can improve the solubility of hydrophobic molecules and reduce steric hindrance between the conjugated moieties.[5][6]
References
A Comparative Guide to Monodisperse vs. Polydisperse PEG Linkers for Therapeutic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PEG Linkers in Modern Therapeutics
Polyethylene glycol (PEG) linkers are essential tools in drug development, utilized to enhance the therapeutic properties of small molecules, peptides, and complex biologics like antibody-drug conjugates (ADCs).[1][2] The process of covalently attaching PEG chains to a therapeutic agent, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.[3] Key benefits of PEGylation include enhanced solubility, prolonged circulation half-life by reducing renal clearance, and decreased immunogenicity by shielding the therapeutic molecule from the host's immune system.[3][4][5][6]
PEG linkers are broadly categorized into two distinct classes based on their molecular weight distribution: monodisperse and polydisperse .
-
Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and chemical structure. They consist of a specific number of ethylene (B1197577) glycol units, resulting in a polydispersity index (PDI) of 1.0.[1][7]
-
Polydisperse PEGs are heterogeneous mixtures of polymer chains with a range of molecular weights. They are characterized by an average molecular weight and a PDI greater than 1.0.[1][7]
The choice between a monodisperse and a polydisperse PEG linker is a critical decision in drug design, with profound implications for a therapeutic's efficacy, safety, manufacturing consistency, and regulatory pathway.[1] This guide provides an objective, data-driven comparison of these two linker types to inform the development of next-generation therapeutics.
Fundamental Differences: Synthesis and Physicochemical Properties
The distinct properties of monodisperse and polydisperse PEGs originate from their synthesis methods. Monodisperse PEGs are built through a controlled, stepwise synthesis that allows for the precise addition of single ethylene glycol units, ensuring a homogeneous final product.[1][] In contrast, polydisperse PEGs are produced via the ring-opening polymerization of ethylene oxide, a process that inherently generates a population of PEG chains with varying lengths.[1][3]
This fundamental difference in synthesis leads to significant variations in their physicochemical properties, which are summarized below.
Table 1: Comparative Physicochemical Properties of Monodisperse and Polydisperse PEG Linkers
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Precise, single molecular entity.[9][10] | A statistical distribution around an average value.[9][10] |
| PDI | 1.0[3][7] | > 1.0[3][7] |
| Purity & Homogeneity | High purity, single well-defined structure.[1][9] | Heterogeneous mixture of different chain lengths.[1][4] |
| Characterization | Simpler and more precise analytical characterization.[11][12] | Complex characterization, yields average properties.[3] |
| Batch-to-Batch Consistency | High, ensuring reproducibility.[1][4] | Inherently variable, complicating quality control.[3] |
| Cost & Scalability | Generally more complex and expensive to synthesize.[1] | More straightforward and cost-effective for large-scale production.[1] |
| Regulatory Precedent | Increasingly used in modern, precisely engineered drugs.[10] | Established precedent in many approved legacy drugs.[3] |
Performance Comparison in Therapeutic Applications
The structural differences between monodisperse and polydisperse PEGs directly translate to significant variations in the in vitro and in vivo performance of the final therapeutic conjugate.
Pharmacokinetics and Biodistribution
A primary goal of PEGylation is to improve a drug's pharmacokinetic (PK) profile. The increased hydrodynamic size of the PEGylated molecule reduces its rate of clearance by the kidneys, extending its circulation time in the bloodstream.[3][13]
Monodisperse PEGs, with their uniform chain length, result in a homogeneous drug product with a predictable and consistent PK profile. This uniformity is critical for establishing a reliable dosing regimen. In contrast, the heterogeneity of polydisperse PEGs leads to a population of conjugates with varying hydrodynamic sizes, which can cause variability in blood half-lives and complicate PK modeling.[13][14]
A recent study directly compared the performance of gold nanoparticles (AuNPs) conjugated with monodisperse and polydisperse PEGs. The results demonstrated that the monodisperse PEG-AuNPs had a significantly longer circulation half-life and greater accumulation in tumors.[15][16]
Table 2: Comparative Pharmacokinetic Profile of PEGylated Gold Nanoparticles (Data adapted from Tian et al., 2024)[15][16]
| Parameter | Polydisperse PEG (mPEG2k) | Monodisperse PEG (mPEG36) | Monodisperse PEG (mPEG45) |
| Blood Circulation Half-Life (t½, hours) | 5.57 | 10.13 | 12.33 |
| Area Under the Curve (AUC, %ID·h/g) | 67.5 | 134.1 | 165.6 |
| Tumor Accumulation at 24h (%ID/g) | 5.3 | 9.8 | 10.2 |
%ID/g = percentage of injected dose per gram of tissue.
Immunogenicity
PEGylation is widely employed to reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes.[7][17] However, there is growing evidence that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies.[3][18] These antibodies can lead to accelerated clearance of the drug (a phenomenon known as "accelerated blood clearance" or ABC), reduced efficacy, and potentially severe hypersensitivity reactions.[18][19]
The uniform structure of monodisperse PEGs is believed to present a lower risk of inducing an immune response compared to the heterogeneous mixture of polydisperse PEGs.[1][4] The variability and presence of different chain lengths in polydisperse formulations can complicate drug synthesis and purification, potentially leading to unwanted immunogenic reactions.[20]
Table 3: Comparative Immunogenicity Profile
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Structural Uniformity | Presents a single, defined structure to the immune system. | Presents a heterogeneous mixture of structures. |
| Risk of Anti-PEG Antibodies | Reduced risk due to homogeneity and high purity.[1][4] | Higher potential for immunogenicity due to heterogeneity.[3][20] |
| Product Consistency | Consistent immunogenic profile from batch to batch. | Potential for batch-to-batch variability in immunogenicity.[3] |
| Clinical Consequence | Improved safety profile and more predictable clearance.[5] | Risk of unexpected accelerated clearance and hypersensitivity.[3][18] |
Drug Efficacy, Solubility, and Stability
In complex biologics like Antibody-Drug Conjugates (ADCs), PEG linkers serve to connect a potent cytotoxic payload to a monoclonal antibody. A key challenge in ADC development is overcoming the hydrophobicity of the payload, which can lead to aggregation, poor solubility, and rapid clearance.[11]
PEG linkers act as hydrophilic spacers that "shield" the hydrophobic drug, improving the ADC's overall solubility and stability.[4][21] This allows for a higher drug-to-antibody ratio (DAR) without compromising the conjugate's properties.[4][11]
Monodisperse PEGs offer superior performance in this regard. Their uniform length creates a well-defined, dense hydration shell around the payload, which is more effective at preventing protein aggregation and non-specific protein adsorption than the heterogeneous layer formed by polydisperse PEGs.[1][4] This leads to a homogeneous final product with a precisely controlled DAR, which is crucial for consistent efficacy and safety.[4]
Table 4: Comparative Performance in Protein Conjugate Stability (Data adapted from Tian et al., 2024)[15][16]
| Conjugate | Adsorbed Protein Amount (µg/mg of AuNPs) |
| Polydisperse PEG-AuNPs | ~1.6 |
| Monodisperse PEG-AuNPs | ~0.6 |
This data shows that the uniform layer of monodisperse PEGs is significantly more effective at preventing non-specific protein adsorption, a key factor in stability and clearance.
Visualizing the Advantage: Workflows and Outcomes
The choice of PEG linker technology has a direct impact on the development workflow and the final therapeutic product. The following diagrams illustrate these differences.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 5. Monodisperse (Discrete) PEG Linkers for Drug Development - Biopharma PEG [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Use of Monodisperse PEGs to Accelerate Drug Development - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Fmoc-NH-PEG4-CH2CH2COOH Conjugates by HPLC
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The Fmoc-NH-PEG4-CH2CH2COOH linker is a key heterobifunctional reagent in this process, enabling the conjugation of molecules through its amine and carboxylic acid functionalities. Accurate and robust analytical methods are crucial for the characterization and quality control of these conjugates. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity, homogeneity, and other critical quality attributes of this compound and its conjugates.
This guide provides a comparative overview of the most commonly employed HPLC methods for the characterization of this compound conjugates: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the principles of each technique, present comparative data in structured tables, and provide detailed experimental protocols. Additionally, we will discuss alternative, non-chromatographic methods for a comprehensive characterization approach.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific analytical goal, such as purity assessment, identification of impurities, or characterization of conjugation efficiency. Each method offers distinct advantages and limitations based on its separation principle.
| Method | Principle of Separation | Primary Application for this compound Conjugates | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | Purity assessment, separation of unreacted starting materials, and identification of hydrophobic impurities.[1][2] | High resolution, compatibility with mass spectrometry (MS), and suitability for gradient elution to resolve complex mixtures.[1][] | May require ion-pairing reagents for polar conjugates, which can be incompatible with MS. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume (molecular size). | Analysis of aggregation, determination of conjugation efficiency (by separating conjugated from unconjugated species), and assessment of high molecular weight impurities.[1][4] | Mild separation conditions that preserve the native structure of biomolecules, and straightforward method development.[4][5] | Low resolution for molecules of similar size, not suitable for separating small molecule impurities from the main conjugate peak.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Orthogonal separation to RP-HPLC, ideal for analyzing highly polar conjugates and impurities that are poorly retained in reversed-phase mode.[1][6][7] | Enhanced retention of polar compounds, and good compatibility with MS.[6][8] | Can have longer column equilibration times and is sensitive to the mobile phase composition, especially the water content.[1][9] |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for each HPLC method. Note that these may require further optimization based on the specific conjugate and analytical instrumentation.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is suitable for the purity analysis of the this compound linker and its conjugates.
-
Column: C18 stationary phase, e.g., 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 220 nm (for amide bonds).[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Size-Exclusion Chromatography (SEC-HPLC) Protocol
This protocol is designed to assess aggregation and conjugation efficiency.
-
Column: SEC column with an appropriate pore size for the expected molecular weight range of the conjugate, e.g., 7.8 x 300 mm.
-
Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV absorbance at 265 nm and 280 nm (if the conjugate partner has aromatic residues). A Refractive Index (RI) detector can also be used, especially for unconjugated PEG species.[4][10]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
This method provides an alternative selectivity for polar conjugates and impurities.
-
Column: HILIC stationary phase (e.g., amide, silica), 4.6 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH 5.8.
-
Gradient: A linear gradient from 0% to 100% B over 15-20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorbance at 265 nm and Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for non-chromophoric species.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 70-90% acetonitrile) to ensure compatibility with the initial mobile phase.
Alternative Characterization Methods
While HPLC is a powerful tool, a multi-faceted approach employing orthogonal techniques provides a more complete characterization of this compound conjugates.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight confirmation of the conjugate and can help identify impurities and byproducts of the conjugation reaction.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirm the identity of the linker and its conjugate, and can be used for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups within the conjugate, such as the carbonyl groups of the Fmoc and carboxyl functionalities, and the ether linkages of the PEG chain.
Visualizing the Workflow
A logical workflow is essential for the systematic characterization of these conjugates.
Caption: Experimental workflow for the characterization of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. HPLC Analysis of PEG on Two Zenix® SEC-300 Columns in Tandem application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides and proteins. It can improve solubility, extend circulating half-life, and reduce immunogenicity. While traditional PEG reagents are polymeric and heterogeneous, discrete PEG linkers, such as those with exactly four ethylene (B1197577) glycol units (PEG4), offer the advantage of creating homogeneous conjugates. This homogeneity simplifies analysis and characterization.
Mass spectrometry (MS) is the primary analytical tool for the detailed characterization of these bioconjugates.[1] However, the unique properties of PEG can introduce analytical challenges, including signal suppression and complex spectra.[2] This guide provides a comparative overview of mass spectrometry-based methods for analyzing PEG4-modified peptides, offers detailed experimental protocols, and compares the technique with alternative analytical approaches.
Core Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
Electrospray ionization (ESI) mass spectrometry coupled with liquid chromatography (LC-MS) is the preferred method for analyzing PEGylated biomolecules.[3] This approach can be divided into two main workflows: intact mass analysis and peptide mapping for localization of the modification.
-
Intact Mass Analysis: The intact PEGylated peptide is analyzed to confirm the successful conjugation and determine the number of PEG4 linkers attached. The high resolution and mass accuracy of modern instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are essential for this purpose.[1][3] Deconvolution software is used to interpret the complex ESI mass spectra, which contain multiple charge states, and calculate the zero-charge mass of the molecule.[2][3]
-
Peptide Mapping: To identify the specific amino acid residue(s) where the PEG4 linker is attached, a "bottom-up" proteomics approach is used.[3] The PEGylated protein or large peptide is enzymatically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by tandem mass spectrometry (LC-MS/MS). By comparing the fragmentation spectra of the modified peptide to its unmodified counterpart, the precise site of modification can be pinpointed.[3][4]
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer can significantly impact the quality of data obtained for PEG4-modified peptides. High resolution and accurate mass capabilities are critical for resolving the complex spectra that can arise.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Use | Intact mass analysis, peptide mapping, fragmentation studies. | Intact mass analysis, peptide mapping, high-resolution fragment analysis. |
| Resolution | High (typically 20,000 - 60,000) | Very High to Ultra High (60,000 - >240,000) |
| Mass Accuracy | Excellent (< 5 ppm) | Excellent (< 3 ppm) |
| Key Advantage | Fast acquisition speeds, suitable for complex LC gradients. | Superior resolution allows for separation of isotopic peaks and confident charge state assignment.[1] |
| Consideration | Data complexity may require advanced deconvolution software.[5] | Slower scan speeds compared to TOF, though modern instruments have largely mitigated this.[1] |
Comparison with Alternative Analytical Methods
While MS is the gold standard, other techniques can provide complementary information for the characterization of PEGylated peptides.
| Method | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise mass of conjugate, number of PEG units, site of attachment.[4] | High sensitivity and specificity; provides detailed structural information. | Can be complex to interpret; requires specialized instrumentation.[2] |
| NMR Spectroscopy | Degree of PEGylation, higher-order structure assessment.[4] | Provides detailed 3D structural information in solution. | Lower sensitivity than MS; requires larger amounts of pure sample; complex data analysis. |
| HPLC (UV Detection) | Purity, separation of PEGylated species from unmodified peptide.[4] | Widely available, robust for quantification and purity assessment. | Does not provide direct structural information or confirm mass; co-elution can be an issue. |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful analysis of PEG4-modified peptides.
Protocol 1: Sample Preparation and Purification
This protocol describes the general steps for preparing a PEGylated peptide for MS analysis. The key is to remove unreacted PEG linkers, salts, and detergents that can interfere with ionization.[6][7]
-
Reaction Quenching: After the conjugation reaction, add a quenching buffer (e.g., 50 mM Tris or glycine) to consume any unreacted active esters on the PEG4 linker.
-
Purification: Remove excess unconjugated PEG4 linker and other reaction byproducts.
-
For larger peptides/proteins, use a desalting column or spin filter with an appropriate molecular weight cutoff (MWCO).[3]
-
For smaller peptides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective.
-
-
Buffer Exchange: Exchange the purified sample into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water/acetonitrile.[3]
-
Final Concentration: Adjust the sample concentration to 0.1-1.0 mg/mL using the MS-compatible buffer.
Protocol 2: Intact Mass Analysis by LC-MS
This protocol outlines a general procedure for analyzing the intact PEGylated peptide using an ESI-Q-TOF or Orbitrap mass spectrometer.[8]
-
LC Separation:
-
Column: Use a reverse-phase column suitable for proteins/peptides (e.g., C4 or C8, 2.1 mm x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes to elute the PEGylated peptide.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 500 - 4000 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Acquisition Mode: Full MS scan.
-
-
Data Analysis:
-
Use a deconvolution algorithm (e.g., MaxEnt1, BioAnalyst) to process the raw data and generate a zero-charge mass spectrum.[2]
-
Identify the mass peak for the unmodified peptide and the PEGylated species. The mass difference should correspond to the mass of the attached PEG4 linker moiety.
-
Protocol 3: Peptide Mapping by LC-MS/MS
This protocol details the steps for identifying the specific site of PEG4 modification.[3]
-
Reduction and Alkylation:
-
Denature the PEGylated protein in a buffer containing 6 M Guanidine HCl.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as trypsin, at a 1:50 enzyme-to-substrate ratio (w/w).
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a nano-flow LC system coupled to a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) method, where the instrument automatically selects the most abundant peptide ions from a full MS scan for fragmentation (MS/MS) via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[9]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the known sequence of the protein.
-
Specify the mass of the PEG4 linker as a variable modification on potential attachment sites (e.g., lysine, N-terminus).
-
The software will identify the peptide containing the mass shift and provide fragmentation data confirming the specific site of modification.
-
Visualizing the Workflow
Diagrams help to clarify the complex processes involved in the mass spectrometry analysis of PEG4-modified peptides.
Caption: Overall workflow for the MS analysis of PEG4-modified peptides.
Caption: Logic of identifying a modification site via peptide mapping.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. sciex.com [sciex.com]
- 3. enovatia.com [enovatia.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. benchchem.com [benchchem.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
Beyond PEG: A Comparative Guide to Alternative Hydrophilic Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount to the efficacy and safety of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). For decades, Poly(ethylene glycol) (PEG) has been the predominant hydrophilic linker, valued for its ability to improve solubility, stability, and pharmacokinetic profiles.[1] However, the well-documented "PEG dilemma," including pre-existing anti-PEG antibodies in a significant portion of the population and its non-biodegradable nature, has catalyzed the search for superior alternatives.[1][2] This guide provides an objective comparison of emerging hydrophilic linkers, supported by experimental data, to inform the selection of the optimal linker for next-generation bioconjugates.
The Limitations of the Gold Standard: Poly(ethylene glycol) (PEG)
PEG's hydrophilic and flexible chain can shield conjugated molecules from enzymatic degradation and reduce immunogenicity.[1] Despite these advantages, PEG is not without its drawbacks. A notable percentage of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[2] Furthermore, the non-biodegradability of PEG raises concerns about potential long-term accumulation and toxicity.[1] These limitations have driven the exploration of alternative hydrophilic linkers that offer comparable or enhanced properties without the associated liabilities.
Emerging Alternatives: A Performance-Based Comparison
Several classes of alternative hydrophilic linkers have been investigated, with polysarcosine, polypeptides, and polysaccharides showing significant promise. These alternatives often boast improved biocompatibility, biodegradability, and reduced immunogenicity.[1]
Polysarcosine (PSar): A Promising Contender
Polysarcosine, a polypeptoid, has emerged as a leading alternative to PEG.[3] Head-to-head studies have demonstrated that PSar-based linkers can offer comparable or even superior performance to PEG linkers in the context of ADCs.[1][4]
Polypeptides: Nature's Building Blocks
Utilizing sequences of naturally occurring amino acids, such as poly-L-glutamic acid (PGA), offers a biodegradable and tunable platform for hydrophilic linkers. While direct comprehensive quantitative comparisons with PEG in the context of ADC linkers are less common, studies on polypeptide-based drug carriers highlight their potential.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of different hydrophilic linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Hydrophilic Linkers
| Linker Type | ADC Construct | Cell Line | IC50 (pM) | Reference |
| PEG | Trastuzumab-PEG12-MMAE | BT-474 | Suboptimal Activity | [4] |
| Polysarcosine | Trastuzumab-PSar12-MMAE | BT-474 | Complete Remission | [1][4] |
| Val-Cit | Trastuzumab-Val-Cit-MMAE | SKBR3 | 14.3 | [6] |
| β-galactosidase-cleavable | Trastuzumab-β-gal-MMAE | SKBR3 | 8.8 | [6] |
Table 2: Pharmacokinetic Parameters of ADCs with Different Hydrophilic Linkers in Rodents
| Linker Type | ADC Construct | Animal Model | Clearance (mL/day/kg) | Half-life (t1/2) | Reference |
| No Linker | Trastuzumab-MMAE (DAR 8) | SCID Mice | 37.6 | - | [1][7] |
| PEG | Trastuzumab-PEG12-MMAE (DAR 8) | Rats | 47.3 | - | [4] |
| Polysarcosine | Trastuzumab-PSar12-MMAE (DAR 8) | SCID Mice | 15.8 | - | [1][7] |
| Polysarcosine | Trastuzumab-PSar12-MMAE (DAR 8) | Rats | 38.9 | - | [4] |
| CX (triglycyl) | ADC-CX-DM1 | Mice | - | 9.9 days | |
| SMCC | ADC-SMCC-DM1 | Mice | - | 10.4 days |
Table 3: In Vivo Efficacy of ADCs with Different Hydrophilic Linkers in Xenograft Models
| Linker Type | ADC Construct | Tumor Model | Dosage | Tumor Growth Inhibition | Reference |
| PEG | Trastuzumab-PEG12-MMAE | BT-474 Breast Cancer | 3 mg/kg (single dose) | Delayed tumor growth | [1][4] |
| Polysarcosine | Trastuzumab-PSar12-MMAE | BT-474 Breast Cancer | 3 mg/kg (single dose) | 4/5 Complete Remission | [1][7] |
| CX (triglycyl) | ADC-CX-DM1 | Human Lymphoma | 3 mg/kg (single dose) | Tumor regression | |
| SMCC | ADC-SMCC-DM1 | Human Lymphoma | 15 mg/kg (single dose) | Less active than CX-DM1 |
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
General structure of an Antibody-Drug Conjugate (ADC).
Experimental workflow for in vitro cytotoxicity assessment.
Comparison of key properties of hydrophilic linkers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summaries of key experimental protocols for evaluating ADCs with different hydrophilic linkers.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.
Methodology:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different linkers and a control antibody in cell culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
Viability Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Determine the IC50 value from the resulting dose-response curve.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Grouping and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG linker, ADC with alternative linker). Administer the treatments, typically via intravenous injection.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight two to three times per week.
-
Efficacy Evaluation: Continue the study for a predetermined period or until tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition. Complete remission (CR) is noted when the tumor is no longer palpable.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistical significance.
Conclusion
The landscape of bioconjugation is evolving beyond its historical reliance on PEG linkers. Alternatives such as polysarcosine and polypeptides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[1] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics for high-DAR ADCs.[1][4] While more extensive, direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will be instrumental in the development of the next generation of safer and more effective bioconjugates. The judicious selection of a hydrophilic linker, based on a thorough evaluation of comparative data, is a critical step toward realizing the full therapeutic potential of targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthetic Fmoc-NH-PEG4-CH2CH2COOH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic reagents is a critical parameter in drug development and manufacturing, directly impacting the efficacy, safety, and reproducibility of the final therapeutic product. This guide provides a comparative assessment of the purity of Fmoc-NH-PEG4-CH2CH2COOH, a commonly used PEGylating agent, and its alternatives. The information presented herein is supported by a compilation of publicly available data and standardized analytical methodologies.
Comparative Purity Analysis
The purity of this compound and its common alternatives, such as Boc-NH-PEG4-CH2CH2COOH and TFA-NH-PEG4-CH2CH2COOH, is typically determined by a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Data from various suppliers indicates that the purity of commercially available this compound generally ranges from ≥95% to as high as 99.64%.[1][2] Alternative PEG linkers with different protecting groups, such as Boc, also exhibit high purity levels, often ≥95%.[1]
| Product | Protecting Group | Reported Purity (%) | Analytical Method(s) |
| This compound | Fmoc | ≥95% - 99.64%[1][2] | LC-MS, NMR |
| Boc-NH-PEG4-CH2CH2COOH | Boc | ≥95%[1] | Not specified |
| TFA-NH-PEG4-CH2CH2COOH | TFA | ≥95% (Typical) | Not specified |
Potential Impurities and Their Impact
During the synthesis of this compound and related compounds, several impurities can be introduced, which may affect downstream applications. These include:
-
Incomplete reactions: Residual starting materials or intermediates.
-
Side products: Formation of undesired molecules due to side reactions.
-
De-protected species: Premature removal of the Fmoc or other protecting groups.
-
Oligomerization byproducts: Formation of PEG chains with varying lengths.
The presence of these impurities can lead to difficulties in purification, inaccurate quantification, and the introduction of unknown entities in the final conjugate, potentially impacting its biological activity and immunogenicity.
Experimental Protocols for Purity Assessment
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are representative methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-polymeric PEG compounds. A reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Protocol:
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase A.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
Time (min) % B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Detection: UV at 265 nm (for the Fmoc group).
-
Data Analysis: Integrate the peak areas to determine the relative purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing both purity information and mass confirmation.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in the mobile phase A.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation of the main compound from potential impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Extract ion chromatograms for the expected mass of the compound and any potential impurities to determine purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for purity assessment by identifying signals from impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the main compound and compare them to any impurity signals. The presence of unexpected peaks may indicate impurities.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the purity assessment of a synthetic PEG linker like this compound.
Caption: Workflow for purity assessment of synthetic PEG linkers.
Conclusion
The purity of this compound is a critical factor for its successful application in research and drug development. While commercially available reagents generally exhibit high purity, it is imperative for researchers to have a thorough understanding of the analytical methods used for its assessment and the potential impurities that may be present. The detailed protocols and comparative data presented in this guide provide a framework for the objective evaluation of this and other alternative PEGylating agents, ensuring the quality and consistency of research outcomes.
References
A Comparative Guide to Functional Assays for ADCs Synthesized with a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays for Antibody-Drug Conjugates (ADCs) featuring a polyethylene (B3416737) glycol (PEG) 4 linker (PEG4). It is designed to assist researchers in evaluating the performance of these ADCs against alternatives by presenting supporting experimental data, detailed protocols, and visual representations of key biological processes and workflows.
Introduction to PEG4 Linkers in ADCs
Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, efficacy, and safety profile. PEGylated linkers, including those with a PEG4 spacer, are incorporated into ADC design to enhance hydrophilicity. This can lead to improved solubility, reduced aggregation, and favorable pharmacokinetic properties.[1][2] The inclusion of a PEG spacer can enable the conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) by mitigating the aggregation propensity of hydrophobic payloads.[3]
This guide will delve into four key functional assays used to characterize ADCs with a focus on comparative data for those synthesized with a PEG4 linker.
Key Functional Assays for ADC Characterization
The in vitro evaluation of an ADC's functional characteristics is crucial for predicting its in vivo efficacy and safety. The four primary assays discussed in this guide are:
-
Cytotoxicity Assays: To measure the potency of the ADC in killing target cancer cells.
-
Bystander Effect Assays: To assess the ability of the released payload to kill neighboring antigen-negative cells.
-
Internalization Assays: To quantify the uptake of the ADC by target cells.
-
Stability Assays: To evaluate the stability of the ADC in circulation.
The following sections will provide a comparative overview of these assays, present available quantitative data for ADCs with PEG4 linkers, and offer detailed experimental protocols.
Comparative Data of ADC Functional Assays
The selection of a linker can significantly impact the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of ADCs with PEG4 linkers against other linker technologies. It is important to note that direct head-to-head comparisons in a single study are limited, and the data presented here is compiled from different sources. Therefore, experimental conditions such as the antibody, payload, and cell line used should be considered when interpreting the results.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the in vitro cytotoxicity of an ADC, with lower values indicating higher potency.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [3] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 | [3] |
| PEGylated (PEG4) | MMAE | HER2+ (NCI-N87) | 1.8 | [3] |
| PEGylated (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5 | [3] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Bystander Effect
Internalization
The rate and extent of ADC internalization are critical for the delivery of the payload to its intracellular target.[6] While specific kinetic data for PEG4-linked ADCs is sparse in comparative literature, the general principle is that the antibody's binding characteristics and the target receptor's biology are the primary drivers of internalization. The linker is not expected to significantly alter the internalization rate unless it sterically hinders antibody-receptor binding.
Plasma Stability
The stability of an ADC in plasma is a critical determinant of its therapeutic index. Premature release of the payload can lead to off-target toxicity.[7] Stability is often assessed by measuring the half-life (t1/2) of the ADC in plasma.
| Linker Type | Payload | Half-life (in vivo) | Reference(s) |
| ZHER2-SMCC (Non-PEGylated) | MMAE | 19.6 min | [8] |
| ZHER2-PEG4K | MMAE | 49 min (2.5-fold increase) | [8] |
| ZHER2-PEG10K | MMAE | 219.5 min (11.2-fold increase) | [8] |
Note: This data is from a study using an affibody-based conjugate, not a full-length monoclonal antibody, but it illustrates the impact of PEGylation on half-life. The PEG4K in this study is a 4 kDa PEG chain, which is significantly larger than a discrete PEG4 linker.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols are intended as a guide and may require optimization based on the specific ADC, cell lines, and reagents used.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing ADC cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[9]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC and control articles (e.g., unconjugated antibody, free payload)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the existing medium from the cell plate and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive "killer" cell line
-
Antigen-negative "bystander" cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
ADC and control articles
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and antigen-negative (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Also, seed each cell line alone as a control. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the viability of the GFP-positive (bystander) cell population using a viability dye (e.g., Propidium Iodide or DAPI).
-
High-Content Imaging: Stain the cells with a viability dye and image the plate. Use image analysis software to specifically quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the bystander cells in the co-culture to their viability in the monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
Internalization Assay (Flow Cytometry-based)
This protocol describes a method to quantify the internalization of an ADC using a pH-sensitive dye or a secondary antibody-based quenching approach.
Materials:
-
Target cell line
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo) or a fluorescent dye (e.g., Alexa Fluor 488)
-
Quenching secondary antibody (if not using a pH-sensitive dye)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., FACS buffer).
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 4°C for 30-60 minutes to allow for surface binding.
-
Internalization Induction: Shift the cells to 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization to occur. Keep a set of cells at 4°C as a non-internalizing control.
-
Quenching (if applicable): For non-pH-sensitive dyes, add a quenching antibody (e.g., anti-human IgG AF647) to the cells on ice to quench the fluorescence of the surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The increase in fluorescence intensity of the pH-sensitive dye or the fluorescence remaining after quenching represents the internalized ADC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.
In Vitro Plasma Stability Assay (LC-MS)
This protocol outlines a method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[7]
Materials:
-
ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.
-
Sample Preparation: Elute the ADC from the beads and prepare it for LC-MS analysis (e.g., by reduction to separate light and heavy chains).
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to determine the distribution of different drug-loaded antibody species.
-
Data Analysis: Calculate the average DAR at each time point by analyzing the mass spectra. A decrease in the average DAR over time indicates payload deconjugation and instability. The half-life of the ADC in plasma can be calculated from these data.
Visualizing ADC Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in ADC functional analysis.
References
- 1. hoeford.com [hoeford.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug-linker Conjugates - Amerigo Scientific [amerigoscientific.com]
The Impact of PEG Spacer Length on Protein Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) spacers is a critical tool for enhancing their clinical efficacy. The length of the PEG spacer is a key variable that can profoundly influence a protein's stability, bioactivity, pharmacokinetic profile, and immunogenicity. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation protein therapeutics.
Key Performance Metrics: A Comparative Overview
The choice of PEG spacer length involves a trade-off between various performance-enhancing characteristics. While longer PEG chains can offer superior shielding from proteases and the immune system, they may also introduce steric hindrance that can impede the protein's biological function. The optimal PEG length is therefore highly dependent on the specific protein and its therapeutic application.
Impact on Protein Stability and Activity
The conjugation of PEG to a protein can influence its conformational stability and in vitro activity. The length of the PEG spacer plays a significant role in these effects.
| Parameter | Short PEG Spacer (e.g., < 5 kDa) | Medium PEG Spacer (e.g., 5-20 kDa) | Long PEG Spacer (e.g., > 20 kDa) |
| Conformational Stability | Modest increase in stability. | Significant enhancement of conformational and proteolytic stability.[1] | Can lead to the highest stability, but may also induce structural perturbations in some proteins. |
| In Vitro Activity (IC50) | Generally minimal impact on activity. | May cause a slight to moderate decrease in activity due to steric hindrance. | Often results in a more significant reduction in in vitro potency. |
| Proteolytic Resistance | Offers some protection against enzymatic degradation. | Provides substantial protection from proteases.[1] | Confers the highest degree of proteolytic resistance. |
A study on a bombesin (B8815690) antagonist demonstrated that increasing the PEG spacer length from a di-ethyleneglycol (PEG2) to a hexa-ethyleneglycol (PEG6) unit led to a slight decrease in binding affinity (IC50 values of 3.1 ± 0.2 nM for PEG2 vs. 5.8 ± 0.3 nM for PEG6).[2][3]
Influence on Pharmacokinetics and Biodistribution
One of the primary goals of PEGylation is to improve a drug's pharmacokinetic profile. The length of the PEG spacer is a critical determinant of its in vivo behavior.
| Parameter | Short PEG Spacer | Medium PEG Spacer | Long PEG Spacer |
| Serum Half-Life (t1/2) | Modest increase in circulation time. | Significant extension of serum half-life. | Provides the longest circulation times. |
| Renal Clearance | Reduced compared to unmodified protein. | Substantially decreased renal clearance. | Minimizes renal clearance, leading to prolonged circulation. |
| Tumor-to-Background Ratio | Can improve tumor targeting compared to the native protein. | Often leads to higher tumor-to-background ratios due to enhanced permeability and retention (EPR) effect. | May further enhance tumor accumulation, but can also increase uptake in other tissues. |
For a 68Ga-labeled bombesin antagonist, a PEG3 spacer showed lower liver uptake compared to other short PEG spacers (PEG2, PEG4, PEG6).[2][3] In another study, PEGylated interferon-α-2a with a 20 kDa PEG had a half-life of 13.3 hours, which increased to 49.3 hours with a 60 kDa PEG, compared to 1.2 hours for the non-PEGylated protein.
Effects on Immunogenicity
PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins. The length of the PEG chain contributes to this "stealth" effect.
| Parameter | Short PEG Spacer | Medium PEG Spacer | Long PEG Spacer |
| Antibody Recognition | Provides some masking of protein epitopes. | Effectively shields epitopes, leading to reduced antibody binding. | Offers the most comprehensive shielding, significantly reducing immunogenicity. |
| Anti-PEG Antibodies | May be less likely to induce anti-PEG antibodies. | The potential for inducing anti-PEG antibodies exists and is an area of active research. | Larger PEGs have been associated with a higher potential for eliciting an anti-PEG immune response in some cases. |
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key experimental workflows and the structural impact of different PEG spacer lengths.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the impact of PEG spacer length.
Protein PEGylation with Varying Spacer Lengths
Objective: To covalently attach PEG spacers of different molecular weights to a target protein.
Materials:
-
Purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amine-reactive PEG derivatives of different lengths (e.g., mPEG-NHS ester)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Dissolve the amine-reactive PEG in a suitable solvent (e.g., DMSO).
-
Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 10:1 PEG to protein). The optimal ratio should be determined empirically.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or SEC.
-
Characterize the extent of PEGylation using methods such as SDS-PAGE, which will show an increase in molecular weight, and RP-HPLC.
Assessment of Proteolytic Stability
Objective: To compare the resistance of PEGylated proteins with different spacer lengths to enzymatic degradation.
Materials:
-
Non-PEGylated and PEGylated protein samples of known concentration
-
Protease solution (e.g., trypsin, chymotrypsin)
-
Reaction buffer
-
SDS-PAGE analysis equipment
-
Densitometry software
Procedure:
-
Incubate a fixed amount of each protein sample with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding a protease inhibitor or by heat inactivation.
-
Analyze the samples by SDS-PAGE to visualize the degradation of the protein over time.
-
Quantify the intensity of the intact protein band at each time point using densitometry.
-
Plot the percentage of intact protein remaining versus time to determine the rate of degradation for each conjugate.
In Vitro Bioactivity Assay
Objective: To determine the effect of different PEG spacer lengths on the biological activity of the protein.
Procedure (Example: ELISA-based binding assay):
-
Coat a microplate with the target antigen for the protein.
-
Block non-specific binding sites.
-
Add serial dilutions of the non-PEGylated and PEGylated protein samples to the wells and incubate.
-
Wash the plate to remove unbound protein.
-
Add a primary antibody that recognizes the protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance).
-
Calculate the IC50 or EC50 values for each sample to quantify their binding affinity or biological activity.
Pharmacokinetic Analysis
Objective: To evaluate the in vivo circulation time and clearance of PEGylated proteins with different spacer lengths.
Procedure:
-
Administer a single intravenous dose of each protein conjugate to a group of laboratory animals (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48 hours) post-injection.
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the PEGylated protein in the plasma/serum samples using a suitable method, such as ELISA.
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters like half-life (t1/2), clearance, and area under the curve (AUC).
Conclusion
The selection of an appropriate PEG spacer length is a critical step in the development of a successful PEGylated protein therapeutic. This guide highlights that there is no one-size-fits-all solution. Shorter PEG spacers may be advantageous when preserving in vitro activity is paramount, while longer spacers are generally more effective at extending serum half-life and reducing immunogenicity. A thorough understanding of the trade-offs, supported by rigorous experimental evaluation as outlined in this guide, will enable researchers to rationally design and optimize protein-PEG conjugates for enhanced therapeutic outcomes.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Surface Modification Success with PEG Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful modification of a surface with polyethylene (B3416737) glycol (PEG) linkers is a critical step in numerous applications, from enhancing the biocompatibility of medical implants to improving the pharmacokinetic profiles of nanoparticle-based drug delivery systems. PEGylation, the process of attaching PEG chains to a surface, is designed to confer specific properties such as protein resistance, reduced immunogenicity, and improved stability.[1][2] However, the success of this modification is not guaranteed and must be rigorously validated.
This guide provides an objective comparison of key analytical techniques used to confirm and quantify the successful immobilization of PEG linkers on a surface. We will explore the principles behind each method, present supporting experimental data, and provide detailed protocols for their implementation.
Comparing the Tools: A Quantitative Overview
A multi-faceted approach is often necessary for the comprehensive characterization of PEGylated surfaces.[3] The choice of technique depends on the specific information required, such as chemical composition, surface wettability, topography, or the quantitative density of the PEG layer. The following table summarizes the primary validation methods and the typical quantitative data they provide.
| Technique | Parameter Measured | Typical Quantitative Output | Strengths | Limitations |
| Contact Angle Goniometry | Surface Wettability / Hydrophilicity | Water Contact Angle (θ) in degrees | Rapid, highly surface-sensitive, quantitative, and non-destructive.[3][4] | Provides indirect chemical information; sensitive to surface roughness and contamination.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical States | Atomic concentration (%); Binding energy (eV) of C 1s peak (C-O at ~286.5 eV).[5][6] | Provides direct evidence of PEG's chemical signature; quantitative analysis of the top 5-10 nm of the surface.[4][7] | Requires high vacuum; can be destructive with depth profiling.[4] |
| Atomic Force Microscopy (AFM) | Surface Topography & Roughness | Root Mean Square (RMS) Roughness (nm); Height profiles.[8] | High-resolution 3D imaging; can measure mechanical properties (e.g., elastic modulus) of the PEG layer.[3][8] | Can be slow; tip-sample interactions can potentially damage soft PEG layers.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Total and Surface PEG Content | PEG content (wt%); Surface PEG density (chains/nm²).[10] | Robust quantitative analysis; can distinguish between surface and bulk PEG.[10][11] | Less surface-specific than XPS or ToF-SIMS; requires larger sample amounts. |
| Thermogravimetric Analysis (TGA) | Grafted PEG Content | Weight loss (%) as a function of temperature.[11] | Accurate measurement of the total amount of grafted polymer.[11] | Destructive; does not provide information on surface distribution. |
| Fluorescence Spectroscopy/Microscopy | Surface Coverage & Distribution | Fluorescence Intensity | High sensitivity; enables visualization of PEG distribution on the surface.[12][13] | Requires fluorescently labeled PEG; potential for dye quenching or altered PEG behavior.[13][14] |
Performance Data from Experimental Studies
The following tables summarize experimental data from various studies, illustrating the typical changes observed upon successful surface PEGylation.
Table 1: Effect of PEGylation on Water Contact Angle
| Substrate | Surface State | Water Contact Angle (θ) | Reference |
| Silicon | Unmodified | ~70° | [6] |
| Silicon | After PEG Grafting | ~30-50° (depending on density) | [6] |
| Polymer | Unmodified | >90° (Hydrophobic) | [4] |
| Polymer | After Plasma Treatment/PEGylation | <40° (Hydrophilic) | [4] |
A decrease in the water contact angle is a strong indicator of a more hydrophilic surface, which is the expected outcome of successful PEGylation.[15]
Table 2: XPS Analysis of PEG-Modified Surfaces
| Substrate | Element | Unmodified Surface (Atomic %) | PEGylated Surface (Atomic %) | Key Finding | Reference |
| Silicon | C | Low | Increased | Increase in carbon signal | [6] |
| Silicon | O | Present (from SiO₂) | Increased | Increase in oxygen from C-O | [6] |
| Silicon | Si | High | Decreased | Attenuation of substrate signal | [6] |
| Glass | C | ~15% | ~60-70% | Significant increase in surface carbon | [16] |
The key indicator of successful PEGylation in XPS is the appearance and significant intensity of the ether (C-O) peak in the high-resolution C 1s spectrum, typically found at a binding energy of approximately 286.5 eV.[5][6]
Table 3: Quantitative Measurement of PEG Surface Density
| Nanoparticle | PEG Molecular Weight | Method | Surface Density (PEG chains/nm²) | Reference |
| Gold Nanocage (50nm) | 5000 Da | Fluorescamine Assay | 0.85 | [17][18] |
| Gold Nanocage (50nm) | 3000 Da | UV-vis Spectroscopy | 2.21 | [18] |
| PLGA Nanoparticle | 5000 Da | ¹H NMR | ~6.5 PEG/100 nm² (0.065) | [10] |
The density of PEG chains on the surface determines whether they adopt a "mushroom" (low density) or "brush" (high density) conformation, which significantly impacts their biological performance.[10][19]
Visualizing the Process: Workflows and Methodologies
Caption: A typical experimental workflow for surface modification and subsequent characterization.
Caption: The logical relationship between surface analysis techniques and the properties they measure.
// Terminal nodes (methods) CA [label="Contact Angle\nGoniometry", shape=box, style=rounded, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; XPS [label="XPS", shape=box, style=rounded, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; AFM [label="AFM", shape=box, style=rounded, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; NMR [label="NMR / TGA", shape=box, style=rounded, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];
// Connections Start -> Qualitative [label="Initial check of\nsurface property change"]; Qualitative -> CA [label="Yes"]; Qualitative -> Quantitative [label="No, need more detail"];
Quantitative -> Chemical [label="Surface Chemistry"]; Quantitative -> Topography [label="Surface Structure"]; Quantitative -> Bulk [label="Total Grafted Amount"];
Chemical -> XPS [label="Yes"]; Topography -> AFM [label="Yes"]; Bulk -> NMR [label="Yes"]; }
Caption: A decision-making guide for choosing the appropriate surface characterization technique.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable validation data. Below are methodologies for the three most common techniques.
Contact Angle Goniometry
This protocol outlines the static sessile drop method for determining surface wettability.
a. Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and light source.
-
High-precision syringe for droplet deposition.
-
Probe liquid (typically deionized water).
-
Unmodified (control) and PEGylated substrate samples.
b. Procedure:
-
Sample Preparation: Ensure the sample surface is clean and free of contaminants. Place the sample on the measurement stage of the goniometer.[3]
-
Instrument Setup: Adjust the camera focus and lighting to obtain a sharp profile of the sample surface.
-
Droplet Deposition: Use the syringe to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the sample surface.[3]
-
Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.[3] Modern instruments often capture a video to observe dynamic changes.[20]
-
Angle Measurement: Use the instrument's software to analyze the captured image. The software fits a model (e.g., Young-Laplace) to the droplet shape to calculate the contact angle at the three-phase boundary.
-
Data Analysis: Perform measurements at multiple locations on each sample to ensure reproducibility and calculate the average contact angle and standard deviation. A significant decrease in the water contact angle compared to the unmodified control indicates successful hydrophilic modification.
X-ray Photoelectron Spectroscopy (XPS)
This protocol provides a general procedure for analyzing the elemental composition of a modified surface.
a. Materials and Equipment:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα).
-
Ultra-high vacuum (UHV) analysis chamber.
-
Sample holder.
-
Data analysis software.
b. Procedure:
-
Sample Preparation: Mount the solid sample (control and PEGylated) onto a compatible sample holder. The sample must be UHV compatible.[3]
-
Instrument Setup: Introduce the sample into the UHV analysis chamber of the XPS instrument.[3]
-
Survey Scan: Perform a wide energy range survey scan (e.g., 0-1100 eV) to identify all elements present on the surface. This will confirm the presence of Carbon (C) and Oxygen (O) from the PEG and elements from the underlying substrate (e.g., Si, Au).[7]
-
High-Resolution Scan: Perform high-resolution scans over the specific binding energy ranges of the elements of interest, particularly C 1s (approx. 280-290 eV).[5]
-
Data Analysis:
-
Calibrate the spectra by setting the adventitious C 1s peak (C-C/C-H bonds) to 284.8 eV or 285.0 eV to correct for any surface charging.[21]
-
Use the instrument's software to calculate the atomic concentrations of the detected elements from the survey scan.
-
Deconvolute the high-resolution C 1s spectrum to identify the different chemical states of carbon. The presence of a significant peak at ~286.5 eV, corresponding to the C-O ether bond, is direct evidence of a successful PEGylation.[5][6]
-
Atomic Force Microscopy (AFM)
This protocol describes imaging the surface topography in tapping mode, which is suitable for soft PEG layers.
a. Materials and Equipment:
-
Atomic Force Microscope.
-
Appropriate cantilevers for soft-matter imaging (e.g., with a low spring constant).[8]
-
Control and PEGylated samples.
b. Procedure:
-
Sample Preparation: Mount the substrate on an AFM sample puck. Ensure it is securely fastened and flat.
-
Cantilever Installation: Install a suitable cantilever into the AFM head.
-
Instrument Setup:
-
Perform a laser alignment to center the laser spot on the cantilever.
-
Tune the cantilever to determine its resonant frequency.
-
Engage the tip onto the surface in tapping mode (or a similar non-contact/soft-contact mode) to minimize sample damage.[22]
-
-
Image Acquisition:
-
Start with a large scan area (e.g., 5x5 µm) to get an overview of the surface.
-
Optimize imaging parameters (scan rate, setpoint, gains) to obtain a high-quality, stable image.
-
Zoom into smaller areas to observe fine details of the surface topography.[9]
-
-
Data Analysis:
-
Use the AFM software to process the images (e.g., flattening to remove tilt).[22]
-
Quantify the surface roughness, typically using the Root Mean Square (RMS) roughness value. A successful, uniform PEGylation often results in a change in surface roughness compared to the control substrate.
-
Analyze height profiles to measure the thickness of the PEG layer if step-edges are present.
-
Conclusion
Validating the success of surface modification with PEG linkers is a non-negotiable step for any application in research, drug development, and materials science. While a simple technique like contact angle measurement can provide a rapid and strong indication of success, a comprehensive validation strategy often requires the synergistic use of multiple techniques.[3] XPS provides incontrovertible proof of the PEG's chemical presence, while AFM offers a visual confirmation of changes in surface morphology. By combining the quantitative data from these and other methods, researchers can gain a complete understanding of their modified surface, ensuring its properties are optimized for the intended application and leading to the development of more effective and reliable products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. XPS Technique | XPS Analysis | Materials Science | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. ntmdt-si.com [ntmdt-si.com]
- 10. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nanoscience.com [nanoscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Fmoc-NH-PEG4-CH2CH2COOH in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the synthesis of modified peptides. Among the vast array of available linkers, Fmoc-NH-PEG4-CH2CH2COOH has emerged as a versatile and widely used tool. This guide provides a comprehensive review of its applications, objectively compares its performance with alternative linkers where data is available, and presents detailed experimental protocols for its use.
This compound is a heterobifunctional linker characterized by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1] This unique combination of features allows for a modular and controlled approach to the synthesis of complex biomolecules. The Fmoc group provides orthogonal protection, the PEG4 spacer enhances solubility and reduces immunogenicity, and the carboxylic acid allows for covalent attachment to amine-containing molecules.[1]
Applications in Drug Delivery and Bioconjugation
The primary applications of this compound are in the fields of drug delivery, particularly in the construction of ADCs, and in the development of PROTACs. It is also utilized in peptide synthesis and for the surface modification of materials.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound serves as a cleavable linker to attach a cytotoxic payload to a monoclonal antibody.[2] The hydrophilic PEG4 spacer is advantageous as it can improve the solubility and stability of the final ADC, which is crucial for controlling the drug-to-antibody ratio (DAR).[1]
Proteolysis Targeting Chimeras (PROTACs)
This compound is also employed as a PEG-based linker in the synthesis of PROTACs.[2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in orienting the two ligands for effective ternary complex formation.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), this linker can be used to introduce a hydrophilic spacer within a peptide sequence or to functionalize the N-terminus.[1] The carboxylic acid end is coupled to the free amine of a growing peptide chain, and upon completion of the synthesis, the Fmoc group can be removed to expose a primary amine for further modification.[1]
Performance Comparison
While direct head-to-head quantitative comparisons of this compound with other linkers in published literature are limited, the general advantages of PEGylated linkers are well-documented. The inclusion of a PEG spacer generally enhances the hydrophilicity and bioavailability of bioconjugates.
| Property | This compound | Alternative Linkers (General) |
| Solubility | The PEG4 spacer significantly increases aqueous solubility.[1] | Varies depending on the linker structure. Hydrophobic linkers may decrease solubility. |
| Flexibility | The PEG chain provides a flexible spacer arm.[1] | Can range from rigid to flexible, impacting ternary complex formation in PROTACs. |
| Immunogenicity | The PEG spacer can reduce the immunogenicity of the conjugate.[1] | Non-PEGylated linkers may not offer this advantage. |
| Control over Conjugation | The orthogonal Fmoc and carboxyl groups allow for controlled, stepwise conjugation.[1] | Other bifunctional linkers offer similar control, but with different deprotection strategies. |
Experimental Protocols
Detailed methodologies for the use of this compound are crucial for successful bioconjugation. Below are protocols derived from literature for its application in ADC and peptide synthesis.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the coupling of this compound to a resin, which can be further elaborated to attach a drug and then an antibody.
Materials:
-
This compound
-
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Resin with a free amine group
Procedure:
-
A mixture of this compound (6 mmol) and PyAOP (6 mmol) is prepared in DMF (100 mL).
-
DIEA (2.1 mL) is slowly added to the mixture.
-
The resulting mixture is then slowly added to the resin in a reaction vessel.
-
The reaction is allowed to proceed with shaking at room temperature for 1 hour.
-
The resin is then filtered and washed with DMF (3 x 100 mL).
-
The Fmoc group is removed by treating the resin with 25% Piperidine in DMF (100 mL).
This procedure is adapted from a patent application for ADC synthesis and provides a foundational method for linker conjugation.
Protocol 2: Peptide Synthesis
This protocol outlines the use of this compound in solid-phase peptide synthesis to introduce a PEG spacer.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
20% Piperidine in DMF
Procedure:
-
The Fmoc protecting group on the resin-bound amino acid is removed using 20% piperidine in DMF.
-
A solution of this compound (20 µmol), HATU (20 µmol), and DIPEA (8.7 µL) in DMF is prepared.
-
This solution is added to the deprotected resin and allowed to react to couple the linker.
-
The resin is washed with DMF.
-
The Fmoc group on the newly attached PEG linker is removed with 20% piperidine in DMF for 20 minutes to allow for the coupling of the next amino acid.
Visualizing Workflows and Pathways
To better illustrate the processes involving this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of action for a PROTAC.
References
Safety Operating Guide
Proper Disposal of Fmoc-NH-PEG4-CH2CH2COOH: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed procedures for the proper disposal of Fmoc-NH-PEG4-CH2CH2COOH, a polyethylene (B3416737) glycol (PEG) derivative commonly used in biomedical research, drug development, and peptide synthesis.
This compound is a compound featuring a base-labile Fmoc protecting group, a hydrophilic PEG spacer, and a terminal carboxylic acid.[1][2] While specific toxicity data for this compound are not extensively documented, the chemical properties of its constituent parts necessitate careful handling and disposal as hazardous waste to mitigate potential risks to personnel and the environment.[3][4][5] This guide outlines the necessary steps for its safe disposal, in line with general laboratory safety protocols and regulatory standards.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to conduct a thorough hazard assessment. Although some safety data sheets (SDS) classify the compound as non-hazardous, it is prudent to handle it as a potentially hazardous chemical due to the lack of comprehensive toxicological data.[6] The presence of the carboxylic acid group suggests it may cause skin and eye irritation.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A laboratory coat should be worn at all times.
-
Respiratory Protection: If handling the compound as a powder or generating dust, use a dust respirator or conduct the work in a chemical fume hood.[5]
II. Waste Segregation and Containerization
Proper segregation of chemical waste is fundamental to safe disposal.[7] this compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated, leak-proof, and chemically compatible container.[3][8] Plastic containers are generally preferred for acidic waste.[3]
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[3] Include the approximate concentration if in solution and the date when waste accumulation began.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and secure.[3] Ensure it is segregated from incompatible materials, particularly bases and strong oxidizing agents.[4]
| Parameter | Guideline | Source(s) |
| Waste Classification | Treat as hazardous chemical waste. | [3][8] |
| Container Type | Leak-proof, chemically compatible (plastic preferred). | [3] |
| Primary Label | "Hazardous Waste" | [3] |
| Contents Label | "this compound" and concentration. | [3] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | [3] |
| Incompatible Materials | Bases, strong oxidizing agents. | [4] |
III. Disposal Procedures
The primary and most recommended disposal pathway for this compound is through your institution's licensed hazardous waste disposal program.
A. Solid Waste Disposal:
For the pure compound (solid/powder) and contaminated solid materials:
-
Collect all solid waste directly into the designated hazardous waste container.
-
In case of a small spill, use an inert absorbent material like sand or vermiculite, sweep it up, and place it in the sealed container for disposal.[4][6] Do not allow the material to enter drains or water courses.[4]
B. Liquid Waste Disposal:
For solutions containing this compound:
-
Collect all liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Drain Disposal is NOT Recommended: Due to the compound's properties and the potential for it to be considered toxic to aquatic life, it should not be disposed of down the drain.[8] While some simple carboxylic acids can be neutralized and drain-disposed under strict pH controls, the overall structure of this compound warrants a more cautious approach.[9][10]
C. Disposal of Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., the solvent used in the original preparation).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After thorough rinsing, deface or remove the original label from the container before disposing of it as regular solid waste, in accordance with your institution's guidelines.[8]
IV. Final Disposal Arrangements
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[3] Always follow national and local regulations for hazardous waste disposal.
Experimental Workflow & Disposal Decision Process
The following diagrams illustrate the logical workflow for handling and making disposal decisions for this compound in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for proper handling of laboratory chemical waste.
References
- 1. Fmoc-NH-PEG4-CH2CO2H, 437655-95-3 | BroadPharm [broadpharm.com]
- 2. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:557756-85-1 | Chemsrc [chemsrc.com]
- 5. peptide.com [peptide.com]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. my.alfred.edu [my.alfred.edu]
- 10. ars.usda.gov [ars.usda.gov]
Essential Safety and Operational Guide for Handling Fmoc-NH-PEG4-CH2CH2COOH
This guide provides critical safety, handling, and disposal information for Fmoc-NH-PEG4-CH2CH2COOH (CAS: 557756-85-1), a bifunctional PEG derivative widely used in bioconjugation, peptide synthesis, and drug delivery. Adherence to these protocols is essential for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is considered harmful if inhaled, in contact with skin, or if swallowed[1]. While some safety data sheets suggest it is not a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated[2].
Summary of Hazards:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3] |
| H315 | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| H335 | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the recommended PPE.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Inspect gloves before each use. |
| Skin and Body Protection | A buttoned lab coat must be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood. A dust respirator may be necessary for handling the solid form. | Minimizes inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
Operational and Storage Plan:
| Procedure | Protocol |
| General Handling | Avoid all direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols. Wash hands thoroughly after handling.[4] |
| Storage | Keep the container tightly sealed and store at -20°C, protected from light and heat.[5][6] Stock solutions in DMSO are stable for up to one month at -20°C or up to six months at -80°C. Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[7] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Emergency Response Protocols:
| Emergency | First Aid / Spill Response |
| Spill Response | In case of a spill, evacuate the area. Wearing full PPE, cover liquid spills with an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust. Place all contaminated materials in a sealed container for disposal.[1][4] |
| Decontamination | Clean the spill area with an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water. |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] |
| Ingestion | Rinse mouth with water and contact a physician.[1] |
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.
Waste Disposal Protocol:
| Step | Procedure |
| 1. Collection | Collect waste in clearly labeled, sealed containers. |
| 2. Storage | Store waste containers in a designated, secure area away from incompatible materials. |
| 3. Disposal | Dispose of the waste in accordance with your institution's and local environmental regulations. Contact your Environmental Health and Safety (EHS) department for specific disposal procedures.[8] |
| 4. Empty Containers | Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular waste.[8] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | CAS#:557756-85-1 | Chemsrc [chemsrc.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc-NH-PEG4-CH2CO2H, 437655-95-3 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
